N-Acetyl-D-glucosamine-13C-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C8H15NO6 |
|---|---|
Poids moléculaire |
222.20 g/mol |
Nom IUPAC |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i4+1 |
Clé InChI |
MBLBDJOUHNCFQT-DJXBAJPFSA-N |
SMILES isomérique |
C[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canonique |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
The Nexus of Nutrition and Regulation: A Technical Guide to N-Acetyl-D-glucosamine in Cellular Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental amino sugar that serves as a critical node in cellular metabolism, integrating nutrient availability with downstream signaling and regulatory events. Its primary role materializes through the Hexosamine Biosynthetic Pathway (HBP), which culminates in the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). This high-energy donor is the substrate for O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic and ubiquitous post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins. O-GlcNAcylation, cycling in a manner analogous to phosphorylation, is governed by the enzymes O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA). This modification acts as a master nutrient sensor, directly influencing protein function, stability, and localization. Dysregulation of GlcNAc metabolism and O-GlcNAcylation is increasingly implicated in the pathophysiology of major human diseases, including cancer, type 2 diabetes, and neurodegenerative disorders, making the pathway a compelling area for therapeutic intervention. This guide provides an in-depth examination of the core metabolic roles of GlcNAc, quantitative data on its-mediated processes, detailed experimental protocols for its study, and visual representations of its key signaling pathways.
Core Metabolic Role of N-Acetyl-D-glucosamine: The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a critical metabolic route that shunts a fraction (estimated at 2-5%) of incoming glucose from the glycolytic pathway to produce UDP-GlcNAc.[1][2] This pathway uniquely integrates inputs from glucose (via fructose-6-phosphate), amino acid (via glutamine), fatty acid (via acetyl-CoA), and nucleotide (via UTP) metabolism.[3] Consequently, the intracellular concentration of UDP-GlcNAc serves as a real-time indicator of the cell's overall nutrient status.[2][4]
The synthesis of UDP-GlcNAc proceeds through four key enzymatic steps:
-
Glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the rate-limiting step, converting fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[3]
-
Glucosamine-phosphate N-acetyltransferase (GNPNAT) acetylates glucosamine-6-phosphate to form GlcNAc-6-phosphate.
-
N-acetylglucosamine-phosphate mutase (PGM3/AGM1) converts GlcNAc-6-phosphate to GlcNAc-1-phosphate.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1) activates GlcNAc-1-phosphate using UTP to generate the final product, UDP-GlcNAc.
The final product, UDP-GlcNAc, is the donor substrate for the O-GlcNAc modification of proteins, a process that links cellular nutrient sensing directly to the regulation of cellular signaling and function.[4]
The O-GlcNAc Cycle: A Dynamic Regulatory PTM
O-GlcNAcylation is the reversible enzymatic addition of a single GlcNAc sugar to the hydroxyl group of serine or threonine residues of target proteins. This modification is catalyzed by a single, highly conserved "writer" enzyme, O-GlcNAc Transferase (OGT) , which utilizes UDP-GlcNAc as the sugar donor. The removal of O-GlcNAc is performed by a single "eraser" enzyme, O-GlcNAcase (OGA) .[5] The dynamic balance between OGT and OGA activity, known as the O-GlcNAc cycle, dictates the O-GlcNAcylation status of thousands of intracellular proteins, thereby regulating a vast array of cellular processes.
A key feature of O-GlcNAcylation is its intricate interplay with protein phosphorylation. OGT and various kinases often target the same or adjacent serine/threonine residues. This can result in a competitive relationship, termed the "yin-yang" hypothesis, where one modification precludes the other, creating a complex regulatory switch that responds to both nutrient status (O-GlcNAc) and extracellular signals (phosphorylation).
Quantitative Data Presentation
The quantitative understanding of O-GlcNAc dynamics is crucial for elucidating its regulatory roles. The following tables summarize key quantitative data related to HBP flux and the kinetics of the O-GlcNAc cycling enzymes.
Table 1: HBP Glucose Flux
| Cell/Tissue Type | Glucose Flux into HBP (% of total glucose uptake) | Reference |
|---|---|---|
| Cultured Adipocytes | ~2–3% | [4] |
| Cardiac Myocytes | Potentially higher than 2-3% | [6] |
| Perfused Mouse Hearts | < 0.006% of glycolytic efflux | [6] |
| General Estimate | ~1-3% |[2] |
Note: The flux through the HBP can vary significantly depending on cell type, metabolic state, and measurement conditions.[6]
Table 2: Enzyme Kinetic Parameters for OGT and OGA with Protein Substrates
| Enzyme | Protein Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |
|---|---|---|---|---|---|
| hOGA | O-GlcNAc-CaMKIVα | 2.0 ± 0.6 | 2.8 ± 0.3 | 23,000 ± 8,000 | [5] |
| O-GlcNAc-CARM1 | 2.1 ± 0.4 | 2.9 ± 0.2 | 23,000 ± 5,000 | [5] | |
| O-GlcNAc-nup62 | 2.6 ± 0.4 | 3.3 ± 0.2 | 21,000 ± 4,000 | [5] | |
| O-GlcNAc-TAB1 | 1.8 ± 0.2 | 3.0 ± 0.1 | 28,000 ± 4,000 | [5] | |
| O-GlcNAc-Tau | 1.9 ± 0.3 | 2.7 ± 0.1 | 24,000 ± 4,000 | [5] | |
| hOGT | CaMKIVα | 4.3 ± 0.9 | 0.41 ± 0.03 | 1,600 ± 400 | [5] |
| CARM1 | 2.4 ± 0.6 | 0.21 ± 0.01 | 1,500 ± 400 | [5] | |
| nup62 | 10 ± 2 | 0.29 ± 0.02 | 500 ± 100 | [5] | |
| TAB1 | 19 ± 6 | 0.12 ± 0.01 | 100 ± 40 | [5] |
| | Tau | 13 ± 2 | 0.078 ± 0.004 | 100 ± 20 |[5] |
Data from kinetic analysis reveal that hOGA processes diverse protein substrates with remarkably similar efficiencies, suggesting its activity is primarily driven by recognition of the GlcNAc moiety. In contrast, hOGT displays more variable kinetics, indicating that it plays a more significant role in determining substrate specificity and protein-specific O-GlcNAc levels.[5]
O-GlcNAc in Core Signaling Pathways
As a master nutrient sensor, O-GlcNAcylation directly modulates the activity of central signaling pathways that govern cell growth, metabolism, and survival.
Insulin Signaling
Chronic nutrient excess leads to increased HBP flux and hyper-O-GlcNAcylation of key proteins in the insulin signaling pathway, contributing to the development of insulin resistance. Key targets include:
-
Insulin Receptor Substrate 1 (IRS-1): O-GlcNAcylation of IRS-1 on serine residues can inhibit its activating tyrosine phosphorylation, thereby reducing its interaction with PI3K and dampening downstream signaling.
-
PI3K/Akt: O-GlcNAcylation of components of the PI3K/Akt cascade, including Akt itself, can inhibit their activity, leading to reduced GLUT4 translocation to the plasma membrane and decreased glucose uptake.[7]
AMPK and mTOR Signaling
The AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) are central regulators of cellular energy homeostasis and growth. O-GlcNAcylation is deeply integrated into this network:
-
AMPK: Under high nutrient conditions (high UDP-GlcNAc), O-GlcNAcylation of the AMPK catalytic subunit inhibits its activation (by preventing phosphorylation at Thr172). This serves as a feedback mechanism to promote energy-consuming processes when nutrients are plentiful.[8][9]
-
mTORC1: By inhibiting AMPK, O-GlcNAcylation relieves a major brake on mTORC1, a master regulator of cell growth and proliferation. This allows high nutrient levels to be translated into anabolic processes.[10] This crosstalk demonstrates how the HBP integrates nutrient signals to control the balance between catabolism (AMPK-driven) and anabolism (mTORC1-driven).[8]
Key Experimental Protocols
The study of O-GlcNAcylation requires specialized techniques to detect the modification, identify modified proteins and sites, and quantify stoichiometry.
Protocol: Chemoenzymatic Labeling and Detection of O-GlcNAcylated Proteins
This protocol allows for the sensitive detection of O-GlcNAcylated proteins in a complex mixture by attaching a chemical handle (e.g., biotin for detection or a PEG mass tag for stoichiometry) to the GlcNAc moiety.[11][12][13]
Principle: A mutant form of β-1,4-galactosyltransferase (Y289L GalT) is used to transfer an azide-modified galactose (GalNAz) from a UDP-GalNAz donor specifically onto terminal GlcNAc residues. The incorporated azide serves as a bio-orthogonal handle for a "click" reaction with an alkyne-functionalized probe, such as alkyne-biotin.
Methodology:
-
Protein Lysate Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., 50 µM Thiamet-G) to preserve O-GlcNAc modifications.
-
Quantify total protein concentration using a standard assay (e.g., BCA).
-
-
Enzymatic Labeling with GalNAz:
-
Prepare a reaction mixture containing 50-100 µg of protein lysate, 1x GalT reaction buffer, UDP-GalNAz (e.g., 25 µM), and purified Y289L GalT enzyme (e.g., 1 µg).
-
Incubate the reaction overnight at 4°C with gentle rotation.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction:
-
To the labeling reaction, add the click reaction components: alkyne-biotin probe (e.g., 100 µM), copper(II) sulfate (CuSO₄), a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) catalyst.
-
Incubate at room temperature for 1-2 hours.
-
-
Sample Preparation for Western Blot:
-
Stop the reaction by precipitating the proteins (e.g., with methanol/chloroform).
-
Resuspend the protein pellet in SDS-PAGE loading buffer.
-
-
Detection:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with streptavidin-HRP to detect biotinylated (i.e., O-GlcNAcylated) proteins.
-
Visualize using an enhanced chemiluminescence (ECL) substrate.
-
Protocol: Enrichment of O-GlcNAcylated Proteins using Lectin Affinity Chromatography
This protocol describes the enrichment of O-GlcNAcylated proteins from a complex mixture using the specific affinity of the Wheat Germ Agglutinin (WGA) lectin for GlcNAc residues.[14][15]
Principle: WGA immobilized on agarose beads is used to capture proteins containing terminal GlcNAc residues from nuclear and cytoplasmic extracts. After washing away non-specifically bound proteins, the enriched O-GlcNAcylated proteins are specifically eluted with a high concentration of free GlcNAc.
Methodology:
-
Preparation of Cell Extract:
-
Prepare nuclear and cytoplasmic extracts from cells or tissues. Using these fractions minimizes contamination from sialic acid-containing glycoproteins found in the secretory pathway, which WGA can also bind.[14]
-
Ensure the lysis buffer contains an OGA inhibitor.
-
-
Column Preparation:
-
Pack a column with WGA-agarose resin and equilibrate with a binding buffer (e.g., PBS with 0.1% Tween-20).
-
-
Binding:
-
Apply the cell extract to the equilibrated WGA column.
-
Allow the extract to bind to the resin by incubating for 1-2 hours at 4°C with gentle mixing.
-
-
Washing:
-
Wash the column extensively with binding buffer (e.g., 10-20 column volumes) to remove unbound proteins. Monitor the protein concentration of the flow-through until it returns to baseline.
-
-
Elution:
-
Elute the specifically bound glycoproteins by applying an elution buffer containing a high concentration of competitive sugar (e.g., 0.3 M N-Acetyl-D-glucosamine in binding buffer).
-
Collect fractions and monitor protein elution.
-
-
Downstream Analysis:
-
Pool the eluted fractions containing the enriched O-GlcNAcylated proteins.
-
These proteins can be identified by mass spectrometry, analyzed by Western blot for specific targets, or used in enzymatic assays.
-
Conclusion
N-Acetyl-D-glucosamine stands at a critical intersection of cellular metabolism and regulation. Through the HBP and the subsequent O-GlcNAc modification, it provides a direct readout of the cell's nutrient environment, translating this information into widespread changes in protein function and signaling. The intricate crosstalk with phosphorylation and its deep integration into core pathways like insulin, AMPK, and mTOR signaling highlight its fundamental importance in maintaining cellular homeostasis. The continued development of advanced analytical techniques is rapidly expanding our understanding of the "O-GlcNAcome" and its role in health and disease. For drug development professionals, the enzymes of the O-GlcNAc cycle, OGT and OGA, represent highly attractive therapeutic targets for modulating cellular metabolism and signaling in a host of diseases, from metabolic disorders to cancer and neurodegeneration.
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | AMP-Activated Protein Kinase and O-GlcNAcylation, Two Partners Tightly Connected to Regulate Key Cellular Processes [frontiersin.org]
- 10. AMP-Activated Protein Kinase and O-GlcNAcylation, Two Partners Tightly Connected to Regulate Key Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualization of O-GlcNAc Glycosylation Stoichiometry and Dynamics using Resolvable Poly(ethylene glycol) Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Applications of 13C Labeled Glucosamine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the utilization of 13C labeled glucosamine in metabolic research. It delves into the core applications, experimental designs, and data interpretation, offering a valuable resource for professionals investigating cellular metabolism, particularly the hexosamine biosynthetic pathway (HBP) and its profound implications in health and disease.
Introduction to 13C Labeled Glucosamine and Metabolic Tracing
Stable isotope tracing using compounds like 13C labeled glucosamine has become a powerful tool for dissecting complex metabolic networks. By introducing a "labeled" substrate into a biological system, researchers can track the journey of the 13C atoms as they are incorporated into downstream metabolites. This technique, often coupled with analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the quantitative analysis of metabolic fluxes—the rates of metabolic reactions.
Glucosamine, an amino sugar, is a key precursor for the hexosamine biosynthetic pathway (HBP), a critical metabolic route that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the essential building block for all N- and O-linked glycosylation of proteins and lipids, processes that are fundamental to a vast array of cellular functions, including signal transduction, protein folding, and cell-cell communication. Given the central role of the HBP in cellular physiology and its dysregulation in diseases like cancer and diabetes, 13C labeled glucosamine serves as an invaluable probe to investigate the dynamics of this pathway.
Core Applications in Metabolic Research
The use of 13C labeled glucosamine provides critical insights into several key areas of metabolic research:
-
Hexosamine Biosynthetic Pathway (HBP) Flux Analysis: By tracing the incorporation of 13C from glucosamine into UDP-GlcNAc and its downstream products, researchers can quantify the flux through the HBP. This allows for the assessment of how different physiological or pathological conditions, or the introduction of therapeutic agents, modulate the activity of this pathway.
-
Protein Glycosylation Dynamics: 13C labeled glucosamine enables the study of the synthesis and turnover rates of glycoproteins. By measuring the incorporation of the 13C label into specific glycan structures, it is possible to understand how glycosylation patterns are altered in disease states.
-
O-GlcNAcylation Signaling: O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is a critical regulator of signal transduction. 13C-glucosamine tracing helps to elucidate the link between nutrient availability and the O-GlcNAcylation status of key signaling proteins.
-
Metabolic Fate and Bioavailability: In vivo studies using 13C labeled glucosamine can determine its oral bioavailability, tissue distribution, and incorporation into macromolecules like cartilage proteoglycans. This is particularly relevant for understanding the efficacy of glucosamine-based therapies for conditions such as osteoarthritis.[1]
Quantitative Data from 13C Labeled Glucosamine Studies
The following tables summarize quantitative data from studies utilizing 13C labeled glucosamine to investigate metabolic processes.
Table 1: In Vivo Distribution of Orally Administered 13C-Glucosamine in a Canine Model [1]
| Tissue | Mean 13C Percentage (Dog 1: 500 mg/day for 2 weeks) | Mean 13C Percentage (Dog 2: 250 mg/day for 3 weeks) | Control 13C Percentage |
| Femoral Condyle Cartilage | 1.32% | 1.29% | 1.29% |
| Liver | Higher than cartilage | Not reported | Not reported |
| Other Tissues (Spleen, Heart, Kidney, etc.) | Lower than cartilage | Not reported | Not reported |
This study demonstrates the successful incorporation of orally administered 13C-glucosamine into articular cartilage, providing evidence of its bioavailability to joint tissues.[1]
Table 2: UDP-GlcNAc M+6 Molar Percent Enrichment (MPE) in Ex Vivo Perfused Mouse Hearts with [U-13C6]glucosamine [2]
| Glucosamine Concentration | Perfusion Duration | UDP-GlcNAc M+6 MPE (Mean ± SEM) |
| 0.001 mM | 30 min | ~10% |
| 0.01 mM | 30 min | ~20% |
| 0.05 mM | 30 min | ~35% |
| 0.1 mM | 30 min | ~56% |
| 0.001 mM | 60 min | ~20% |
| 0.01 mM | 60 min | ~40% |
This data illustrates a dose- and time-dependent increase in the incorporation of 13C from glucosamine into the UDP-GlcNAc pool, validating the use of this method to measure HBP flux.[2]
Experimental Protocols
This section provides detailed methodologies for conducting metabolic tracing experiments using 13C labeled glucosamine in a cell culture setting, followed by sample preparation for mass spectrometry and NMR analysis.
Protocol: 13C-Glucosamine Metabolic Labeling in Adherent Mammalian Cells
This protocol is adapted from established methods for stable isotope tracing in cell culture.[3]
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Glucose-free and glutamine-free cell culture medium
-
13C labeled glucosamine (e.g., [U-13C6]glucosamine)
-
Unlabeled glucosamine
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen or dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in standard culture medium supplemented with dFBS.
-
Adaptation to Labeling Medium (Optional but Recommended): To minimize metabolic shock, adapt the cells to a medium containing unlabeled glucosamine at the desired experimental concentration for 24 hours prior to labeling.
-
Initiation of Labeling:
-
Aspirate the standard or adaptation medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add the labeling medium, which is the glucose-free and glutamine-free base medium supplemented with dFBS, the desired concentration of 13C labeled glucosamine, and any other necessary nutrients (e.g., glutamine, unlabeled glucose if studying glucosamine as a supplementary nutrient).
-
-
Incubation: Incubate the cells for the desired labeling period. The duration will depend on the turnover rate of the metabolites of interest. For UDP-GlcNAc, a time course of several hours to 24 hours is often sufficient to approach isotopic steady state.[3]
-
Metabolite Quenching and Extraction:
-
To rapidly halt metabolic activity, place the culture plate on a bed of dry ice or in a dry ice/ethanol bath.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add 1 mL of ice-cold 80% methanol/water solution to each well.
-
Place the plate at -80°C for at least 15 minutes to precipitate proteins.
-
Scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
The metabolite extract is now ready for analysis by mass spectrometry or NMR. For long-term storage, samples can be dried under a stream of nitrogen or using a vacuum concentrator and stored at -80°C.
-
Protocol: Sample Preparation for Mass Spectrometry (LC-MS/MS)
Materials:
-
Dried metabolite extract
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS vials
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable volume (e.g., 50-100 µL) of a solvent compatible with your LC method, typically a mixture of water and an organic solvent like acetonitrile.
-
Centrifugation: Centrifuge the reconstituted sample at high speed for 10 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer: Carefully transfer the clear supernatant to an LC-MS vial with an insert to maximize sample injection.
-
Analysis: Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). The specific LC method (column, mobile phases, gradient) and MS parameters (ionization mode, scan type, collision energies) will need to be optimized for the detection and quantification of glucosamine and its labeled downstream metabolites, such as UDP-GlcNAc.
Protocol: Sample Preparation for NMR Spectroscopy
Materials:
-
Dried metabolite extract
-
Deuterated water (D₂O)
-
NMR buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP)
-
NMR tubes
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a precise volume of NMR buffer in D₂O. Ensure complete dissolution.
-
pH Adjustment: Adjust the pH of the sample to a consistent value, as chemical shifts of many metabolites are pH-dependent.
-
Transfer: Transfer the sample to an NMR tube.
-
Analysis: Acquire 1D and 2D 13C NMR spectra. 1D 13C NMR will provide information on the overall labeling of different carbon positions, while 2D experiments like 1H-13C HSQC can provide more detailed structural and connectivity information, aiding in the identification of labeled metabolites.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to 13C labeled glucosamine research.
Hexosamine Biosynthetic Pathway (HBP)
This diagram illustrates the flow of metabolites through the HBP, starting from glucose and glutamine, to the final product UDP-GlcNAc. It also shows how externally supplied 13C labeled glucosamine enters the pathway, bypassing the rate-limiting enzyme GFAT.
O-GlcNAcylation Signaling Cycle
This diagram depicts the dynamic process of O-GlcNAcylation, where O-GlcNAc transferase (OGT) utilizes UDP-GlcNAc to modify proteins, and O-GlcNAcase (OGA) removes this modification, allowing for rapid and reversible regulation of protein function in response to cellular nutrient status.
Experimental Workflow for 13C-Glucosamine Metabolic Tracing
This flowchart outlines the major steps involved in a typical 13C-glucosamine metabolic tracing experiment, from cell culture and labeling to sample analysis and data interpretation.
Conclusion
13C labeled glucosamine is a powerful and versatile tool for the quantitative investigation of the hexosamine biosynthetic pathway and its downstream effects on glycosylation and cellular signaling. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, execute, and interpret experiments aimed at understanding the intricate role of glucosamine metabolism in various physiological and pathological contexts. The continued application of this technology promises to uncover novel insights into disease mechanisms and aid in the development of targeted therapeutic strategies.
References
- 1. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-D-glucosamine-13C-1 as a Tracer in Metabolic Studies: A Technical Guide
Disclaimer: As of late 2025, published research specifically utilizing N-Acetyl-D-glucosamine-13C-1 as a metabolic tracer is limited. Therefore, this technical guide provides a comprehensive overview based on the established principles of stable isotope tracing and available data from studies using analogous tracers, such as uniformly carbon-13 labeled N-Acetyl-D-glucosamine ([U-13C6]GlcNAc) and other isotopologues. The experimental protocols and data presented herein are illustrative and may require optimization for specific research applications.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a vital monosaccharide that serves as a fundamental building block for complex carbohydrates and a key signaling molecule in various cellular processes. As the primary product of the Hexosamine Biosynthetic Pathway (HBP), GlcNAc is a critical node integrating cellular metabolism of glucose, amino acids, fatty acids, and nucleotides. The use of stable isotope-labeled GlcNAc, such as this compound, offers a powerful tool for researchers to trace its metabolic fate and quantify its flux through various pathways. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a core understanding of the application of 13C-1 labeled GlcNAc in metabolic studies, detailed experimental methodologies, and data interpretation.
Metabolic Pathways of N-Acetyl-D-glucosamine
The metabolism of N-Acetyl-D-glucosamine primarily involves two key pathways: the Hexosamine Biosynthetic Pathway (HBP) for its de novo synthesis and the GlcNAc Salvage Pathway for its recycling and utilization from extracellular sources.
The Hexosamine Biosynthetic Pathway (HBP)
The HBP is a critical branch of glycolysis, shunting a small percentage of fructose-6-phosphate to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions.[1] The pathway is a key sensor of cellular nutrient status, as it requires glucose, glutamine, acetyl-CoA, and UTP.[2]
The N-Acetyl-D-glucosamine Salvage Pathway
The salvage pathway allows cells to utilize extracellular GlcNAc or recycle it from the breakdown of glycoproteins.[3] Exogenously supplied this compound would primarily enter cellular metabolism through this pathway.
Experimental Design and Protocols
A typical metabolic tracing experiment using this compound involves several key steps, from cell culture and tracer administration to metabolite extraction and analysis.
Experimental Workflow
The following diagram outlines a general workflow for a stable isotope tracing study with this compound.
Detailed Experimental Protocols
1. Cell Culture and Tracer Administration:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.
-
Media Preparation: Prepare culture medium containing a known concentration of this compound. The standard GlcNAc in the medium should be replaced with the labeled tracer. The concentration of the tracer may need to be optimized based on the cell type and experimental goals.
-
Tracer Incubation: At the start of the experiment, replace the existing medium with the tracer-containing medium. For time-course experiments, have separate plates for each time point.
2. Quenching of Metabolism:
Rapidly halting all enzymatic activity is crucial to preserve the metabolic state of the cells at the time of harvesting.
-
For Adherent Cells:
-
For Suspension Cells:
-
Rapidly transfer the cell suspension to a tube containing ice-cold saline to dilute extracellular metabolites.
-
Centrifuge at a low speed and low temperature to pellet the cells.
-
Quickly remove the supernatant and resuspend the cell pellet in a cold quenching solution.
-
3. Metabolite Extraction:
-
After quenching, scrape the adherent cells in the presence of the quenching solution. For suspension cells, use the cell pellet in the quenching solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Perform a series of freeze-thaw cycles or sonication to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and proteins.[4]
-
Collect the supernatant containing the metabolites.
4. Sample Analysis by Mass Spectrometry:
-
Sample Preparation: The extracted metabolites may require derivatization for GC-MS analysis to increase their volatility. For LC-MS, samples can often be analyzed directly after appropriate dilution.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with either liquid chromatography (LC) or gas chromatography (GC) to separate and detect the metabolites.
-
Data Acquisition: Acquire data in full scan mode to capture the mass isotopologue distributions of the metabolites of interest.
Quantitative Data Presentation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data reveals the extent to which the 13C label from the tracer has been incorporated. The following tables present hypothetical and example data from studies using labeled glucose and glucosamine to illustrate the expected outcomes.
Table 1: Isotopic Enrichment of UDP-GlcNAc from Labeled Precursors
| Tracer | Cell/Tissue Type | Tracer Concentration | Incubation Time | 13C Enrichment in UDP-GlcNAc (%) | Reference |
| [U-13C6]Glucose | Mouse Heart | 5.5 mM | 20 min | ~2.5 nmol/g protein/min flux | [5] |
| [U-13C6]Glucose | Mouse Heart | 25 mM | 20 min | ~2.5 nmol/g protein/min flux | [5] |
| [U-13C6]Glucosamine | Mouse Heart | 100 µM | 60 min | 56.3 ± 2.9 | [5] |
| [13C6]-Glucose | Pancreatic Insulinoma Cells | 5.5 mM | Not Specified | Lower than in hepatoma cells | [6] |
| [13C2]-Glucosamine | Hepatoma Cells | 1 mM | Not Specified | Traced into N- and O-glycans | [6] |
Table 2: Hypothetical Mass Isotopologue Distribution (MID) of UDP-GlcNAc after Incubation with this compound
| Mass Isotopologue | Fractional Abundance (%) |
| M+0 | 5.0 |
| M+1 | 90.0 |
| M+2 | 4.5 |
| M+3 | 0.5 |
This table represents a hypothetical scenario where the majority of the UDP-GlcNAc pool has incorporated a single 13C atom from the this compound tracer.
Signaling Pathways and Logical Relationships
The flux through the HBP and the availability of UDP-GlcNAc are intricately linked to cellular signaling, particularly through the post-translational modification of proteins with O-GlcNAc.
O-GlcNAcylation Signaling
O-GlcNAcylation is a dynamic and reversible modification of nuclear and cytoplasmic proteins that competes with phosphorylation at many sites, thereby regulating a wide array of cellular processes, including signal transduction, transcription, and cell cycle progression.[7]
Conclusion
The use of this compound as a metabolic tracer holds significant potential for elucidating the dynamics of the HBP and the GlcNAc salvage pathway, as well as their impact on cellular signaling and disease states. While direct experimental data for this specific isotopologue is currently scarce, the methodologies and principles outlined in this guide, drawn from studies with analogous tracers, provide a robust framework for designing and interpreting such experiments. As analytical techniques continue to advance, the application of specifically labeled tracers like this compound will undoubtedly provide deeper insights into the intricate roles of GlcNAc in health and disease, paving the way for novel therapeutic strategies in areas such as cancer, diabetes, and neurodegenerative disorders.
References
- 1. omicronbio.com [omicronbio.com]
- 2. Glucose isotope, carbon recycling, and gluconeogenesis using [U-13C]glucose and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of 13C6 Glucose Fate in the Hypoxia-Tolerant Blind Mole Rat Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Roles of N-acetylglucosamine and Its Derivatives in Cellular Function: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetylglucosamine (GlcNAc), an abundant amino sugar, and its derivatives are integral to a vast array of biological processes, extending far beyond their classical structural roles. As a central node in cellular metabolism, GlcNAc acts as a nutrient sensor, directly influencing signal transduction, gene expression, and protein function. This technical guide provides an in-depth exploration of the biological functions of GlcNAc and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the therapeutic potential of targeting GlcNAc-related pathways.
Core Biological Functions of N-acetylglucosamine
N-acetylglucosamine is a monosaccharide derivative of glucose, playing fundamental roles in the structure and function of cells across all domains of life.
-
Structural Component of Biopolymers: GlcNAc is the monomeric unit of several essential polysaccharides. In fungi and arthropods, it forms the polymer chitin, a primary component of cell walls and exoskeletons, respectively. In bacteria, GlcNAc is a key constituent of peptidoglycan, the major structural component of the cell wall. For animals, GlcNAc is a critical building block of glycosaminoglycans (GAGs) such as hyaluronic acid, which are major components of the extracellular matrix, contributing to tissue hydration and lubrication.
-
The Hexosamine Biosynthetic Pathway (HBP): A Central Metabolic Hub: The HBP is a crucial metabolic pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[1] This activated form of GlcNAc is the sole donor substrate for all subsequent glycosylation reactions involving GlcNAc. The rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), is highly regulated, making the pathway a sensitive sensor of the cell's nutritional status.
-
Post-Translational Modification of Proteins: UDP-GlcNAc is the substrate for two major types of protein glycosylation:
-
N-linked Glycosylation: In the endoplasmic reticulum and Golgi apparatus, complex oligosaccharides containing GlcNAc are attached to asparagine residues of nascent polypeptides. The branching of these N-glycans, which is dependent on the supply of UDP-GlcNAc, can significantly modulate the function of cell surface receptors and other glycoproteins.
-
O-linked N-acetylglucosaminylation (O-GlcNAcylation): This is a dynamic and reversible post-translational modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[2] This process is analogous to phosphorylation and is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it. O-GlcNAcylation is a key regulatory mechanism in a multitude of cellular processes, including signal transduction, transcription, and protein stability.
-
Quantitative Data on GlcNAc-Related Enzymes and Inhibitors
The activities of OGT and OGA are central to the regulatory roles of O-GlcNAcylation. The following tables summarize key quantitative data related to these enzymes and their inhibitors.
Table 1: Kinetic Parameters of O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA)
| Enzyme | Substrate | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| hOGA | CaMKIV-GlcNAc | 1.6 ± 0.3 | 1.1 x 10⁵ | [3] |
| hOGA | Nup62-GlcNAc | 2.1 ± 0.5 | 8.1 x 10⁴ | [3] |
| hOGA | TAB1-GlcNAc | 1.9 ± 0.4 | 9.5 x 10⁴ | [3] |
| hOGA | Tau-GlcNAc | 2.5 ± 0.6 | 6.8 x 10⁴ | [3] |
| hOGT | CaMKIV | 10 ± 2 | 1.1 x 10³ | [3] |
| hOGT | Nup62 | 15 ± 3 | 2.5 x 10³ | [3] |
| hOGT | TAB1 | 20 ± 4 | 7.5 x 10² | [3] |
| hOGT | Tau | 25 ± 5 | 6.0 x 10² | [3] |
hOGA: human O-GlcNAcase; hOGT: human O-GlcNAc transferase; CaMKIV: Calmodulin-dependent protein kinase IV; Nup62: Nucleoporin 62; TAB1: TAK1-binding protein 1; Tau: Tau protein.
Table 2: Inhibition Constants and Cellular Efficacy of OGA Inhibitors
| Inhibitor | Target | Ki (nM) | Kd (nM) | Cellular EC₅₀ (nM) | Reference |
| PUGNAc | hOGA | ~50 | - | - | [4] |
| Thiamet-G | hOGA | - | - | 32 | [5] |
| MK-8719 | hOGA | - | 3.1 | 9.4 (ng/mL) | [6] |
| ASN90 | hOGA | - | - | 209 | [6] |
| OSMI-4 | OGT | - | 8 | - | [7] |
PUGNAc: O-(2-Acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate; EC₅₀: Half-maximal effective concentration.
Key Signaling Pathways Modulated by GlcNAc
O-GlcNAcylation plays a critical role in modulating major signaling pathways, often in a complex interplay with phosphorylation.
The NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. O-GlcNAcylation has been shown to directly modify several components of the NF-κB pathway, leading to the activation of its transcriptional activity.[8][9][10][11][12]
Insulin Signaling Pathway
The insulin signaling pathway is crucial for glucose homeostasis. Increased flux through the HBP due to hyperglycemia can lead to hyper-O-GlcNAcylation of key signaling proteins, such as IRS-1, Akt, and PI3K, which can attenuate insulin signaling and contribute to insulin resistance.
References
- 1. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues [ouci.dntb.gov.ua]
- 2. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of O-GlcNAcylation in innate immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hyper- O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the hexosamine biosynthesis pathway with isotopic tracers.
An In-Depth Technical Guide to Understanding the Hexosamine Biosynthesis Pathway with Isotopic Tracers
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hexosamine Biosynthesis Pathway (HBP) is a critical nutrient-sensing pathway that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. Its end-product, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the donor substrate for N- and O-linked glycosylation, post-translational modifications that profoundly impact protein function, stability, and localization.[1][2] Dysregulation of the HBP is implicated in numerous diseases, including cancer, diabetes, and neurodegeneration, making it a compelling target for therapeutic intervention.[1][2] Stable isotope tracing, coupled with mass spectrometry, offers a powerful method to dissect the metabolic flux through the HBP, providing unparalleled insights into its regulation and contribution to pathophysiology.[3][4] This guide provides a technical overview of the principles, experimental workflows, and data interpretation involved in using isotopic tracers to study the HBP.
The Hexosamine Biosynthesis Pathway (HBP)
The HBP shunts a small percentage (estimated at 2-5%) of cellular glucose to produce UDP-GlcNAc.[1][5] The pathway begins with fructose-6-phosphate, an intermediate of glycolysis. The first and rate-limiting step is the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[5][6] Following a series of enzymatic reactions involving acetylation and the addition of a uridine group, UDP-GlcNAc is synthesized.[7] The availability of key nutrients like glucose, glutamine, acetyl-CoA, and UTP directly influences the flux through this pathway, establishing the HBP as a central hub for metabolic integration.[1][7]
Principles of Isotopic Tracing in the HBP
Stable Isotope Resolved Metabolomics (SIRM) allows for the unambiguous tracking of atoms from a labeled nutrient source through metabolic pathways.[8] For the HBP, the most common tracers are uniformly labeled ¹³C-glucose ([U-¹³C₆]-glucose) and ¹⁵N-glutamine.
-
[U-¹³C₆]-Glucose: When cells are cultured in media containing [U-¹³C₆]-glucose, all six carbon atoms of the glucose molecule are the heavy ¹³C isotope. As this glucose enters glycolysis and is converted to fructose-6-phosphate, the ¹³C atoms are retained. This fully labeled hexose backbone is then incorporated into glucosamine-6-phosphate and ultimately into UDP-GlcNAc. This results in a UDP-GlcNAc molecule that is heavier by 6 mass units (M+6) in its glucosamine moiety.
-
¹⁵N-Glutamine: The amide nitrogen from glutamine is transferred by GFAT to form glucosamine-6-phosphate. Using glutamine labeled with ¹⁵N at the amide position allows researchers to specifically trace the nitrogen atom's contribution to the HBP.
-
Other Tracers: To study the contribution of the acetyl group, ¹³C-labeled acetate or pyruvate can be used to trace into Acetyl-CoA. To investigate the uridine portion, ¹³C-labeled ribose can be employed.
By measuring the mass shifts in HBP metabolites using mass spectrometry, one can determine the relative contribution of these precursors to the synthesis of UDP-GlcNAc.[3][9]
Experimental Design and Core Workflow
A successful isotopic tracer experiment requires careful planning and execution. The general workflow involves designing the experiment, performing the labeling, preparing the sample, analyzing it via mass spectrometry, and finally, interpreting the data.[10][11]
Detailed Experimental Protocols
The following sections provide generalized yet detailed methodologies for conducting an HBP tracer study.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., cancer cell lines, primary cells) in standard growth medium and allow them to reach 60-70% confluency.
-
Media Preparation: Prepare tracer medium by supplementing dialyzed fetal bovine serum (to minimize unlabeled glucose and amino acids) into the appropriate base medium (e.g., DMEM) lacking glucose and/or glutamine. Add the desired concentration of the isotopic tracer, such as 5.5 mM [U-¹³C₆]-glucose.[12]
-
Labeling Initiation: Aspirate the standard medium, wash cells once with sterile phosphate-buffered saline (PBS), and add the pre-warmed tracer medium.
-
Incubation: Place cells back into the incubator for a predetermined time course. For steady-state analysis, this is typically 24-48 hours to ensure maximal labeling of downstream metabolites.[13] For dynamic flux analysis, multiple time points (e.g., 0, 1, 4, 8, 24 hours) are collected.
Metabolite Extraction
-
Quenching: To halt all enzymatic activity, rapidly aspirate the tracer medium and wash the plate with ice-cold 0.9% NaCl solution.
-
Extraction: Immediately add a pre-chilled (-80°C) extraction solvent, such as 80% methanol/20% water, to the plate.
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube.
-
Precipitation: Vortex the tubes thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet protein and cell debris.
-
Sample Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer to a new tube. The sample can be stored at -80°C or dried down using a vacuum concentrator before analysis.
Analytical Methodology: LC-MS/MS for UDP-GlcNAc Isotopologue Analysis
Analysis of UDP-GlcNAc and its isotopologues is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Due to its polar nature, UDP-GlcNAc is well-suited for separation using a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[14][15]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with an additive like ammonium hydroxide to improve peak shape and ionization.[14]
-
Gradient: A typical gradient starts at a high percentage of organic solvent and gradually increases the aqueous component to elute the polar analytes.
-
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used.
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for nucleotide sugars.
-
Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for targeted quantification. This involves monitoring the transition from a specific precursor ion (the mass of the UDP-GlcNAc isotopologue) to a characteristic product ion. For UDP-GlcNAc, fragmentation often yields ions corresponding to the UDP portion or the GlcNAc-phosphate moiety.
-
Isotopologue Scanning: The instrument is set up to scan for the unlabeled UDP-GlcNAc (M+0) and all its expected ¹³C-labeled isotopologues (e.g., M+1, M+2, ... up to M+17 for the fully labeled molecule from all sources).[16]
-
Quantitative Data from HBP Tracer Studies
Isotopic tracer studies provide rich quantitative data on the dynamics of the HBP. The tables below summarize representative findings from the literature.
Table 1: HBP Flux Rates in Ex Vivo Mouse Heart This table shows the calculated absolute flux through the HBP relative to glycolysis in isolated mouse hearts perfused with different concentrations of [U-¹³C₆]-glucose.
| Glucose Concentration | Glycolytic Efflux | Calculated HBP Flux | HBP Flux as % of Glycolysis | Source |
| 5.5 mM | Not specified | ~2.5 nmol/g protein/min | ~0.006% | [17] |
| 25 mM | Doubled vs. 5.5 mM | ~2.5 nmol/g protein/min | ~0.003% | [17] |
| Data from a study on ex vivo perfused mouse hearts, indicating that HBP flux remains stable despite a large increase in glucose availability and glycolytic rate.[17] |
Table 2: UDP-GlcNAc Enrichment from Labeled Glucosamine This table shows the Molar Percent Enrichment (MPE) of the M+6 isotopologue of UDP-GlcNAc in hearts perfused with various concentrations of [U-¹³C₆]-glucosamine, which bypasses the GFAT enzyme.
| [U-¹³C₆]-Glucosamine Conc. | UDP-GlcNAc M+6 MPE (%) | Source |
| 1 µM | ~10% | [17] |
| 10 µM | ~30% | [17] |
| 50 µM | ~50% | [17] |
| 100 µM | ~56% (plateau) | [17] |
| MPE represents the percentage of the total UDP-GlcNAc pool that has been labeled with the tracer. The data shows a concentration-dependent labeling that reaches saturation.[17] |
Table 3: Relative HBP Metabolite Levels in Cancer Cells This table summarizes findings on HBP metabolite levels in lung cancer cells with KRAS mutations compared to wild-type cells.
| Cell Type | HBP Metabolite Levels | UDP-GlcNAc Levels | Source |
| KRAS Wild-Type (WT) | Baseline | Baseline | [15] |
| KRAS Mutant (MT) | Upregulated | Elevated | [15] |
| This study developed a quantitative method and found that oncogenic KRAS is associated with a general upregulation of HBP metabolites, suggesting increased pathway flux or dependence.[15] |
Applications and Significance
Understanding HBP flux is critical for several fields:
-
Oncology: Many cancers exhibit altered glucose and glutamine metabolism.[5] Measuring HBP flux can reveal metabolic dependencies that can be targeted for therapy. For example, cells with KRAS mutations show elevated HBP metabolites.[15]
-
Diabetes and Metabolic Syndrome: The HBP is a key sensor of nutrient excess. Over-activation of the HBP is linked to insulin resistance and diabetic complications. Tracer analysis can quantify how nutrient overload impacts HBP flux in different tissues.
-
Drug Development: For compounds designed to inhibit HBP enzymes like GFAT, isotopic tracer analysis is the definitive method to confirm target engagement and measure the downstream metabolic consequences in a cellular or in vivo setting.[1]
Conclusion
Isotopic tracer analysis is an indispensable tool for elucidating the complex regulation and function of the hexosamine biosynthesis pathway. By providing a quantitative measure of metabolic flux, these techniques move beyond static metabolite measurements to reveal the dynamic activity of the pathway in response to genetic, pharmacological, or environmental perturbations.[3][18] The detailed protocols and data presented in this guide offer a framework for researchers to apply this powerful methodology to investigate the role of the HBP in health and disease, ultimately paving the way for novel therapeutic strategies.
References
- 1. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 8. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 10. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Development of simultaneous quantitative analytical method for metabolites of hexosamine biosynthesis pathway in lung cancer cells using ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholars.mssm.edu [scholars.mssm.edu]
An In-depth Technical Guide to N-Acetyl-D-glucosamine-13C-1 for Studying Glycoprotein Biosynthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences protein folding, stability, localization, and function.[1] The study of glycoprotein biosynthesis is fundamental to understanding numerous biological processes, from cell-cell recognition and signaling to immune responses.[2] Dysregulation of these pathways is implicated in a host of diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4]
Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for the quantitative analysis of glycoproteins and their dynamics.[5][6] This guide focuses on the application of N-Acetyl-D-glucosamine-13C-1 (¹³C-GlcNAc), a stable isotope-labeled monosaccharide, as a metabolic tracer to probe the intricacies of glycoprotein biosynthesis. By introducing a "heavy" isotope of carbon into the cellular machinery, researchers can distinguish newly synthesized glycoproteins from the pre-existing pool, enabling precise quantification of their synthesis, turnover, and response to various stimuli.
Core Principle: Tracing the Hexosamine Biosynthetic Pathway
The journey of ¹³C-GlcNAc from a supplement in cell culture media to its incorporation into a mature glycoprotein is governed by the Hexosamine Biosynthetic Pathway (HBP). This pathway is a central route for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide donor required for most forms of glycosylation, including N-linked and O-linked glycosylation.[4][7][8]
The HBP has two main entry points:
-
De Novo Synthesis: A fraction of cellular glucose (typically 2-5%) is shunted from glycolysis into the HBP. The rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), converts fructose-6-phosphate and glutamine into glucosamine-6-phosphate.[9][10] Subsequent enzymatic steps lead to the formation of UDP-GlcNAc.[10]
-
Salvage Pathway: Cells can also utilize extracellular GlcNAc. Once transported into the cell, GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which then enters the HBP, bypassing the initial rate-limiting step.[7][9]
When cells are cultured in the presence of this compound, the labeled sugar is readily taken up and funneled through the salvage pathway.[9] This results in a pool of ¹³C-labeled UDP-GlcNAc, which is then utilized by glycosyltransferases in the endoplasmic reticulum and Golgi apparatus to build glycan chains on newly synthesized proteins. The presence of the ¹³C isotope creates a predictable mass shift in the resulting glycopeptides, which can be accurately detected and quantified by mass spectrometry.
Experimental Protocols and Workflow
A typical metabolic labeling experiment using ¹³C-GlcNAc involves several key stages, from cell culture to data analysis. The following sections provide detailed methodologies for these steps.
Cell Culture and Metabolic Labeling
This initial step involves introducing the stable isotope tracer to the biological system.
-
Cell Lines: A wide variety of adherent or suspension cell lines can be used (e.g., HEK293, HeLa, CHO, Jurkat). The choice of cell line will depend on the biological question being addressed.
-
Media: Standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics is typically used.
-
Labeling Protocol:
-
Culture cells under standard conditions until they reach approximately 70-80% confluency.
-
Prepare a sterile stock solution of this compound in PBS or culture medium.
-
Remove the existing medium from the cells and replace it with fresh medium containing the ¹³C-GlcNAc. The final concentration typically ranges from 1-10 mM, but should be optimized for each cell line and experimental goal to ensure efficient labeling without causing cellular stress.
-
Incubate the cells for a desired period. For pulse-chase experiments aimed at measuring turnover, a shorter labeling "pulse" (e.g., 4-8 hours) is followed by a "chase" with unlabeled medium. For steady-state analysis, longer incubation times (e.g., 24-48 hours) are common.
-
Protein Extraction and Glycoprotein Enrichment
After labeling, the cellular proteins are extracted and, if necessary, glycoproteins are enriched to reduce sample complexity.
-
Lysis:
-
Wash the cells twice with ice-cold PBS to remove residual media.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and post-translational modifications.
-
Sonicate or vortex the lysate to shear DNA and ensure complete lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Enrichment (Optional but Recommended):
-
Use lectin affinity chromatography to selectively capture glycoproteins. Different lectins bind to specific glycan structures (e.g., Concanavalin A for high-mannose N-glycans, Wheat Germ Agglutinin for GlcNAc and sialic acid).
-
Incubate the protein lysate with lectin-conjugated beads (e.g., agarose or magnetic beads).
-
Wash the beads extensively to remove non-glycosylated proteins.
-
Elute the bound glycoproteins using a competing sugar or a low pH buffer.
-
Proteolytic Digestion
The extracted proteins or enriched glycoproteins are digested into smaller peptides, which are more amenable to mass spectrometry analysis.
-
Denaturation, Reduction, and Alkylation:
-
Denature the proteins in a solution containing urea (e.g., 8 M) or another denaturant.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C.
-
Alkylate the resulting free thiols by adding iodoacetamide (IAA) and incubating in the dark at room temperature. This prevents disulfide bonds from reforming.
-
-
Digestion:
-
Dilute the sample to reduce the urea concentration (to < 1 M) to ensure trypsin activity.
-
Add sequencing-grade trypsin at a specific enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
Stop the digestion by adding an acid, such as formic acid or trifluoroacetic acid.
-
-
Desalting:
-
Clean up the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and detergents that can interfere with mass spectrometry.
-
LC-MS/MS Analysis
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the glycopeptides.
-
Liquid Chromatography (LC): Peptides are separated based on their hydrophobicity using a reverse-phase capillary column with a gradient of an organic solvent like acetonitrile.
-
Mass Spectrometry (MS): As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.
-
MS1 Scan: The instrument performs a full scan to measure the mass-to-charge ratio (m/z) of all eluting peptides. Both the unlabeled ("light," ¹²C) and labeled ("heavy," ¹³C) versions of a glycopeptide will be detected as a pair of peaks separated by a specific mass difference.
-
MS2 Scan (Tandem MS): The most intense ions from the MS1 scan are isolated and fragmented (e.g., by collision-induced dissociation, CID, or higher-energy collisional dissociation, HCD). The resulting fragment ions provide sequence information for the peptide backbone and information about the attached glycan structure.[11]
-
Data Presentation and Interpretation
The primary output of the LC-MS/MS analysis is a set of spectra that can be used to identify glycopeptides and quantify the incorporation of the ¹³C label.
Quantitative Data Summary
The following tables represent typical quantitative data that can be generated from these experiments.
Table 1: Representative Labeling Efficiency of this compound (Data is illustrative)
| Cell Line | ¹³C-GlcNAc Conc. (mM) | Incubation Time (h) | Identified Glycoproteins | Labeled Glycoproteins (%) |
| HEK293T | 5 | 24 | 845 | 92% |
| HeLa | 5 | 24 | 712 | 88% |
| CHO-K1 | 10 | 48 | 1021 | 95% |
Table 2: Example Pulse-Chase Data for Glycoprotein Turnover Analysis (Data is illustrative for a specific glycoprotein)
| Chase Time (h) | Relative Abundance (Light/¹²C) | Relative Abundance (Heavy/¹³C) | Calculated Half-life (h) |
| 0 | 15% | 85% | - |
| 6 | 40% | 60% | 22.5 |
| 12 | 62% | 38% | 22.5 |
| 24 | 85% | 15% | 22.5 |
Table 3: Effect of a Drug Candidate on Biosynthesis of a Target Glycoprotein (Data is illustrative)
| Treatment Group | Heavy/Light Ratio (Target Glycoprotein) | Fold Change vs. Control | p-value |
| Control (DMSO) | 2.5 | 1.0 | - |
| Drug X (10 µM) | 1.1 | 0.44 | < 0.01 |
Applications in Research and Drug Development
The use of this compound provides a dynamic view of the glycoproteome, offering significant advantages for basic research and pharmaceutical development.
-
Biomarker Discovery: By comparing the rates of glycoprotein synthesis in healthy versus diseased states, researchers can identify potential biomarkers for diagnosis or prognosis.[5]
-
Drug Development: This method is invaluable for assessing how a drug candidate affects glycoprotein biosynthesis, which is crucial for both efficacy and off-target effect profiling.[5]
-
Understanding Protein Turnover: Pulse-chase experiments with ¹³C-GlcNAc allow for the precise measurement of the degradation and synthesis rates of specific glycoproteins, providing insights into their regulation and function.[12]
-
Studying O-GlcNAcylation Signaling: O-GlcNAcylation is a dynamic and reversible modification where a single GlcNAc molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[13] It acts as a nutrient sensor and a key regulator of signaling pathways, often in competition with phosphorylation. ¹³C-GlcNAc labeling enables the study of the dynamics of this critical modification in response to cellular signals and stress.
Conclusion
Metabolic labeling with this compound is a robust and versatile tool for the quantitative investigation of glycoprotein biosynthesis. It allows researchers to move beyond static snapshots of the glycoproteome to explore the dynamic synthesis, degradation, and modification of glycoproteins in response to physiological and pathological stimuli. For professionals in basic research and drug development, this technique provides a powerful lens through which to elucidate the mechanisms of disease, identify novel therapeutic targets, and characterize the mode of action of new drug candidates.
References
- 1. Mass spectrometry for the identification and analysis of highly complex glycosylation of therapeutic or pathogenic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the hexosamine biosynthetic pathway and O-linked N-acetylglucosamine cycling for therapeutic and imaging capabilities in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycoprotein Stable Isotope Quantification Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Synthesis of UDP-N-acetyl-glucosamine [reactome.org]
- 9. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous quantitation of glycoprotein degradation and synthesis rates by integrating isotope labelling, chemical enrichment and multiplexed proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
Unveiling the Sweet Symphony of the Cell: A Technical Guide to Exploring O-GlcNAcylation with Labeled Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation, the dynamic addition of a single N-acetylglucosamine (O-GlcNAc) sugar to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins, has emerged as a critical regulator of a vast array of cellular processes.[1][2][3] This reversible post-translational modification, akin to phosphorylation, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[4][5][6] Dysregulation of O-GlcNAcylation has been implicated in a host of human diseases, including cancer, diabetes, and neurodegenerative disorders, making it a compelling target for therapeutic intervention.[4][7][8][9][10][11] This technical guide provides an in-depth exploration of the use of labeled precursors as a powerful strategy to investigate the intricate roles of O-GlcNAcylation, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows.
The Power of Labeled Precursors: Metabolic Labeling and Bioorthogonal Chemistry
The study of O-GlcNAcylation has been revolutionized by the development of metabolic chemical reporters (MCRs).[12] These are precursor molecules, typically analogs of GlcNAc or GalNAc, that have been chemically modified to include a bioorthogonal handle, such as an azide or an alkyne.[12][13] When introduced to cells, these MCRs are processed by the cell's metabolic machinery and incorporated into O-GlcNAcylated proteins.[12][14] The bioorthogonal handle then allows for the specific and covalent attachment of a probe, such as a fluorophore for imaging or a biotin tag for enrichment and identification, through a highly selective reaction known as "click chemistry".[2][15][16][17] This approach provides a robust and versatile platform for the visualization, proteomic analysis, and functional characterization of O-GlcNAcylated proteins.[12][15][18]
Quantitative Analysis of O-GlcNAcylation Dynamics
The combination of metabolic labeling with quantitative proteomics techniques has enabled the system-wide analysis of O-GlcNAcylation dynamics in response to various stimuli and in different disease states. Several powerful methods are employed to achieve this, providing valuable insights into the regulation and function of this modification.
Table 1: Quantitative Proteomic Approaches for O-GlcNAcylation Analysis
| Method | Description | Key Features | Representative Findings |
| SILAC (Stable Isotope Labeling with Amino acids in Cell culture) | Cells are grown in media containing "light" or "heavy" isotopically labeled essential amino acids. Following different treatments, cell lysates are mixed, and O-GlcNAcylated proteins are enriched. The relative abundance of proteins from the different conditions is determined by mass spectrometry based on the intensity of the isotopic peaks. | - High accuracy for in vivo quantification. - Allows for multiplexing of up to three conditions. | Identified 15 proteins with dynamic O-GlcNAcylation changes in response to heat stress.[19] |
| QUIC-Tag (Quantitative Isotopic and Chemoenzymatic Tagging) | O-GlcNAcylated proteins are chemoenzymatically labeled with a ketone-containing galactose analog. After tryptic digestion, the resulting peptides are isotopically labeled. O-GlcNAcylated peptides are then enriched and analyzed by mass spectrometry to quantify changes in O-GlcNAcylation. | - Allows for the quantification of site-specific O-GlcNAcylation. - Applicable to tissue samples. | Enabled the identification and quantification of O-GlcNAcylation changes in the mouse brain in response to cellular stimulation.[19] |
| TMT (Tandem Mass Tags) | Peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, reporter ions are generated, and their relative intensities are used to quantify the corresponding peptides across the different samples. This is coupled with enrichment of O-GlcNAcylated peptides. | - Allows for high-throughput quantification of up to 11 samples simultaneously. - Provides both identification and relative quantification. | A study on Alzheimer's disease brain tissue identified 131 altered O-GlcNAc peptides on 81 proteins.[20] |
Key Experimental Protocols
This section provides detailed methodologies for the core experiments involved in studying O-GlcNAcylation using labeled precursors.
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins in Cultured Cells
Objective: To incorporate an azide- or alkyne-modified sugar precursor into cellular O-GlcNAcylated proteins.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylglucosamine (Ac4GlcNAz) or peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.
-
Prepare a stock solution of the labeled precursor (e.g., 50 mM Ac4GlcNAz in DMSO).
-
Add the labeled precursor to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.[12]
-
Incubate the cells for 24-48 hours to allow for metabolic incorporation of the labeled sugar.[12]
-
After incubation, wash the cells twice with ice-cold PBS to remove excess precursor.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled proteins for downstream applications.
Protocol 2: Click Chemistry-Mediated Biotinylation of Labeled Proteins
Objective: To attach a biotin tag to the azide- or alkyne-modified O-GlcNAcylated proteins for subsequent enrichment.
Materials:
-
Cell lysate containing labeled proteins (from Protocol 1)
-
Alkyne-biotin or azide-biotin probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
Procedure:
-
To 1 mg of cell lysate, add the biotin probe to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
The biotinylated proteins are now ready for enrichment.
Protocol 3: Enrichment of Biotinylated O-GlcNAcylated Proteins
Objective: To isolate the biotinylated O-GlcNAcylated proteins from the total cell lysate.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Incubate the biotinylated lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. A series of washes with increasing stringency may be required to optimize the signal-to-noise ratio.[12]
-
Elute the enriched proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The enriched proteins can then be analyzed by Western blotting or identified by mass spectrometry.[12]
Visualizing the O-GlcNAc Landscape: Signaling Pathways and Experimental Workflows
Understanding the context in which O-GlcNAcylation exerts its regulatory effects is crucial. The following diagrams, generated using Graphviz, illustrate a key signaling pathway influenced by O-GlcNAcylation and the general experimental workflow for its study.
O-GlcNAcylation in Signaling and Disease
O-GlcNAcylation plays a pivotal role in a multitude of signaling pathways, acting as a nutrient sensor to modulate cellular responses.[21][22][23] The hexosamine biosynthetic pathway (HBP), which produces the substrate for OGT, UDP-GlcNAc, integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[5][21] Consequently, the levels of O-GlcNAcylation are intricately linked to the metabolic state of the cell.
One of the most well-studied examples of O-GlcNAcylation's regulatory role is in insulin signaling.[8][22][24] In conditions of high glucose, increased flux through the HBP leads to elevated O-GlcNAcylation of key signaling proteins in the insulin pathway, such as IRS-1 and Akt.[22] This hyper-O-GlcNAcylation can attenuate insulin signaling by interfering with their phosphorylation, contributing to insulin resistance, a hallmark of type 2 diabetes.[8][9]
Furthermore, aberrant O-GlcNAcylation is increasingly recognized as a key player in neurodegenerative diseases like Alzheimer's.[7][10][20] Altered O-GlcNAcylation of proteins such as tau and amyloid precursor protein (APP) has been observed in Alzheimer's brains, suggesting a role for this modification in disease pathogenesis.[7][20] In the context of cancer, elevated O-GlcNAcylation has been shown to promote tumorigenesis by affecting various cellular processes, including proliferation, metabolism, and stress responses.[4][11]
Future Directions and Therapeutic Implications
The ability to study O-GlcNAcylation with labeled precursors has opened up new avenues for understanding its complex roles in health and disease. Future research will likely focus on developing more sophisticated probes and labeling strategies to investigate the spatiotemporal dynamics of O-GlcNAcylation with greater precision. Furthermore, the development of site-specific methods to manipulate O-GlcNAcylation on individual proteins will be crucial for dissecting its precise functions.[25][26][27]
From a therapeutic perspective, the enzymes OGT and OGA represent promising drug targets.[28] The development of specific inhibitors and activators of these enzymes could provide novel strategies for treating a wide range of diseases characterized by dysregulated O-GlcNAcylation. The tools and techniques described in this guide will be instrumental in advancing these efforts, ultimately paving the way for new diagnostic and therapeutic interventions targeting the "sweet symphony" of the cell.
References
- 1. Dynamic O-GlcNAcylation and its roles in the cellular stress response and homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of O-GlcNAcylation in Immune Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The emerging link between O-GlcNAcylation and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAc Cycling: A Link Between Metabolism and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. O-GlcNAcylation in cancer development and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Proteome wide purification and identification of O-GlcNAc-modified proteins using click chemistry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 20. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New ways of thinking about old things: The role of O-GlcNAc in cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. royalsocietypublishing.org [royalsocietypublishing.org]
- 23. The post-translational modification O-GlcNAc is a sensor and regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.biologists.com [journals.biologists.com]
- 25. Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Tools for functional dissection of site-specific O-GlcNAcylation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00052C [pubs.rsc.org]
- 28. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to metabolic flux analysis using 13C labeled substrates.
An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Labeled Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction to 13C Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful analytical technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By providing a detailed map of cellular metabolism, MFA offers invaluable insights for metabolic engineering, disease research, and biopharmaceutical manufacturing. The integration of stable isotope tracers, particularly carbon-13 (13C), has established 13C-MFA as the gold standard for in vivo flux quantification. This technique involves introducing a 13C-labeled substrate, such as glucose or glutamine, into a cell culture and tracking the incorporation of the 13C atoms into downstream metabolites. The resulting labeling patterns in these metabolites are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Computational models are then employed to deduce the metabolic fluxes that best explain the observed labeling patterns.
This in-depth guide provides a comprehensive overview of the core principles, experimental protocols, data analysis, and applications of 13C-MFA for researchers, scientists, and drug development professionals.
Core Principles of 13C-MFA
The central premise of 13C-MFA is that the distribution of 13C isotopes in metabolic intermediates is a direct function of the relative fluxes through the interconnected pathways of a metabolic network. Different flux distributions will result in distinct labeling patterns. By comparing experimentally measured labeling patterns with those predicted by a metabolic model, the intracellular fluxes can be accurately estimated.
There are two primary modes of 13C-MFA:
-
Stationary 13C-MFA (S-MFA): This approach is applied to systems that have reached both a metabolic and isotopic steady state. This means that the concentrations of metabolites and the rates of metabolic reactions are constant over time, as is the isotopic labeling of the metabolites.
-
Isotopically Non-Stationary 13C-MFA (INST-MFA): This method is used for systems at a metabolic steady state but are analyzed during the transient phase before isotopic steady state is achieved. By capturing the dynamic changes in isotopic labeling over time, INST-MFA can often determine fluxes more rapidly than S-MFA.
The choice between S-MFA and INST-MFA depends on the specific biological system and the experimental goals.
Experimental Protocols
A successful 13C-MFA experiment requires meticulous attention to detail in the experimental setup and execution. The following sections outline the key steps involved.
Experimental Design and Tracer Selection
The first step in any 13C-MFA study is the careful design of the experiment, with a primary focus on selecting the optimal 13C-labeled tracer. The choice of tracer is critical as it directly influences the precision of the estimated fluxes.
Commonly used tracers for probing central carbon metabolism include:
-
[1,2-13C2]glucose: This tracer is highly informative for quantifying fluxes in both glycolysis and the pentose phosphate pathway (PPP).
-
[U-13C6]glucose: A uniformly labeled glucose that is often used in combination with other tracers to provide comprehensive labeling of central carbon metabolism.
-
[U-13C5]glutamine: The preferred tracer for analyzing the tricarboxylic acid (TCA) cycle.
The selection of the tracer should be guided by the specific metabolic pathways of interest. For instance, to specifically assess the PPP, [2,3-13C2]glucose can be a highly effective tracer.
Cell Culturing with 13C Labeled Substrates
Maintaining a consistent and controlled cell culture environment is crucial for obtaining reliable and reproducible results.
-
Media Preparation: Prepare the culture medium by replacing the unlabeled primary carbon source (e.g., glucose) with the chosen 13C-labeled substrate at the desired concentration.
-
Cell Seeding and Growth: Seed the cells at a density that will allow them to reach the desired growth phase (typically mid-logarithmic phase) at the time of harvesting.
-
Achieving Steady State: For S-MFA, it is essential to ensure that the cells have reached both a metabolic and isotopic steady state. This is typically achieved by culturing the cells in the presence of the labeled substrate for a sufficient period, often determined empirically.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels and labeling patterns during sample processing.
-
Quenching: A common and effective method for quenching is to rapidly aspirate the culture medium and add ice-cold methanol to the cells.
-
Metabolite Extraction: After quenching, the intracellular metabolites are extracted. This is often done by scraping the cells in the presence of the cold methanol and then transferring the cell lysate to a tube. The extraction solvent typically consists of a mixture of methanol, water, and sometimes chloroform to efficiently extract a broad range of polar and non-polar metabolites.
Sample Preparation for Mass Spectrometry
The extracted metabolites must be prepared for analysis by mass spectrometry, most commonly gas chromatography-mass spectrometry (GC-MS).
-
Hydrolysis (for protein-bound amino acids): To analyze the labeling of amino acids incorporated into proteins, the cell pellets are first hydrolyzed, typically using 6 M HCl at an elevated temperature.
-
Derivatization: Many metabolites, particularly amino acids and organic acids, are not volatile enough for GC-MS analysis. Therefore, they must be chemically modified through derivatization to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The sample is incubated with the derivatizing agent at an elevated temperature to ensure complete reaction.
Data Presentation: Quantitative Metabolic Fluxes
The primary output of a 13C-MFA study is a quantitative flux map of the metabolic network. The following tables present example flux data from published studies, showcasing the type of quantitative information that can be obtained. The fluxes are typically normalized to the rate of substrate uptake.
Table 1: Central Carbon Metabolism Fluxes in A549 Lung Carcinoma Cells
| Reaction | Flux (relative to Glucose uptake) |
| Glucose Uptake | 100 |
| Glycolysis (Glucose -> Pyruvate) | 185 |
| Lactate Secretion | 165 |
| Pentose Phosphate Pathway (oxidative) | 10 |
| TCA Cycle (Isocitrate -> a-Ketoglutarate) | 35 |
| Glutamine Uptake | 50 |
| Data adapted from a study on A549 lung carcinoma cells. The high glycolytic flux and lactate secretion are characteristic of the Warburg effect observed in many cancer cells. |
Table 2: Pentose Phosphate Pathway and Glycolysis Fluxes in Neurons
| Pathway | Flux (% of Glucose metabolized) |
| Glycolysis | 52 ± 6 |
| Oxidative/Non-oxidative Pentose Cycle | 19 ± 2 |
| Oxidative PPP / de novo Nucleotide Synthesis | 29 ± 8 |
| Data from a study on cerebellar granule neurons, highlighting the significant contribution of the PPP to glucose metabolism in these cells. |
Table 3: TCA Cycle Fluxes in Human Melanoma Cells
| Condition | ATP from Mitochondrial Metabolism (%) | ATP from Glycolysis (%) | Glutamine contribution to TCA cycle flux (%) |
| Euglycemic (5 mM Glucose) | 51 | 49 | ~100 |
| Hyperglycemic (26 mM Glucose) | 51 | 49 | ~50 |
| This data from DB-1 melanoma cells demonstrates the significant reliance on both glycolysis and mitochondrial metabolism for energy production, as well as the substantial contribution of glutamine to the TCA cycle. |
Mandatory Visualizations
Diagram of Central Carbon Metabolism
Caption: Central Carbon Metabolism Pathways.
Experimental Workflow for 13C-MFA
Caption: Experimental Workflow for 13C-MFA.
Data Analysis Workflow for 13C-MFA
Caption: Data Analysis Workflow for 13C-MFA.
Methodological & Application
Application Note: Metabolic Labeling of Glycans in Cell Culture using N-Acetyl-D-glucosamine-¹³C-¹
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for stable isotope labeling of cellular glycans using N-Acetyl-D-glucosamine-¹³C-¹ (¹³C₁-GlcNAc). This technique enables the tracing of GlcNAc through metabolic pathways into newly synthesized glycoproteins and O-GlcNAc modifications. By tracking the incorporation of the ¹³C label using mass spectrometry, researchers can quantify the dynamics of glycosylation, study the flux through the hexosamine biosynthesis pathway (HBP), and investigate how these processes are altered by disease, drug treatment, or other stimuli. The protocol covers cell culture preparation, labeling conditions, sample harvesting, and downstream analysis, providing a complete workflow for robust and reproducible results.
Introduction and Metabolic Pathway
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that plays a central role in the biosynthesis of complex carbohydrates.[1] It is a key component of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs).[1] One of its most critical roles is as the precursor to UDP-N-acetylglucosamine (UDP-GlcNAc), the activated sugar nucleotide donor for N-linked glycosylation, O-linked glycosylation, and the dynamic post-translational modification O-GlcNAcylation.[2] O-GlcNAcylation, the addition of a single GlcNAc to serine or threonine residues of nuclear and cytoplasmic proteins, is a key cellular signaling mechanism that rivals phosphorylation in its importance.[2][3]
By supplying cells with ¹³C₁-GlcNAc, the heavy isotope is incorporated into the cellular UDP-GlcNAc pool and subsequently transferred onto proteins and other glycoconjugates. Mass spectrometry can then be used to detect the mass shift caused by the ¹³C atom, allowing for the differentiation and quantification of newly synthesized glycans from the pre-existing pool.[4][5] This metabolic tracing approach is a powerful tool for studying glycan dynamics in living cells.[6]
The metabolic fate of exogenous GlcNAc is outlined in the pathway below.
Experimental Workflow
The overall experimental process involves several key stages, from cell preparation to data analysis. A typical workflow is depicted below. This process enables the systematic investigation of glycan biosynthesis and turnover.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
Materials and Reagents
-
Cell line of interest (e.g., HEK293, CHO, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
N-Acetyl-D-glucosamine-¹³C-¹ (¹³C₁-GlcNAc)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
BCA Protein Assay Kit
-
LC-MS grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography system.[7]
Cell Culture and Seeding
-
Culture cells in T75 flasks using standard cell culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Once cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
Seed cells into appropriate culture vessels (e.g., 6-well plates) at a density that will result in ~70-80% confluency at the time of labeling. Allow cells to adhere and recover for 24 hours.
¹³C₁-GlcNAc Labeling Procedure
-
Prepare the labeling medium: To glucose-containing standard medium, add ¹³C₁-GlcNAc to a final concentration of 1-5 mM. The optimal concentration may vary between cell types and should be determined empirically.
-
At time point T=0, aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed sterile PBS to remove residual unlabeled precursors.
-
Add the prepared ¹³C₁-GlcNAc labeling medium to the cells.
-
Return the cells to the incubator.
Sample Collection
-
At each designated time point (e.g., 0, 2, 6, 12, 24, 48 hours), remove the culture plate from the incubator.
-
Place the plate on ice and aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to halt metabolic activity and remove extracellular label.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 200 µL for a well in a 6-well plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing soluble proteins) to a new tube.
-
Determine the protein concentration using a BCA assay. Store samples at -80°C until further processing.
Downstream Processing for Mass Spectrometry
The subsequent steps depend on the analytical goal (e.g., analyzing intact glycopeptides, released N-glycans, or O-GlcNAc modified peptides).
For Glycopeptide Analysis:
-
Perform an in-solution or in-gel tryptic digest of the protein lysate.
-
Enrich for glycopeptides using hydrophilic interaction liquid chromatography (HILIC) or other affinity-based methods.
-
Analyze the enriched fraction by LC-MS/MS.
For O-GlcNAc Peptide Analysis:
-
Digest the protein lysate with an appropriate protease (e.g., Trypsin).
-
Enrich for O-GlcNAc modified peptides using specific antibodies, lectins, or chemoenzymatic methods.
-
Analyze the enriched fraction by LC-MS/MS.
Mass Spectrometry and Data Analysis
-
Acquire data on a high-resolution mass spectrometer.[8]
-
Identify labeled peptides and glycopeptides using database search software (e.g., MaxQuant, Proteome Discoverer), specifying the ¹³C modification as a variable modification.
-
Quantify the isotopic enrichment by analyzing the mass isotopologue distribution (MID). The fractional enrichment (FE) can be calculated as the ratio of the summed intensity of labeled peaks to the total intensity of all isotopic peaks for that molecule.
-
FE = (Σ Intensities of ¹³C-labeled isotopologues) / (Σ Intensities of all isotopologues)
-
Data Presentation
Quantitative data from labeling experiments should be presented clearly to facilitate interpretation.
Table 1: Mass Isotopologue Distribution (MID) of a Target Glycopeptide This table shows a hypothetical MID for a specific glycopeptide at different time points after introducing the ¹³C₁-GlcNAc label. M0 represents the unlabeled peptide, while M+1 represents the peptide with one ¹³C atom incorporated.
| Time Point | Relative Abundance M0 (%) | Relative Abundance M+1 (%) | Fractional Enrichment (%) |
| 0 hr | 99.8 | 0.2 | 0.2 |
| 6 hr | 75.3 | 24.7 | 24.7 |
| 12 hr | 52.1 | 47.9 | 47.9 |
| 24 hr | 28.9 | 71.1 | 71.1 |
| 48 hr | 15.5 | 84.5 | 84.5 |
Table 2: Quantifying ¹³C Enrichment in Total Cellular Glycoproteins This table summarizes the average fractional enrichment across all identified N-glycopeptides under two different experimental conditions, demonstrating how the protocol can be used for comparative studies.
| Experimental Condition | Average Fractional Enrichment at 24h (%) | Standard Deviation |
| Control | 65.4 | ± 4.2 |
| Drug Treatment X | 38.7 | ± 3.5 |
Troubleshooting and Considerations
-
Low Incorporation: If ¹³C enrichment is low, consider increasing the concentration of ¹³C₁-GlcNAc in the medium or extending the labeling time. Ensure the cell line efficiently transports and utilizes exogenous GlcNAc.
-
Cell Viability: High concentrations of supplemented sugars can sometimes impact cell growth or viability.[9] Perform a dose-response curve and monitor cell health via microscopy or viability assays.
-
Metabolic Scrambling: In some cases, the ¹³C label may be metabolized and appear in other molecules.[8] Tandem mass spectrometry (MS/MS) can help confirm the location of the heavy isotope within the glycan or peptide.[8]
-
Quantification: Accurate quantification of isotopic enrichment requires high-resolution mass spectrometry to resolve the different isotopologue peaks.[10]
References
- 1. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for N-Acetyl-D-glucosamine (HMDB0000215) [hmdb.ca]
- 4. biorxiv.org [biorxiv.org]
- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-based analysis of glycoproteins and its clinical applications in cancer biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tuning a MAb glycan profile in cell culture: Supplementing N-acetylglucosamine to favour G0 glycans without compromising productivity and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Quantification of N-Acetyl-D-glucosamine-13C-1 using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a pivotal monosaccharide implicated in a variety of crucial biological processes. It is the fundamental component of chitin, a structural polymer in fungal cell walls and arthropod exoskeletons, and a key building block in the biosynthesis of complex glycans.[1][2] A significant area of interest is its role in O-GlcNAcylation, a dynamic post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[3][4] This process is integral to cellular signaling and has been linked to the pathophysiology of various diseases, including cancer and diabetes.
The use of stable isotope-labeled N-Acetyl-D-glucosamine, specifically N-Acetyl-D-glucosamine-13C-1, in conjunction with mass spectrometry, provides a powerful tool for the accurate quantification of GlcNAc in complex biological matrices. This approach, known as stable isotope dilution analysis, relies on the addition of a known quantity of the labeled compound as an internal standard to correct for variations during sample preparation and analysis, thereby ensuring high precision and accuracy.[1][2] These methodologies are essential for advancing our understanding of the roles of GlcNAc in cellular metabolism and disease, and for the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for the quantification of this compound using mass spectrometry, tailored for researchers, scientists, and professionals in drug development.
Signaling and Metabolic Pathways
The quantification of this compound is often employed to trace its incorporation into various metabolic pathways. A primary example is the Hexosamine Biosynthetic Pathway (HBP), which leads to the formation of UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAcylation. By supplying cells with 13C-labeled glucose or GlcNAc, researchers can monitor the flux through this pathway and the dynamics of O-GlcNAcylation.
Caption: Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycle.
Experimental Workflow
The general workflow for the quantification of this compound involves several key stages, from sample preparation to data analysis. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will dictate specific steps, such as derivatization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing ¹³C Labeled Metabolites using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to analyze metabolites labeled with the stable isotope carbon-13 (¹³C). This powerful technique offers unique insights into cellular metabolism, enabling the elucidation of metabolic pathways and the quantification of metabolic fluxes. Such information is invaluable for basic research, disease understanding, and the development of novel therapeutics.
Introduction to ¹³C NMR in Metabolomics
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules.[1] When applied to metabolomics, NMR can simultaneously identify and quantify multiple metabolites within a complex biological sample.[1] The use of ¹³C-labeled substrates, such as [U-¹³C]-glucose, allows researchers to trace the flow of carbon atoms through metabolic networks.[2][3]
Advantages of ¹³C NMR:
-
High Resolution: ¹³C NMR spectra exhibit a large chemical shift dispersion and narrow singlets at natural abundance, which reduces signal overlap and aids in metabolite identification compared to ¹H NMR.[4]
-
Direct Observation of Carbon Backbone: This technique directly probes the carbon skeleton of metabolites, providing unambiguous information about their structure.[4]
-
Positional Information: NMR can distinguish between different isotopomers (molecules with the same chemical formula but different isotopic labeling), providing positional information of ¹³C labels within a metabolite.[5] This is crucial for metabolic flux analysis.
-
Quantitative Analysis: NMR allows for the accurate quantification of ¹³C enrichment and the relative abundance of different isotopomers.[6][7]
Applications in Research and Drug Development:
-
Metabolic Flux Analysis (MFA): ¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[2][5] This provides a dynamic view of cellular metabolism that is not attainable from static metabolite concentration measurements.
-
Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is critical. ¹³C NMR can be used to assess the on-target and off-target effects of drugs on metabolic pathways, aiding in lead optimization and toxicity assessment.[8]
-
Disease Research: Many diseases, including cancer, diabetes, and neurodegenerative disorders, are characterized by altered metabolism. ¹³C NMR can be used to identify metabolic biomarkers of disease and to understand the underlying metabolic dysregulation.[3][9]
Experimental Workflow
The general workflow for analyzing ¹³C labeled metabolites by NMR involves several key steps, from sample preparation to data analysis. A schematic of this workflow is presented below.
Caption: A generalized experimental workflow for ¹³C NMR-based metabolomics.
Key Signaling Pathways Analyzed by ¹³C NMR
A primary application of ¹³C NMR in metabolic studies is the investigation of central carbon metabolism. This network of pathways is fundamental to cellular energy production, biosynthesis, and redox balance.[10][11]
Central Carbon Metabolism
The diagram below illustrates the interconnected pathways of glycolysis and the tricarboxylic acid (TCA) cycle, which are frequently interrogated using ¹³C-labeled glucose.
Caption: Central carbon metabolism, including glycolysis and the TCA cycle.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to maintain consistency and speed throughout the sample preparation process to minimize metabolic changes.[1]
Protocol 1: Cell Culture and Metabolite Extraction
This protocol is adapted for adherent mammalian cells.
Materials:
-
Cell culture medium with ¹³C-labeled substrate (e.g., [U-¹³C]-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, pre-chilled to -20°C[1]
-
Methanol:water (1:1) mixture, pre-chilled on dry ice[1]
-
Cell scraper
-
Liquid nitrogen
Procedure:
-
Cell Culture: Culture cells to the desired confluency in medium containing the ¹³C-labeled substrate.
-
Media Collection: Collect 1 mL of the cell culture medium and immediately freeze in liquid nitrogen. Store at -80°C for analysis of extracellular metabolites.[1]
-
Washing: Aspirate the remaining medium and wash the cells twice with 5 mL of ice-cold PBS to remove any residual medium.[1]
-
Quenching and Lysis: Quickly add 1 mL of pre-chilled (-20°C) methanol to the plate to quench metabolic activity and lyse the cells.[1]
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Add an equal volume of the pre-chilled methanol:water mixture to the lysate. Vortex vigorously.
-
Centrifugation: Centrifuge the samples to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Drying: Lyophilize the supernatant to dryness.
-
Storage: Store the dried metabolite extract at -80°C until NMR sample preparation.
Protocol 2: NMR Sample Preparation
Materials:
-
Dried metabolite extract
-
Deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP)
-
NMR tubes (5 mm)
Procedure:
-
Resuspension: Resuspend the dried metabolite extract in a precise volume (e.g., 600 µL) of the deuterated solvent with the internal standard.[12]
-
pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., 7.4) using DCl or NaOD, as chemical shifts of some metabolites are pH-dependent.[12]
-
Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.[12]
-
Centrifugation (Optional): If any precipitate is present, centrifuge the NMR tube at a low speed to pellet the solids.
Protocol 3: 1D ¹³C NMR Data Acquisition
General Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.[13]
-
Pulse Program: A standard one-pulse ¹³C experiment with proton decoupling.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 5 times the longest T₁) is necessary for accurate quantification.
-
Number of Scans: Dependent on the sample concentration, typically ranging from hundreds to thousands of scans.
Step-by-Step:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Tune and match the probe for both ¹H and ¹³C channels.
-
Shim the magnetic field to obtain good resolution.
-
Set up the 1D ¹³C acquisition parameters, including spectral width, transmitter offset, acquisition time, relaxation delay, and number of scans.
-
Acquire the Free Induction Decay (FID).
Protocol 4: 2D ¹H-¹³C HSQC Data Acquisition
The Heteronuclear Single Quantum Coherence (HSQC) experiment provides correlations between protons and their directly attached carbons, which is extremely useful for metabolite identification.[14]
General Parameters:
-
Pulse Program: A standard HSQC pulse sequence (e.g., hsqcetgpsisp2 on Bruker systems).[15]
-
Spectral Widths: Set appropriately for both the ¹H and ¹³C dimensions to encompass all expected signals.[14]
-
Number of Increments: Typically 128-256 increments in the indirect (¹³C) dimension.[16]
-
Number of Scans: 4-16 scans per increment, depending on sample concentration.
Step-by-Step:
-
Follow steps 1-4 from the 1D ¹³C protocol.
-
Load a standard 2D HSQC parameter set.[14]
-
Set the spectral widths and transmitter offsets for both the ¹H (F2) and ¹³C (F1) dimensions based on 1D spectra.[14]
-
Set the number of increments in the F1 dimension and the number of scans per increment.
-
Acquire the 2D data.
Data Presentation and Analysis
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data on ¹³C enrichment in key metabolites after administration of [U-¹³C]-glucose to a cell culture. The values represent the percentage of the metabolite pool that is labeled with ¹³C.
| Metabolite | Control (%) | Treatment A (%) | Treatment B (%) |
| Lactate | 85 ± 5 | 60 ± 7 | 90 ± 4 |
| Alanine | 70 ± 6 | 55 ± 5 | 75 ± 6 |
| Glutamate | 50 ± 4 | 30 ± 5 | 65 ± 5 |
| Citrate | 45 ± 5 | 25 ± 4 | 55 ± 6 |
| Malate | 40 ± 4 | 20 ± 3 | 50 ± 5 |
Data Processing and Quantification
-
Processing: The raw NMR data (FID) is processed using software such as NMRPipe, MestReNova, or TopSpin. This involves Fourier transformation, phase correction, and baseline correction.[15]
-
Metabolite Identification: Metabolites are identified by comparing the chemical shifts and coupling patterns in the 1D and 2D spectra to databases such as the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Bank (BMRB).[15]
-
Quantification of ¹³C Enrichment: The fractional enrichment of ¹³C in a specific carbon position can be determined by analyzing the intensities of the ¹³C satellites relative to the central ¹²C peak in ¹H NMR spectra, or by direct integration of signals in ¹³C NMR spectra.[7] For complex spectra, deconvolution algorithms may be necessary.[6]
-
Metabolic Flux Analysis: The quantified isotopomer distributions are then used as input for metabolic modeling software (e.g., INCA, Metran) to calculate intracellular metabolic fluxes.
Conclusion
NMR spectroscopy, particularly when combined with ¹³C isotopic labeling, is a powerful and versatile tool for the detailed analysis of cellular metabolism. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to apply these techniques in their own work, ultimately leading to a deeper understanding of biological systems and the development of more effective therapies.
References
- 1. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is Central Carbon Metabolism? - MetwareBio [metwarebio.com]
- 11. What is Central Carbon Metabolism? - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. 2D Metabolomics NMRPipe Processing - Powers Wiki [bionmr.unl.edu]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Quantitative Proteomics using N-Acetyl-D-glucosamine-¹³C-¹ (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for the quantitative analysis of proteins.[1][2][3][4][5] While traditionally used to study protein expression levels by incorporating heavy isotope-labeled amino acids, the principles of metabolic labeling can be extended to investigate post-translational modifications, such as glycosylation.[6][7] This document provides a detailed protocol for a SILAC-based approach using N-Acetyl-D-glucosamine-¹³C-¹ to specifically quantify changes in protein O-GlcNAcylation, a dynamic and crucial post-translational modification involved in various cellular processes and disease states.[8][9]
N-Acetyl-D-glucosamine (GlcNAc) is a key monosaccharide in the hexosamine biosynthesis pathway (HBP), leading to the formation of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT).[8][10] By providing cells with N-Acetyl-D-glucosamine labeled with a single ¹³C atom, this heavy isotope is incorporated into the O-GlcNAc moiety attached to serine and threonine residues of nuclear and cytoplasmic proteins. This allows for the differentiation and relative quantification of glycosylated peptides from two cell populations (e.g., control vs. treated) by mass spectrometry. This method offers a direct way to assess changes in the O-GlcNAcylation status of proteins, providing valuable insights for basic research and drug development.[11][12]
Principle of the Method
The core of this technique is the metabolic incorporation of a stable isotope-labeled precursor into a specific post-translational modification.
-
Metabolic Labeling: Two populations of cells are cultured in media containing either the natural ("light") N-Acetyl-D-glucosamine or the ¹³C₁-labeled ("heavy") version. The heavy GlcNAc is processed through the hexosamine biosynthesis pathway and ultimately attached to proteins as O-GlcNAc.
-
Sample Pooling: After experimental treatment, the "light" and "heavy" cell populations are combined in a 1:1 ratio based on cell number or protein concentration. This early-stage mixing minimizes downstream experimental variability.[4]
-
Protein Digestion and Enrichment: The combined protein lysate is digested into peptides. To increase the sensitivity of detection for the low-abundance glycopeptides, an enrichment step is often necessary.
-
Mass Spectrometry Analysis: The peptide mixture is analyzed by high-resolution LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the ¹³C label on the GlcNAc moiety.
-
Quantification: The relative abundance of the "heavy" and "light" forms of a given glycopeptide is determined by comparing the signal intensities of the corresponding peaks in the mass spectrum. This ratio reflects the change in O-GlcNAcylation of that specific site between the two conditions.
Experimental Protocols
Part 1: Cell Culture and Metabolic Labeling
-
Cell Line Selection: Choose a cell line suitable for your experimental question that can be cultured in a customizable medium.
-
Media Preparation:
-
Light Medium: Prepare the appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required. Add unlabeled N-Acetyl-D-glucosamine to a final concentration of 1-5 mM.
-
Heavy Medium: Prepare the same base medium as the "light" medium, but instead of the natural GlcNAc, add N-Acetyl-D-glucosamine-¹³C-¹ to the same final concentration.
-
Note: The optimal concentration of GlcNAc may need to be determined empirically for your specific cell line and experimental conditions.
-
-
Cell Adaptation: Culture the cells for at least five passages in the respective "light" and "heavy" media to ensure complete incorporation of the labeled or unlabeled GlcNAc into the cellular glycoproteome. Monitor cell morphology and doubling time to ensure the labeling has no adverse effects on cell health.[1]
-
Experimental Treatment: Once labeling is complete, treat one population of cells (e.g., the "heavy" labeled cells) with the experimental compound or stimulus, while the other population (e.g., the "light" labeled cells) serves as the control.
Part 2: Cell Lysis and Protein Extraction
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Cell Counting and Pooling: Accurately count the cells from both the "light" and "heavy" populations. Combine the two populations in a 1:1 ratio.
-
Lysis: Resuspend the pooled cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Part 3: Protein Digestion
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 1 mg), add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the protein sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.
Part 4: O-GlcNAc Peptide Enrichment (Optional but Recommended)
Due to the low stoichiometry of O-GlcNAcylation, enrichment is often crucial for successful identification and quantification.
-
Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that binds to GlcNAc.
-
Equilibrate WGA-agarose beads with a suitable binding buffer.
-
Incubate the desalted peptide mixture with the WGA beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the O-GlcNAc peptides using a competitive sugar solution (e.g., 0.3 M N-acetylglucosamine).
-
-
Chemoenzymatic Labeling and Enrichment: This method involves enzymatically adding a tagged sugar to the GlcNAc moiety, followed by affinity purification of the tag.[9]
Part 5: LC-MS/MS Analysis and Data Quantification
-
LC-MS/MS:
-
Resuspend the enriched (or unenriched) peptides in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by high-resolution nano-LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a proteomics software suite capable of SILAC quantification (e.g., MaxQuant).
-
Configure the software to search for variable modifications, including O-GlcNAcylation on serine and threonine residues, and specify the mass shift corresponding to the ¹³C₁-labeled GlcNAc.
-
The software will identify peptide pairs with the characteristic mass difference and calculate the heavy/light (H/L) ratio for each quantified O-GlcNAc peptide.
-
Data Presentation
The quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: Example of Quantified O-GlcNAc Peptides
| Protein Name | Gene Name | Peptide Sequence | Modification Site | H/L Ratio | Regulation |
| Nucleoporin p62 | NUP62 | GFSFSFGAK | S23 | 2.5 | Upregulated |
| Casein kinase II | CSNK2A1 | TTTPLPVASD | T4 | 0.4 | Downregulated |
| Histone H2B | HIST1H2BB | AVGVTGSK | S6 | 1.1 | Unchanged |
| ... | ... | ... | ... | ... | ... |
Table 2: Summary of Regulated O-GlcNAcylation Sites
| Regulation | Number of Sites |
| Upregulated (H/L > 1.5) | 42 |
| Downregulated (H/L < 0.67) | 28 |
| Unchanged (0.67 ≤ H/L ≤ 1.5) | 157 |
| Total Quantified | 227 |
Visualizations
Hexosamine Biosynthesis Pathway and Labeling
Caption: Incorporation of ¹³C-¹-GlcNAc into proteins via the HBP.
Experimental Workflow
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]
- 5. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetyl-D-[UL-13C6]glucosamine|13C6 Labeled Isotope [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Applications of proteomics in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Methods for Detecting N-Acetyl-D-glucosamine-13C-1 Incorporation
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and widespread post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This modification, involving the attachment of a single N-acetylglucosamine (GlcNAc) molecule to serine or threonine residues, is crucial for regulating a vast array of cellular processes, including transcription, nutrient sensing, and signal transduction.[2][4][5] Dysregulation of O-GlcNAcylation has been implicated in various diseases such as diabetes, neurodegenerative disorders, and cancer.[1][5]
To study the dynamics of O-GlcNAcylation, stable isotope labeling using compounds like N-Acetyl-D-glucosamine-13C-1 (¹³C-GlcNAc) has become a powerful technique. By introducing a heavy isotope-labeled precursor into cellular systems, researchers can trace its incorporation into glycoproteins and quantify the rate of O-GlcNAc turnover. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for detecting and quantifying the incorporation of ¹³C-GlcNAc into proteins and peptides. This application note provides a detailed overview and protocols for employing LC-MS/MS to monitor ¹³C-GlcNAc incorporation.
Principle of the Method
The methodology is based on metabolic labeling, where cells are cultured in the presence of ¹³C-GlcNAc. This labeled sugar is taken up by the cells and enters the hexosamine biosynthetic pathway (HBP), leading to the formation of UDP-¹³C-GlcNAc.[5] The enzyme O-GlcNAc transferase (OGT) then transfers the ¹³C-GlcNAc moiety to target proteins.[2][3]
Following cell lysis and protein extraction, proteins can be digested into peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer is set up to detect both the naturally abundant (¹²C) and the heavy isotope-labeled (¹³C) GlcNAc-modified peptides. By comparing the signal intensities of the labeled and unlabeled species, the extent of ¹³C-GlcNAc incorporation can be accurately quantified.
Experimental Protocols
Cell Culture and Metabolic Labeling
-
Cell Seeding: Plate cells at an appropriate density in standard growth medium and allow them to adhere overnight.
-
Labeling Medium Preparation: Prepare fresh growth medium supplemented with this compound. The final concentration of ¹³C-GlcNAc may need to be optimized depending on the cell line and experimental goals but typically ranges from 50 µM to 1 mM.
-
Metabolic Labeling: Remove the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the ¹³C-GlcNAc containing labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 0, 6, 12, 24, 48 hours) to allow for the incorporation of the labeled sugar.
Protein Extraction and Digestion
-
Cell Lysis: After the labeling period, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Take a desired amount of protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate the cysteine residues with iodoacetamide at room temperature in the dark for 20 minutes.
-
Digest the proteins with trypsin (or another suitable protease) overnight at 37°C.
-
Enrichment of O-GlcNAcylated Peptides (Optional but Recommended)
Due to the low stoichiometry of O-GlcNAcylation, enrichment of modified peptides is often necessary to improve detection by mass spectrometry.[6][7]
-
Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that binds to terminal GlcNAc residues and can be used to enrich O-GlcNAcylated peptides.[4][8]
-
Chemoenzymatic Labeling: This approach uses an engineered galactosyltransferase to add a tagged galactose analog to O-GlcNAc residues, which can then be used for affinity purification.[4]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for peptide separation.
-
Mobile Phases:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high Solvent B is used to elute the peptides. An example gradient is 2-40% B over 60 minutes.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed. For targeted quantification, Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is highly effective.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will produce a characteristic oxonium ion for GlcNAc at m/z 204.087.[8] Electron transfer dissociation (ETD) is often preferred for localizing the O-GlcNAc site as it preserves the labile glycosidic bond.[8]
-
Data Presentation
Quantitative data from the LC-MS/MS analysis should be summarized in clear and concise tables.
Table 1: Example MRM Transitions for Unlabeled and ¹³C-1 Labeled GlcNAc
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Description |
| Unlabeled GlcNAc | 222.1 | 138.1 | [M+H]⁺ → [M+H-C₂H₅NO₂]⁺ |
| ¹³C-1 Labeled GlcNAc | 223.1 | 139.1 | [M+H]⁺ → [M+H-C¹³CH₄NO₂]⁺ |
Note: The exact m/z values may vary slightly depending on the specific peptide and charge state.
Table 2: Example Data for ¹³C-1 GlcNAc Incorporation into a Specific Peptide
| Time Point (hours) | Peak Area (Unlabeled) | Peak Area (Labeled) | % Incorporation |
| 0 | 1,500,000 | 0 | 0% |
| 6 | 1,200,000 | 300,000 | 20% |
| 12 | 900,000 | 600,000 | 40% |
| 24 | 500,000 | 1,000,000 | 67% |
| 48 | 200,000 | 1,300,000 | 87% |
% Incorporation = (Labeled Peak Area / (Labeled Peak Area + Unlabeled Peak Area)) * 100
Visualizations
Hexosamine Biosynthetic Pathway (HBP)
The HBP is the metabolic pathway that produces UDP-GlcNAc, the substrate for O-GlcNAc transferase. Understanding this pathway is essential for interpreting metabolic labeling studies.
Caption: The Hexosamine Biosynthetic Pathway leading to protein O-GlcNAcylation.
Experimental Workflow
A clear workflow diagram helps to visualize the entire experimental process from sample preparation to data analysis.
Caption: Experimental workflow for LC-MS/MS analysis of ¹³C-GlcNAc incorporation.
Conclusion
The use of this compound in combination with LC-MS/MS provides a robust and quantitative method for studying the dynamics of protein O-GlcNAcylation. This approach allows for the precise measurement of O-GlcNAc turnover on specific proteins and glycosylation sites, offering valuable insights into the regulatory roles of this important post-translational modification in health and disease. Careful optimization of labeling conditions, sample preparation, and mass spectrometry parameters is key to achieving high-quality, reproducible results.
References
- 1. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. You are what you Eat: O-Linked N-acetylglucosamine in Disease, Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Affinity Enrichment Methods for O-GlcNAc Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Metabolic Flux Analysis using N-Acetyl-D-glucosamine-13C-1
Application Note ID: AP-MFA-GLCNAC-001
Version: 1.0
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By using isotopically labeled substrates, researchers can trace the flow of atoms through metabolic networks, providing a detailed snapshot of cellular physiology.[1] While 13C-labeled glucose and glutamine are common tracers, N-Acetyl-D-glucosamine-13C-1 (¹³C₁-GlcNAc) offers a unique tool for specifically interrogating the Hexosamine Biosynthetic Pathway (HBP) and related glycosylation processes.[3][4]
The HBP is a key metabolic route that branches off from glycolysis, integrating glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[4][5][6] UDP-GlcNAc is the essential donor substrate for N-linked and O-linked glycosylation of proteins, processes vital for cell signaling, protein folding, and cell surface receptor function.[3][7] Altered flux through the HBP is implicated in various diseases, including cancer and diabetes.
This document provides a detailed experimental design and protocols for conducting Metabolic Flux Analysis using ¹³C₁-GlcNAc to probe the HBP and its downstream effects in cultured mammalian cells.
Metabolic Pathway Overview
N-Acetyl-D-glucosamine (GlcNAc) can enter the HBP through a salvage pathway. It is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, bypassing the rate-limiting enzyme of the main HBP, GFAT.[7] The ¹³C label on the first carbon of GlcNAc allows for precise tracking as it is incorporated into UDP-GlcNAc and subsequently into glycoconjugates. This tracer is invaluable for studying the regulation of protein glycosylation and the metabolic fate of GlcNAc in various cell types.[3]
Caption: Metabolic pathway for ¹³C₁-GlcNAc incorporation via the salvage pathway.
Experimental Design and Workflow
A typical ¹³C-MFA experiment involves several key stages: experimental design, tracer experiment, isotopic labeling measurement, and flux estimation.[1] The overall workflow is designed to ensure that metabolic fluxes are estimated with the highest possible precision.[2]
Caption: General workflow for ¹³C Metabolic Flux Analysis (MFA).
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cells grown in 6-well plates. It should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Experimental medium: Glucose-free, glutamine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
N-Acetyl-D-glucosamine-¹²C (for control/adaptation)
-
N-Acetyl-D-glucosamine-¹³C-1 (Cambridge Isotope Laboratories, Inc. or equivalent)[8]
-
Sterile PBS, Trypsin-EDTA
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of metabolite extraction (typically 24-48 hours post-seeding).
-
Adaptation Phase: 12-24 hours before labeling, aspirate the growth medium and wash cells once with sterile PBS. Replace with an adaptation medium consisting of glucose/glutamine-free DMEM supplemented with 10% dFBS, desired concentrations of glucose and glutamine, and unlabeled N-Acetyl-D-glucosamine (e.g., 1 mM) to adapt the cells to the experimental carbon sources.
-
Isotope Labeling: To begin the experiment, aspirate the adaptation medium. Wash the cells once with PBS. Add the pre-warmed labeling medium.
-
Labeling Medium: Prepare the same medium as in the adaptation phase, but replace the unlabeled GlcNAc with N-Acetyl-D-glucosamine-¹³C-1 at the same concentration.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours). The incubation time is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest. For UDP-GlcNAc, this can be between 8 and 30 hours depending on the cell line's doubling time.[9][10]
-
Cell Counting: In parallel, seed a separate plate under identical conditions to perform cell counts at the time of harvest to normalize metabolite data.
Protocol 2: Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is crucial to prevent metabolite degradation and accurately capture the metabolic state.[11]
Materials:
-
Ice-cold PBS
-
-80°C Methanol (80% v/v in water)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (refrigerated at 4°C)
Procedure:
-
Quenching: At the end of the incubation period, place the 6-well plate on ice. Quickly aspirate the labeling medium.
-
Washing: Immediately wash the cell monolayer with 2 mL of ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Scraping: Place the plate on dry ice for 5-10 minutes to freeze-lyse the cells. Then, scrape the frozen cell lysate with a cell scraper and transfer the entire content to a pre-chilled 1.5 mL microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis
Metabolite extracts are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopologue distribution (MID) of target metabolites.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Sciex QTOF) coupled to a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Chromatography Column: A column suitable for polar metabolite separation, such as a HILIC or reversed-phase ion-pairing column.
General Procedure:
-
Sample Preparation: Prior to injection, samples may need to be dried down under nitrogen and reconstituted in a suitable solvent (e.g., 50:50 Methanol:Water).
-
Chromatography: Separate metabolites using a gradient elution method optimized for the target compounds (e.g., UDP-GlcNAc, GlcNAc-6-P, glycolytic intermediates).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode to detect phosphorylated sugars and nucleotide sugars. Acquire data in full scan mode over a relevant m/z range (e.g., 75-1000 m/z) with high resolution (>70,000) to resolve different isotopologues.
-
Data Acquisition: The instrument will measure the relative abundance of each mass isotopologue for a given metabolite (e.g., M+0 for the unlabeled species, M+1 for the species containing one ¹³C atom, etc.).
Protocol 4: Data Analysis and Flux Calculation
The raw LC-MS data must be processed to determine metabolic fluxes.
Software:
-
Vendor-specific software for peak integration (e.g., Xcalibur, MassHunter).
-
Software for natural abundance correction (e.g., IsoCorr).[12]
-
Metabolic Flux Analysis software (e.g., INCA in MATLAB, Metran).[2][12]
Procedure:
-
Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the target metabolites.
-
Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes in the molecules.
-
Metabolic Network Model: Construct a metabolic model that includes the relevant pathways (HBP, glycolysis, TCA cycle) and the specific carbon transitions for each reaction.[12]
-
Flux Estimation: Use an MFA software package to estimate the intracellular metabolic fluxes. The software minimizes the deviation between the experimentally measured MIDs and the MIDs simulated by the model to find the best-fit flux distribution.[13]
-
Statistical Evaluation: Perform statistical tests (e.g., chi-square) to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.
Data Presentation: Representative Results
The primary quantitative output of the LC-MS analysis is the Mass Isotopologue Distribution (MID) for key metabolites. This data is then used for flux calculations. Below is a table showing example data for a hypothetical experiment labeling cells with ¹³C₁-GlcNAc for 24 hours.
Table 1: Representative Mass Isotopologue Distribution (MID) Data
| Metabolite | Isotopologue | Measured Fractional Abundance (%) | Corrected Fractional Abundance (%) |
| GlcNAc-6-Phosphate | M+0 | 12.5 | 10.0 |
| M+1 | 85.1 | 87.8 | |
| M+2 | 2.4 | 2.2 | |
| UDP-GlcNAc | M+0 | 15.8 | 13.2 |
| M+1 | 81.3 | 84.1 | |
| M+2 | 2.9 | 2.7 | |
| Fructose-6-Phosphate | M+0 | 98.9 | 99.1 |
| M+1 | 1.0 | 0.8 | |
| M+2 | 0.1 | 0.1 |
Note: "Measured" refers to raw peak area fractions. "Corrected" refers to data after correction for natural isotope abundance. The high M+1 enrichment in GlcNAc-6-P and UDP-GlcNAc indicates significant flux from the ¹³C₁-GlcNAc tracer. The low enrichment in Fructose-6-Phosphate suggests minimal reverse flux from the HBP into glycolysis under these conditions.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. N-acetyl-D-[UL-13C6]glucosamine|13C6 Labeled Isotope [benchchem.com]
- 4. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Frontiers | Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells [frontiersin.org]
- 7. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Illuminating Glycobiology: In Vivo Labeling with N-Acetyl-D-glucosamine-¹³C-¹ in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo labeling studies using N-Acetyl-D-glucosamine-¹³C-¹ (¹³C-GlcNAc). These studies are pivotal for tracing the metabolic fate of GlcNAc, quantifying its incorporation into glycoproteins, and elucidating the dynamics of O-GlcNAcylation, a critical post-translational modification implicated in numerous cellular processes and disease states.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a key building block for complex carbohydrates and is the precursor for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), the enzyme that catalyzes the addition of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation. This dynamic and reversible modification, akin to phosphorylation, plays a crucial regulatory role in signaling, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been linked to various pathologies, including cancer, diabetes, and neurodegenerative diseases.
Stable isotope labeling with ¹³C-GlcNAc in animal models offers a powerful approach to study the flux through the hexosamine biosynthetic pathway (HBP) and the dynamics of O-GlcNAcylation in a physiological context. By tracing the incorporation of the ¹³C label into downstream metabolites and proteins, researchers can gain quantitative insights into the regulation of these pathways in health and disease.
Data Presentation
The following tables summarize representative quantitative data from in vivo labeling studies with GlcNAc. These tables are designed for easy comparison of labeling efficiency and metabolic flux across different experimental conditions and tissues.
Table 1: Incorporation of Orally Administered N-Acetyl-D-glucosamine (GlcNAc) in Mice
| Parameter | Control Group | GlcNAc Group (0.5% in food) | GlcN Group (0.5% in food) |
| Arthritis Score | Higher | Suppressed | Suppressed |
| Histopathological Score | Higher | Suppressed | Suppressed |
| Serum TNF-α | Baseline | No significant change | Significantly decreased |
| Serum IL-6 | Baseline | No significant change | Significantly decreased |
| Serum IL-10 | Baseline | Significantly increased | No significant change |
| Serum TGF-β1 | Baseline | Significantly increased | No significant change |
| Serum IL-2 | Baseline | Significantly increased | No significant change |
| Data adapted from a study on rheumatoid arthritis mouse models, indicating the immunomodulatory effects of dietary GlcNAc.[1] |
Table 2: Quantification of O-GlcNAc Stoichiometry on Specific Proteins
| Protein | O-GlcNAc Stoichiometry |
| Nucleoporin 62 (Nup62) | ~100% |
| This table highlights that some proteins, like Nup62, are constitutively and fully O-GlcNAcylated.[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving in vivo labeling with ¹³C-GlcNAc.
Protocol 1: In Vivo Metabolic Labeling of Mice with [U-¹³C]GlcNAc
Objective: To metabolically label glycoproteins in mice with uniformly labeled ¹³C-GlcNAc for subsequent analysis.
Materials:
-
[U-¹³C]GlcNAc (uniformly ¹³C-labeled N-Acetyl-D-glucosamine)
-
8-week-old female mice
-
Standard laboratory animal housing and care facilities
-
Drinking water bottles
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Tissue homogenization equipment (e.g., mechanical crusher, dounce homogenizer)
-
Extraction buffer (specific to downstream analysis, e.g., for LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate 8-week-old female mice to the laboratory environment for at least one week prior to the experiment.
-
Label Administration: Prepare a solution of [U-¹³C]GlcNAc in the drinking water at a concentration of 1 mg/ml.[3]
-
Labeling Period: Provide the mice with the ¹³C-GlcNAc-containing drinking water ad libitum for 3 consecutive days.[3] Replace the labeling solution daily to ensure freshness.[3]
-
Tissue Harvest:
-
On day 4, anesthetize the mice using a standard protocol (e.g., isoflurane inhalation).
-
Perform cardiac perfusion with 50 ml of ice-cold PBS to remove blood from the tissues.[3]
-
Excise the tissues of interest (e.g., brain, liver, muscle) and immediately snap-freeze them in liquid nitrogen to quench metabolic activity.[3]
-
-
Sample Preparation for Analysis:
-
Store frozen tissues at -80°C until further processing.
-
For analysis, weigh a small piece of the frozen tissue (e.g., 0.04 g) and mechanically crush it into a fine powder under liquid nitrogen.[3]
-
Proceed with the appropriate extraction protocol for your downstream analysis (e.g., targeted LC-MS/MS for UDP-[U-¹³C]GlcNAc quantification).[3]
-
Protocol 2: Analysis of ¹³C-GlcNAc Labeled Glycoproteins by Mass Spectrometry
Objective: To identify and quantify the incorporation of ¹³C-GlcNAc into specific proteins using mass spectrometry-based proteomics.
Materials:
-
Tissue homogenates from ¹³C-GlcNAc labeled animals (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Enrichment reagents for O-GlcNAcylated proteins (e.g., chemoenzymatic labeling kits with biotin tags and streptavidin beads)[2]
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Proteases (e.g., Lys-C and trypsin)
-
Nano-liquid chromatography (nano-LC) system
-
Tandem mass spectrometer (MS/MS)
-
Data analysis software for proteomics
Procedure:
-
Protein Extraction: Homogenize the tissue samples in a suitable lysis buffer and determine the protein concentration.
-
Enrichment of O-GlcNAcylated Proteins (Optional but Recommended):
-
Protein Digestion:
-
Perform on-bead digestion of the enriched glycoproteins (or digest total protein if enrichment was not performed).
-
Reduce the protein disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the proteins with a sequence of proteases, such as Lys-C followed by trypsin, to generate peptides suitable for mass spectrometry analysis.[2]
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using a nano-LC system.
-
Analyze the eluted peptides using a high-resolution tandem mass spectrometer.
-
-
Data Analysis:
-
Use appropriate software to search the acquired MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.
-
Analyze the mass spectra for the characteristic mass shift corresponding to the incorporation of ¹³C atoms from ¹³C-GlcNAc into the glycan moieties of the identified glycopeptides. This allows for the quantification of label incorporation.
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to in vivo ¹³C-GlcNAc labeling studies.
Caption: Hexosamine Biosynthesis and Salvage Pathways.
Caption: The Dynamic Cycle of O-GlcNAcylation.
Caption: Experimental Workflow for In Vivo ¹³C-GlcNAc Labeling Studies.
References
- 1. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 2. A reference dataset of O-GlcNAc proteins in quadriceps skeletal muscle from mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetylglucosamine drives myelination by triggering oligodendrocyte precursor cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Metabolism: Software and Tools for Analyzing 13C Labeling Data
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The analysis of stable isotope labeling, particularly with Carbon-13 (¹³C), has become a cornerstone of metabolic research, providing unprecedented insights into the intricate network of cellular metabolism. This powerful technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), allows for the quantification of intracellular metabolic fluxes, revealing the rates of metabolic pathways and offering a dynamic view of cellular physiology. These insights are invaluable in basic research, disease understanding, and the development of novel therapeutics.
This document provides a detailed guide to the software, tools, and protocols essential for conducting and analyzing ¹³C labeling experiments. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement ¹³C-MFA in their work.
Key Software and Tools for ¹³C-MFA
A variety of software tools are available to facilitate the complex data analysis required for ¹³C-MFA. These tools assist in model construction, simulation, flux estimation, and statistical analysis. The choice of software often depends on the specific experimental design, the complexity of the metabolic model, and the user's computational expertise.
| Software | Key Features | Modeling Approach | Data Input | Operating System | Licensing |
| 13CFLUX2 [1][2] | High-performance simulator for steady-state and isotopic non-stationary MFA. Supports large-scale models and parallel computing. Uses FluxML for model definition. | Elementary Metabolite Units (EMU), Cumomer | Mass Isotopomer Distributions (MIDs) from GC-MS, LC-MS, NMR | Linux/Unix | Free for academic use, commercial license available |
| INCA | Isotopomer Network Compartmental Analysis for stationary and non-stationary MFA. Integrates with MATLAB. | EMU, Cumomer | MIDs from GC-MS, LC-MS | Windows, macOS, Linux (with MATLAB) | Free for academic use |
| OpenFLUX [3] | Open-source software for steady-state ¹³C-MFA. Implemented in MATLAB. | EMU | MIDs from GC-MS | Windows, macOS, Linux (with MATLAB) | Open Source (GPL) |
| Metran | One of the earliest software tools for ¹³C-MFA, developed at MIT. | EMU | MIDs from GC-MS | MATLAB-based | Academic license |
| FiatFlux | User-friendly software for flux ratio analysis and ¹³C-constrained flux balancing. | Flux ratio analysis, stoichiometric balancing | GC-MS data of proteinogenic amino acids | Windows | Open Source |
Experimental Protocols
The success of a ¹³C labeling study hinges on meticulous experimental design and execution. The following protocols provide a general framework for conducting such experiments.
Protocol 1: ¹³C Labeling of Adherent Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled substrate, followed by metabolite extraction.
Materials:
-
Adherent mammalian cells
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
¹³C-labeled substrate (e.g., [U-¹³C]-glucose)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Water (LC-MS grade)
-
Scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight.
-
Media Preparation: Prepare fresh culture medium containing the ¹³C-labeled substrate at the desired concentration. It is crucial to use dFBS to minimize the presence of unlabeled metabolites.
-
Initiation of Labeling:
-
Aspirate the existing medium from the cell culture plate.
-
Quickly wash the cells once with pre-warmed, serum-free medium to remove any residual unlabeled substrate.
-
Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites. For central carbon metabolism, labeling for several hours is common to approach isotopic steady state.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites. The supernatant can be stored at -80°C until analysis.[4][5][6]
-
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol describes the derivatization of extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
Derivatization reagent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)
-
Acetonitrile
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Drying: Ensure the metabolite extract is completely dry. This can be achieved using a speed vacuum concentrator or a stream of nitrogen gas.
-
Derivatization:
-
Add the derivatization reagent and a solvent (e.g., acetonitrile) to the dried extract.
-
Vortex the mixture to ensure complete dissolution.
-
Incubate the mixture at an elevated temperature (e.g., 70-100°C) for a specific duration (e.g., 30-60 minutes) to allow for complete derivatization.
-
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.[7]
Data Presentation: Mass Isotopomer Distributions
The primary quantitative data obtained from ¹³C labeling experiments is the mass isotopomer distribution (MID) of metabolites. The MID represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms). This data is crucial for calculating metabolic fluxes.[8][9][10][11][12]
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Pyruvate | 0.10 | 0.05 | 0.85 | - | - | - | - |
| Lactate | 0.12 | 0.06 | 0.82 | - | - | - | - |
| Citrate | 0.05 | 0.10 | 0.20 | 0.15 | 0.45 | 0.05 | - |
| a-Ketoglutarate | 0.08 | 0.12 | 0.25 | 0.30 | 0.25 | - | - |
| Malate | 0.15 | 0.20 | 0.35 | 0.25 | 0.05 | - | - |
| Aspartate | 0.18 | 0.22 | 0.30 | 0.28 | 0.02 | - | - |
| Glutamate | 0.07 | 0.11 | 0.23 | 0.32 | 0.27 | - | - |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
Caption: A typical experimental workflow for ¹³C metabolic flux analysis.
Caption: Central carbon metabolism pathways relevant to ¹³C flux analysis.
Caption: Logical workflow for the analysis of ¹³C labeling data.
References
- 1. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 5. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Drug Action and Metabolic Pathways: Applications of N-Acetyl-D-glucosamine-¹³C-¹ in Drug Discovery
Application Note
The stable isotope-labeled monosaccharide, N-Acetyl-D-glucosamine-¹³C-¹ (¹³C-GlcNAc), has emerged as a powerful tool in drug discovery and development. By enabling the precise tracing of the hexosamine biosynthetic pathway (HBP), ¹³C-GlcNAc provides researchers with a window into the complex world of cellular metabolism and protein glycosylation. Dysregulation of the HBP and subsequent alterations in protein glycosylation, particularly O-GlcNAcylation, are increasingly implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. This makes the HBP a fertile ground for novel therapeutic targets. The use of ¹³C-GlcNAc in metabolic flux analysis allows for the elucidation of a drug's mechanism of action, the identification of novel drug targets, and the validation of target engagement in a physiological context.
Key Applications in Drug Discovery:
-
Target Identification and Validation: By tracing the metabolic fate of ¹³C-GlcNAc, researchers can identify enzymes and pathways that are dysregulated in disease states. This allows for the identification of potential therapeutic targets. Subsequent studies with investigational drugs can then utilize ¹³C-GlcNAc to validate that the drug engages its intended target and modulates the HBP as hypothesized.
-
Mechanism of Action Studies: ¹³C-GlcNAc enables the detailed investigation of how a drug impacts cellular metabolism. By quantifying the incorporation of the ¹³C label into downstream metabolites and glycoproteins, scientists can understand the metabolic reprogramming induced by a therapeutic agent.
-
Metabolic Flux Analysis: This technique allows for the quantification of the rate of metabolic reactions within a cell. Using ¹³C-GlcNAc, researchers can determine the flux through the HBP and assess how this is altered by disease or drug treatment. This provides a dynamic view of cellular metabolism that is not achievable with static measurements of metabolite concentrations.
-
Biomarker Discovery: Changes in the flux through the HBP and alterations in the patterns of protein glycosylation can serve as biomarkers for disease progression and therapeutic response. ¹³C-GlcNAc can be used in preclinical studies to identify such biomarkers, which can later be translated to clinical settings.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with N-Acetyl-D-glucosamine-¹³C-¹ for Glycoprotein Analysis
This protocol describes the general procedure for labeling cultured cells with ¹³C-GlcNAc to study its incorporation into glycoproteins.
Materials:
-
N-Acetyl-D-glucosamine-¹³C-¹ (¹³C-GlcNAc)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Microcentrifuge tubes
-
Bradford assay or equivalent for protein quantification
-
SDS-PAGE gels and western blotting apparatus
-
Antibodies for specific proteins of interest and for O-GlcNAc
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere and grow overnight in complete growth medium (containing 10% FBS and 1% penicillin-streptomycin).
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with ¹³C-GlcNAc. The final concentration of ¹³C-GlcNAc can range from 50 µM to 1 mM, depending on the cell type and experimental goals.
-
Metabolic Labeling:
-
Aspirate the normal growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared ¹³C-GlcNAc labeling medium to the cells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the stable isotope.
-
-
Cell Lysis and Protein Extraction:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay.
-
Analysis of Glycoprotein Labeling:
-
Western Blotting: Analyze the incorporation of ¹³C-GlcNAc into specific proteins by western blotting using an anti-O-GlcNAc antibody or antibodies against specific glycoproteins. A shift in the molecular weight or detection with isotope-sensitive methods can indicate incorporation.
-
Mass Spectrometry: For a more detailed analysis, subject the protein extract to downstream processing for mass spectrometry. This typically involves protein digestion (e.g., with trypsin), enrichment of O-GlcNAcylated peptides, and subsequent analysis by LC-MS/MS to identify and quantify the sites of ¹³C-GlcNAc incorporation.[1][2][3][4]
-
Protocol 2: Quantification of UDP-HexNAc Isotopologue Enrichment by LC-MS/MS
This protocol outlines the steps for extracting and quantifying the enrichment of ¹³C in the UDP-HexNAc pool, a key indicator of flux through the hexosamine biosynthetic pathway.[5][6][7][8]
Materials:
-
Cells labeled with ¹³C-GlcNAc (from Protocol 1)
-
Ice-cold 80% Methanol
-
Microcentrifuge tubes
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
-
LC-MS/MS grade water and acetonitrile
-
LC-MS/MS system with a suitable column (e.g., HILIC or ion-pair reversed-phase)
Procedure:
-
Metabolite Extraction:
-
Following the labeling period, quickly aspirate the medium and wash the cells with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and incubate at -80°C for at least 1 hour.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the polar metabolites.
-
-
Sample Preparation:
-
Dry the metabolite extract using a centrifugal vacuum evaporator.
-
Reconstitute the dried metabolites in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Analyze the eluent by mass spectrometry in negative ion mode, monitoring for the specific mass transitions of both unlabeled (¹²C) and labeled (¹³C) UDP-HexNAc.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of UDP-HexNAc.
-
Calculate the fractional enrichment of ¹³C in the UDP-HexNAc pool by determining the ratio of the peak areas of the ¹³C-labeled isotopologues to the total peak area of all UDP-HexNAc isotopologues.
-
Data Presentation
The quantitative data obtained from experiments using ¹³C-GlcNAc can be effectively summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment in UDP-HexNAc Pool Following ¹³C-GlcNAc Labeling
| Cell Line | Treatment | Labeling Time (hours) | Fractional Enrichment of ¹³C-UDP-HexNAc (%) |
| Cancer Cell Line A | Vehicle | 24 | 85.2 ± 3.1 |
| Cancer Cell Line A | Drug X (10 µM) | 24 | 65.7 ± 4.5 |
| Normal Cell Line B | Vehicle | 24 | 92.1 ± 2.5 |
| Normal Cell Line B | Drug X (10 µM) | 24 | 90.5 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Relative Quantification of O-GlcNAcylation on Target Protein Y in Response to Drug Treatment
| Condition | Fold Change in O-GlcNAcylation (¹³C/¹²C ratio) | p-value |
| Vehicle | 1.00 (normalized) | - |
| Drug Z (1 µM) | 0.58 ± 0.07 | < 0.01 |
| Drug Z (10 µM) | 0.23 ± 0.05 | < 0.001 |
Data are presented as mean ± standard deviation from four biological replicates. The fold change is determined by the ratio of the peak intensities of the ¹³C-labeled O-GlcNAcylated peptide to the ¹²C-unlabeled peptide.[4][9]
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) to illustrate key pathways and experimental procedures.
References
- 1. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of O-GlcNAcylation in combination with isobaric tag labeling and chemoenzymatic enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
Troubleshooting & Optimization
Technical Support Center: N-Acetyl-D-glucosamine-13C-1 Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in N-Acetyl-D-glucosamine-13C-1 (¹³C-GlcNAc) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of N-Acetyl-D-glucosamine-¹³C-1 labeling?
A1: N-Acetyl-D-glucosamine-¹³C-1 is primarily used as a metabolic tracer to study the dynamics of protein O-GlcNAcylation, a critical post-translational modification involved in various cellular processes like signal transduction and transcriptional regulation.[1][2] The stable isotope label allows for the tracking and quantification of GlcNAc incorporation into glycoproteins and other glycoconjugates using mass spectrometry.[3][4]
Q2: How is ¹³C-GlcNAc metabolized by cells?
A2: Exogenously supplied ¹³C-GlcNAc enters the hexosamine biosynthetic pathway (HBP). It is converted into UDP-¹³C-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT), which then attaches the labeled sugar to serine and threonine residues of nuclear and cytoplasmic proteins.[5][6]
Q3: What is the expected mass shift in my mass spectrometry data when using ¹³C-GlcNAc?
A3: When a single ¹³C atom from N-Acetyl-D-glucosamine-¹³C-1 is incorporated, you will observe a mass shift of +1 Da compared to the unlabeled counterpart. However, it is more common to use uniformly labeled glucose ([U-¹³C₆]-glucose) to produce ¹³C-labeled UDP-GlcNAc, which results in a more significant and easily detectable mass shift. For instance, using ¹³C₆-glucose can lead to the incorporation of ¹³C(6)-GlcNAc or ¹³C(8)-GlcNAc, resulting in mass differences of approximately 6.020 Da or 8.024 Da, respectively, in O-GlcNAc peptides.[1]
Q4: Can I use ¹³C-labeled glucose as an alternative to ¹³C-GlcNAc for labeling O-GlcNAcylated proteins?
A4: Yes, using ¹³C-labeled glucose (e.g., [U-¹³C₆]-glucose) is a common and effective method.[2] The labeled glucose enters glycolysis and a fraction is shunted into the hexosamine biosynthetic pathway to produce ¹³C-labeled UDP-GlcNAc.[3] This approach allows for the labeling of all glycans.
Troubleshooting Guides
Problem 1: Low or No Incorporation of ¹³C-GlcNAc
Possible Causes & Solutions
| Cause | Recommended Solution |
| Cell Line Specific Metabolism: | Different cell lines exhibit varying efficiencies in metabolically incorporating GlcNAc analogs.[7] |
| Troubleshooting Step: Test multiple cell lines known for high incorporation rates. If your target protein expression is limited to a specific cell line, optimize labeling conditions for that line. | |
| Insufficient Incubation Time: | The turnover of O-GlcNAcylation can be slow for some proteins. |
| Troubleshooting Step: Perform a time-course experiment (e.g., 8, 12, 24, 48, and 72 hours) to determine the optimal labeling duration for your protein of interest.[8] | |
| Toxicity of Labeling Reagent: | High concentrations of the labeling reagent or impurities can be toxic to cells, leading to reduced metabolic activity. |
| Troubleshooting Step: Perform a dose-response experiment to find the highest non-toxic concentration of ¹³C-GlcNAc. Ensure the purity of your labeling reagent. | |
| Inefficient Cellular Uptake: | The specific cell type may have limited transporters for GlcNAc. |
| Troubleshooting Step: Consider using acetylated GlcNAc analogs (e.g., Ac₄GlcNAz) which can have enhanced cell permeability, though these are typically used for bioorthogonal chemistry applications.[9] |
Problem 2: Difficulty in Detecting and Quantifying Labeled Peptides by Mass Spectrometry
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Abundance of O-GlcNAcylated Proteins: | O-GlcNAcylation is often a low-stoichiometry modification, making detection challenging.[2] |
| Troubleshooting Step: Employ enrichment strategies for O-GlcNAcylated proteins or peptides prior to MS analysis. Common methods include lectin affinity chromatography (e.g., Wheat Germ Agglutinin - WGA) or chemoenzymatic labeling followed by affinity purification.[10] | |
| Labile Nature of O-GlcNAc Modification: | The O-glycosidic bond is prone to cleavage during collision-induced dissociation (CID) in the mass spectrometer, leading to a neutral loss of the GlcNAc moiety and making site localization difficult.[1] |
| Troubleshooting Step: Utilize alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD), which can preserve the modification on the peptide backbone.[11] | |
| Complex Mass Spectra: | The presence of both labeled and unlabeled peptide species, as well as other post-translational modifications, can lead to complex and difficult-to-interpret mass spectra. |
| Troubleshooting Step: Use specialized software for analyzing stable isotope labeling data. These programs can deconvolve isotopic envelopes and accurately quantify the ratio of labeled to unlabeled peptides. | |
| Metabolic Scrambling: | The ¹³C label from glucose can be incorporated into other molecules, including the acetyl-CoA that forms the N-acetyl group of GlcNAc, leading to unexpected mass shifts. For example, ¹³C₆-glucose can result in ¹³C₈-GlcNAc.[1] |
| Troubleshooting Step: Carefully analyze the mass isotopologue distribution to understand the different labeled species present. This can provide insights into metabolic flux through various pathways. |
Experimental Protocols
Metabolic Labeling of HeLa Cells with [U-¹³C₆]-Glucose for O-GlcNAc Analysis
This protocol is adapted from methodologies described for quantitative mass spectrometry-based analysis of O-GlcNAcylation dynamics.[3]
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
[U-¹³C₆]-glucose (Cambridge Isotope Laboratories, Inc.)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Trypsin
-
Enrichment materials (e.g., WGA-agarose beads)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HeLa cells in standard DMEM to ~80% confluency.
-
Media Exchange: Wash cells twice with PBS. Replace the standard medium with glucose-free DMEM supplemented with 10% dialyzed FBS, 1% penicillin/streptomycin, and [U-¹³C₆]-glucose at a final concentration of 25 mM.
-
Incubation: Incubate cells for the desired labeling period (e.g., 24-48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest the proteins with trypsin overnight at 37°C.
-
Enrichment of O-GlcNAcylated Peptides: Enrich the digested peptides for O-GlcNAcylated species using a suitable method like WGA affinity chromatography.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.
-
Column: C18 reverse-phase column.
-
Gradient: A suitable gradient of acetonitrile in 0.1% formic acid.
-
MS Method: Use a data-dependent acquisition method with HCD or ETD fragmentation for confident site localization.
-
-
Data Analysis: Use appropriate software to identify peptides and quantify the incorporation of ¹³C from the mass shift in the peptide isotopic envelopes.
Visualizations
Hexosamine Biosynthetic Pathway (HBP)
The following diagram illustrates the entry of ¹³C-labeled precursors into the HBP, leading to the formation of UDP-¹³C-GlcNAc.
References
- 1. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry Approaches to Glycomic and Glycoproteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. youtube.com [youtube.com]
- 8. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Labeling Efficiency of N-Acetyl-D-glucosamine-13C-1 in Different Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the metabolic labeling of various cell lines with N-Acetyl-D-glucosamine-13C-1 (¹³C-1-GlcNAc).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the incorporation of exogenous this compound?
A1: Exogenous N-Acetyl-D-glucosamine (GlcNAc) is primarily incorporated into cellular metabolism through the GlcNAc Salvage Pathway . This pathway bypasses the initial, rate-limiting steps of the main hexosamine biosynthetic pathway (HBP). In the salvage pathway, GlcNAc is directly phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, which then enters the HBP to be converted into UDP-GlcNAc, the donor substrate for glycosylation.
Q2: How is the ¹³C label from this compound incorporated into glycoproteins?
A2: The ¹³C label at the first carbon position of GlcNAc is retained throughout the salvage pathway and the subsequent formation of UDP-¹³C-1-GlcNAc. This labeled UDP-GlcNAc is then used by glycosyltransferases, such as O-GlcNAc transferase (OGT), to modify proteins, thereby incorporating the ¹³C-1 label into glycoproteins.
Q3: What are the key factors that can influence the labeling efficiency of ¹³C-1-GlcNAc?
A3: Several factors can impact labeling efficiency, including:
-
Cell Line Specific Metabolism: Different cell lines exhibit varying levels of key enzymes in the GlcNAc salvage pathway, such as N-acetylglucosamine kinase (NAGK).[1][2]
-
Culture Conditions: The concentration of glucose and glutamine in the culture medium can affect the flux through the de novo hexosamine biosynthetic pathway, which can compete with the salvage pathway.[3]
-
Concentration of ¹³C-1-GlcNAc: The concentration of the labeled substrate needs to be optimized for each cell line to ensure efficient uptake and incorporation without causing cellular toxicity.
-
Incubation Time: The time allowed for labeling needs to be sufficient for the cells to take up, metabolize, and incorporate the ¹³C-1-GlcNAc into glycoproteins. Labeling typically increases over the first 24 hours.[4]
-
Cellular Proliferation Rate: Actively dividing cells may exhibit higher rates of metabolic activity and therefore higher incorporation of the label.
Q4: How can I quantify the labeling efficiency of ¹³C-1-GlcNAc?
A4: The most common and accurate method for quantifying labeling efficiency is mass spectrometry (MS) . By analyzing the isotopic distribution of GlcNAc-containing glycans or glycopeptides, you can determine the percentage of incorporation of the ¹³C label.[5] This can be done at the level of released glycans, glycopeptides, or even intact glycoproteins.
Troubleshooting Guides
Below are common issues encountered during ¹³C-1-GlcNAc labeling experiments and their potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No ¹³C-1-GlcNAc Incorporation | 1. Inefficient cellular uptake: Some cell lines may have low expression of transporters for GlcNAc. 2. Low N-acetylglucosamine kinase (NAGK) activity: NAGK is the first and a key enzyme in the salvage pathway.[1][2] 3. Competition from de novo Hexosamine Biosynthetic Pathway (HBP): High levels of glucose and glutamine in the media can lead to high flux through the de novo HBP, diluting the labeled pool of UDP-GlcNAc.[3] 4. Suboptimal ¹³C-1-GlcNAc concentration: The concentration may be too low for efficient uptake and phosphorylation. | 1. Optimize ¹³C-1-GlcNAc concentration: Perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., 50 µM to 500 µM). 2. Modify culture medium: Consider reducing the glucose concentration in the medium during the labeling period to decrease competition from the de novo HBP. However, be mindful of potential effects on cell viability. 3. Increase incubation time: Extend the labeling period (e.g., up to 48 hours) to allow for greater accumulation of the label.[4] 4. Verify NAGK expression/activity: If possible, assess the expression level of NAGK in your cell line via western blot or qPCR. |
| High Cell Toxicity or Death | 1. High concentration of ¹³C-1-GlcNAc: Excessive concentrations of GlcNAc or its analogs can be toxic to some cell lines. 2. Metabolic stress: Altering the nutrient composition of the media (e.g., low glucose) in combination with the labeled substrate can induce cellular stress. | 1. Perform a toxicity assay: Determine the maximum non-toxic concentration of ¹³C-1-GlcNAc for your specific cell line. 2. Gradual adaptation: If modifying the media, consider gradually adapting the cells to the new conditions before adding the labeled substrate. 3. Reduce incubation time: A shorter incubation period may be sufficient for detectable labeling without causing significant cell death. |
| Inconsistent Labeling Efficiency Between Experiments | 1. Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect metabolic activity. 2. Inconsistent incubation times or substrate concentrations. | 1. Standardize cell culture protocols: Ensure consistent cell seeding density, passage number, and media formulation for all experiments. 2. Precise experimental execution: Carefully control the concentration of ¹³C-1-GlcNAc and the incubation time. 3. Include internal controls: Use a reference cell line with known labeling efficiency as a positive control in each experiment. |
Experimental Protocols
General Protocol for ¹³C-1-GlcNAc Labeling in Adherent Cell Lines
This protocol provides a starting point for labeling adherent cell lines. Optimization of concentrations and incubation times for each specific cell line is highly recommended.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (¹³C-1-GlcNAc) stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency in complete growth medium.
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing the complete growth medium with the desired final concentration of ¹³C-1-GlcNAc. A starting concentration of 100-200 µM is recommended.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Processing:
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Downstream Analysis: The protein extract is now ready for downstream applications, such as protein quantification, SDS-PAGE, western blotting, or mass spectrometry-based analysis of ¹³C-1-GlcNAc incorporation.
Quantitative Data Summary
| Cell Line Type | Expected Relative Labeling Efficiency | Rationale |
| Rapidly Proliferating Cancer Cells (e.g., HeLa, HEK293) | High | High metabolic rate, often with upregulated glucose and glutamine uptake, which can also influence the hexosamine pathways. |
| Slower Growing Cancer Cells (e.g., some MCF-7 subclones) | Moderate to High | Metabolic activity is still generally high compared to non-transformed cells. |
| Non-transformed Primary Cells | Lower | Generally lower metabolic rates and nutrient uptake compared to cancer cells. |
Note: This table represents a generalized expectation. Empirical determination of labeling efficiency for each cell line is crucial.
Visualizations
Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involved in the incorporation of N-Acetyl-D-glucosamine.
Caption: Metabolic pathways for ¹³C-1-GlcNAc incorporation.
Experimental Workflow
The following diagram outlines the general workflow for a ¹³C-1-GlcNAc labeling experiment.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
- 3. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low 13C Label Incorporation from N-Acetyl-D-glucosamine
Welcome to the technical support center for troubleshooting issues related to the low incorporation of 13C label from N-Acetyl-D-glucosamine (GlcNAc) in metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during isotopic labeling studies.
Troubleshooting Guides
This section provides answers to specific problems you might be facing with your 13C-GlcNAc labeling experiments.
Question: Why am I observing very low or no incorporation of the 13C label from N-Acetyl-D-glucosamine into my target proteins?
Answer: Low or no incorporation of 13C from GlcNAc can stem from several factors, ranging from metabolic issues within the cells to technical aspects of the experimental setup. Here’s a breakdown of potential causes and solutions:
1. Metabolic Pathway Issues:
-
Competition with Endogenous GlcNAc: Cells can synthesize their own unlabeled GlcNAc through the Hexosamine Biosynthetic Pathway (HBP). This de novo synthesis will dilute the pool of 13C-labeled UDP-GlcNAc, the sugar donor for O-GlcNAcylation, leading to lower incorporation into glycoproteins.
-
Low UDP-GlcNAc Pool: The intracellular concentration of UDP-GlcNAc is a critical factor for efficient labeling.[1][2][3] This pool size can be influenced by the availability of other nutrients like glucose, glutamine, and UTP.[4]
-
Cellular Stress: Stressed cells may alter their metabolic priorities, potentially downregulating the HBP and reducing the uptake and utilization of exogenous GlcNAc.
2. Experimental Conditions:
-
Insufficient Incubation Time: The time required to reach isotopic steady-state labeling can vary significantly between cell lines and even between different metabolites within the same cell. For some complex molecules, it can take multiple cell doublings to achieve high levels of incorporation.[5]
-
Suboptimal 13C-GlcNAc Concentration: The concentration of labeled GlcNAc in the culture medium needs to be optimized. Too low a concentration may not be sufficient to compete with endogenous synthesis, while excessively high concentrations could be toxic or perturb normal cell metabolism.
-
High Glucose Concentration in Media: High levels of glucose in the culture medium can drive the HBP, leading to increased production of unlabeled UDP-GlcNAc and subsequent dilution of the 13C label.[6]
-
Cell Density and Confluence: Cell density can significantly impact nutrient uptake and metabolism.[7] Confluent or overly dense cultures may experience nutrient limitations or altered metabolic states that reduce the incorporation of the label.
-
Cell Line Specific Metabolism: Different cell lines have distinct metabolic profiles. Some cell lines may have a less active HBP or may not efficiently transport GlcNAc into the cell.
3. Downstream Analysis and Detection:
-
Low Abundance of O-GlcNAcylated Proteins: The target protein may have a low level of O-GlcNAcylation, making the detection of the 13C label challenging.
-
Inefficient Enrichment of Glycoproteins/Glycopeptides: If your protocol involves an enrichment step, inefficiencies here can lead to the loss of labeled material, giving the impression of low incorporation.
-
Mass Spectrometry Sensitivity: The sensitivity of the mass spectrometer and the data analysis workflow are crucial for detecting low levels of isotopic incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the typical percentage of 13C label incorporation I should expect from N-Acetyl-D-glucosamine?
A1: The expected percentage of 13C incorporation can vary widely depending on the cell line, experimental conditions, and the specific protein being analyzed. There is no single "typical" value. It is highly recommended to perform a pilot time-course experiment to determine the optimal labeling duration for your specific system.
Q2: How does the concentration of glucose in my cell culture medium affect 13C-GlcNAc incorporation?
A2: High glucose concentrations can increase the flux through the Hexosamine Biosynthetic Pathway (HBP), leading to a larger intracellular pool of unlabeled UDP-GlcNAc.[6] This will compete with your 13C-labeled UDP-GlcNAc and reduce the overall percentage of label incorporation into glycoproteins. Consider using a lower glucose medium or a glucose-free medium supplemented with an alternative energy source if you are experiencing low incorporation.
Q3: Can I use 13C-glucosamine instead of 13C-N-Acetyl-D-glucosamine for labeling?
A3: While both can be used, they enter the metabolic pathway at different points. Glucosamine needs to be N-acetylated to form GlcNAc, a step that can sometimes be a bottleneck.[8] Using 13C-N-Acetyl-D-glucosamine directly bypasses this step and can sometimes lead to more efficient incorporation. However, the uptake and metabolic effects of glucosamine and N-acetylglucosamine can differ between cell types.[7][9][10]
Q4: My overall protein yield is low after labeling with 13C-GlcNAc. What could be the cause?
A4: High concentrations of GlcNAc or its analogs can sometimes be toxic to cells, leading to reduced proliferation or cell death. It is important to perform a dose-response experiment to determine the optimal, non-toxic concentration of 13C-GlcNAc for your specific cell line. Also, ensure that the other media components are not limiting for cell growth during the labeling period.
Q5: How can I confirm that my 13C-GlcNAc is being taken up by the cells?
A5: You can measure the intracellular pool of UDP-GlcNAc using methods like LC-MS to check for the presence of the 13C-labeled version.[2][3][11][12] This can help you determine if the issue is with uptake and metabolism or with the downstream incorporation into proteins.
Data Presentation
The following tables summarize key quantitative data related to N-Acetyl-D-glucosamine metabolism. Note that these values are illustrative and can vary significantly between different experimental systems.
Table 1: Intracellular UDP-GlcNAc Concentrations in Various Cell Lines
| Cell Line | UDP-GlcNAc Concentration (pmol/10^6 cells) | Reference |
| HeLa | 520 | [1][3] |
| HEK293T | 60 | [1][3] |
| NIH/3T3 | 120 | [1][3] |
| HCT116 | 200 | [1][3] |
| AML12 | 300 | [1][3] |
| Hepa1-6 | 450 | [1][3] |
| Primary Mouse Fibroblasts | 150 | [1][3] |
Table 2: Factors Influencing 13C-GlcNAc Incorporation Efficiency
| Factor | Effect on Incorporation | Rationale |
| High Glucose Media | Decrease | Increases endogenous unlabeled UDP-GlcNAc pool.[6] |
| High Cell Density | Decrease | Nutrient limitation and altered cell metabolism.[7] |
| Increased Incubation Time | Increase (up to a plateau) | Allows for greater turnover and incorporation of the label.[5] |
| Serum Starvation | Variable | Can alter metabolic pathways, including the HBP. |
| Presence of HBP Inhibitors | Decrease | Directly inhibits the synthesis of UDP-GlcNAc. |
Experimental Protocols
Protocol 1: General Procedure for 13C-N-Acetyl-D-glucosamine Labeling in Mammalian Cells
This protocol provides a general guideline. Optimization of concentrations and incubation times is crucial for each specific cell line and experimental goal.
-
Cell Seeding: Plate cells at a density that will not allow them to reach confluency by the end of the labeling period.
-
Media Preparation: Prepare culture medium containing the desired concentration of 13C-N-Acetyl-D-glucosamine. If using a custom medium, ensure all other essential nutrients are present. For initial experiments, a concentration range of 50-200 µM can be tested.
-
Labeling: Remove the standard culture medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours). A time-course experiment is recommended to determine the optimal labeling time.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any remaining labeling medium.
-
Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis: Proceed with your downstream workflow, such as protein quantification, enrichment of glycoproteins, and mass spectrometry analysis.
Protocol 2: Measurement of Intracellular UDP-GlcNAc Pool
This protocol outlines the general steps for measuring the intracellular UDP-GlcNAc pool to assess the efficiency of label uptake and metabolism.
-
Cell Culture and Labeling: Culture and label the cells with 13C-GlcNAc as described in Protocol 1.
-
Metabolite Extraction: After harvesting, quench the metabolism rapidly (e.g., with cold methanol). Extract metabolites using a suitable method, such as a methanol/chloroform/water extraction.
-
LC-MS Analysis: Analyze the metabolite extract using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the different isotopologues of UDP-GlcNAc.
-
Data Analysis: Calculate the percentage of 13C-labeled UDP-GlcNAc relative to the total UDP-GlcNAc pool.
Mandatory Visualizations
Caption: The Hexosamine Biosynthetic Pathway (HBP) and incorporation of exogenous GlcNAc.
Caption: A logical workflow for troubleshooting low 13C-GlcNAc incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry-Based Quantitative O-GlcNAcomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. O-Linked N-Acetylglucosamine Transiently Elevates in HeLa Cells during Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 10. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
How to correct for natural 13C abundance in metabolic labeling studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the natural abundance of 13C in metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of 13C in metabolic labeling studies?
A1: In metabolic labeling studies, researchers introduce substrates enriched with stable isotopes like 13C to trace their metabolic fate. However, carbon atoms in biological systems naturally exist as a mixture of isotopes, primarily 12C ( ~98.9%) and 13C (~1.1%).[1][2] This natural 13C abundance contributes to the mass isotopomer distribution (MID) of a metabolite, independent of the labeled substrate.[3] Therefore, to accurately quantify the incorporation of the 13C tracer and correctly interpret metabolic fluxes, it is crucial to distinguish between the 13C originating from the labeled substrate and the 13C that is naturally present.[3][4] Failure to correct for this can lead to the overestimation of labeling and incorrect conclusions about pathway activities.[3]
Q2: What are the common methods for natural 13C abundance correction?
A2: There are two primary methods for correcting for natural 13C abundance:
-
Classical Correction: This method involves subtracting the MID of an unlabeled standard from the measured MID of the labeled sample.[3] While simple, this approach can be inaccurate because it doesn't account for the non-linear shift in the distribution of naturally abundant isotopes in labeled metabolites.[3]
-
Correction Matrix Method: This is a more accurate and widely used method. It employs a correction matrix that is constructed based on the elemental composition of the metabolite and the known natural abundances of all its constituent isotopes (C, H, N, O, etc.).[1][5] This matrix allows for a more precise calculation of the true tracer enrichment by solving a system of linear equations.[6] Several software tools, such as IsoCor, AccuCor2, and INCA, utilize this method.[5][7]
Q3: How does derivatization in GC-MS analysis affect the natural abundance correction?
A3: Derivatization is a common sample preparation step for Gas Chromatography-Mass Spectrometry (GC-MS) analysis to make non-volatile metabolites amenable to analysis. The derivatizing agent introduces additional atoms (e.g., carbon, silicon) to the metabolite.[4][8] These atoms also have their own natural isotope abundances, which must be accounted for in the correction. Therefore, the correction matrix must be calculated for the entire derivatized molecule, not just the original metabolite.[8][9]
Troubleshooting Guide
Problem 1: My corrected mass isotopomer distribution (MID) shows negative values for some isotopomers.
-
Possible Cause: This is a common issue that can arise from measurement errors or when the classical correction method is used, which can over-correct the data.[3][10] It can also occur if the mass spectrometer's resolution is insufficient to distinguish between all isotopologues.
-
Solution:
-
Use a matrix-based correction method: These methods are more robust and less likely to produce negative values when applied correctly.
-
Check your raw data: Ensure that the peak integration for each mass isotopomer is accurate and that the signal-to-noise ratio is sufficient.
-
Verify the elemental composition: Double-check the chemical formula used to construct the correction matrix, especially for derivatized metabolites.
-
Analyze an unlabeled standard: Run an unlabeled standard of the metabolite to obtain an accurate measurement of its natural MID, which can help refine the correction matrix.
-
Problem 2: The sum of my corrected fractional abundances is not equal to 1.
-
Possible Cause: This can be due to rounding errors during calculation or inaccuracies in the correction matrix. It may also indicate an issue with the raw data acquisition, such as detector saturation for highly abundant isotopomers.
-
Solution:
-
Normalize the corrected MID: After correction, normalize the fractional abundances of all mass isotopomers so that their sum is 1.
-
Review the correction matrix calculation: Ensure the probabilities used for natural isotope abundances are accurate.
-
Check for detector saturation: Dilute the sample if the signal for the most abundant isotopomer is saturating the detector.
-
Experimental Protocols
Protocol 1: Determining the Correction Matrix using an Unlabeled Standard
This protocol describes the experimental steps to determine the correction matrix for a specific metabolite using an unlabeled analytical standard.
-
Sample Preparation:
-
Prepare a solution of the pure, unlabeled analytical standard of the metabolite of interest at a known concentration.
-
Process this standard using the same derivatization protocol (if any) as your experimental samples.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized, unlabeled standard using the same MS method (e.g., GC-MS or LC-MS) as your labeled samples.
-
Acquire the mass spectrum and determine the measured mass isotopomer distribution (MID) for the metabolite. This is your MID_unlabeled_measured.
-
-
Correction Matrix Construction:
-
The measured MID of the unlabeled standard represents the contribution of natural abundance. This information is used to construct the correction matrix. The general principle is to solve the following equation for the corrected MID (MID_corrected):
MID_measured = CM * MID_corrected
where CM is the correction matrix. The MID_unlabeled_measured provides the first column of the correction matrix. Subsequent columns are calculated based on theoretical isotope distributions for molecules with one, two, and so on, 13C atoms.
-
Data Presentation
Table 1: Natural Abundance of Key Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | 12C | 98.93 |
| 13C | 1.07 | |
| Hydrogen | 1H | 99.9885 |
| 2H (D) | 0.0115 | |
| Nitrogen | 14N | 99.632 |
| 15N | 0.368 | |
| Oxygen | 16O | 99.757 |
| 17O | 0.038 | |
| 18O | 0.205 | |
| Silicon | 28Si | 92.223 |
| 29Si | 4.685 | |
| 30Si | 3.092 |
Note: These values can vary slightly depending on the source of the material.[2]
Visualizations
References
- 1. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Improving sensitivity for detecting N-Acetyl-D-glucosamine-13C-1 by LC-MS.
Welcome to the technical support center for the LC-MS analysis of N-Acetyl-D-glucosamine-13C-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved sensitivity and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for this compound in LC-MS/MS analysis?
A1: The precursor and product ion mass-to-charge ratios (m/z) are crucial for selective and sensitive detection in Multiple Reaction Monitoring (MRM) mode. For N-Acetyl-D-glucosamine with a single 13C label, the expected mass shift is +1 Da compared to the unlabeled analogue. While specific transitions for a single 13C label were not found in the provided search results, a reliable approach is to first determine the transitions for unlabeled N-Acetyl-D-glucosamine and then adjust for the isotopic label. For unlabeled N-acetylglucosamine (GlcNAc), a common deprotonated precursor ion in negative ionization mode is m/z 220.3.[1][2][3] A corresponding product ion is m/z 118.9.[1][2][3] For a 13C6-labeled internal standard, the transition m/z 226.4 → 123.2 has been reported.[1][2][3] Therefore, for this compound, the expected precursor ion would be approximately m/z 221.3. The product ion would depend on the position of the 13C label. It is recommended to perform a product ion scan on the 13C-labeled standard to determine the optimal transition. In positive ionization mode, a common transition for glucosamine is m/z 180 → 72.[4]
Q2: Which ionization mode, positive or negative, is better for analyzing this compound?
A2: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of glucosamine and its derivatives. Negative ionization mode is frequently reported for N-acetylglucosamine, monitoring the deprotonated molecule [M-H]-.[1][2][3] Positive ionization mode, detecting the protonated molecule [M+H]+, has also been effectively used for glucosamine analysis.[4] The choice of ionization mode should be optimized based on your specific LC-MS system and experimental conditions to achieve the best sensitivity and signal-to-noise ratio.
Q3: What type of HPLC column is recommended for the separation of this compound?
A3: Due to the polar nature of N-Acetyl-D-glucosamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective separation technique.[5][6] A zwitter-ionic HILIC column has been shown to provide good chromatographic separation.[6] Reversed-phase (RP) chromatography can also be used, often with ion-pairing reagents or by employing pre-column derivatization to enhance retention.[5][7] For RP-HPLC, C18 columns are commonly utilized.[7] Additionally, silica columns have been used with a high percentage of organic solvent in the mobile phase.[1][2][3]
Troubleshooting Guide
Issue 1: Poor Sensitivity / Low Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Optimize ESI source parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas. Evaluate both positive and negative ionization modes to determine which provides a better response for this compound. |
| Inefficient Chromatographic Peak Shape | Broad or tailing peaks can significantly reduce sensitivity. Ensure the mobile phase composition is optimal for the column type. For HILIC, ensure proper column equilibration and appropriate water content in the mobile phase. For reversed-phase, consider mobile phase additives like formic acid or ammonium acetate to improve peak shape. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances. Methods like protein precipitation followed by solid-phase extraction (SPE) can be effective.[8] The use of a stable isotope-labeled internal standard, such as this compound itself, is the best way to compensate for matrix effects.[9][10] |
| Analyte Degradation | Ensure the stability of this compound in the prepared samples. Samples should be kept at low temperatures (e.g., 4°C in the autosampler) and analyzed within a validated stability window.[11] |
| Derivatization Issues (if applicable) | If using a derivatization strategy to improve sensitivity, ensure the reaction is complete and reproducible.[12][13] Optimize reaction conditions such as temperature, time, and reagent concentration.[7][13] |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. Freshly prepare mobile phases and filter them before use. |
| Dirty LC-MS System | Flush the LC system and mass spectrometer ion source to remove contaminants. A system bake-out may be necessary for persistent contamination. |
| Carryover from Previous Injections | Optimize the autosampler wash procedure. Use a strong solvent in the wash solution to effectively clean the injection needle and port. Injecting a blank sample after a high-concentration standard can help diagnose carryover. |
Issue 3: Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the sample preparation workflow. Ensure accurate and precise pipetting of all solutions, including the internal standard.[8] Automated sample preparation can improve reproducibility.[12][13] |
| Variable Matrix Effects | As mentioned above, the use of a co-eluting stable isotope-labeled internal standard is crucial for correcting variability introduced by matrix effects between different samples.[9][10] |
| LC System Instability | Ensure the LC pump is delivering a stable and accurate flow rate. Check for leaks in the system. Maintain a constant column temperature using a column oven.[11] |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
This protocol is a general guideline based on common practices for N-acetylglucosamine analysis in plasma.[1][2][3]
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL polypropylene tube, add 50 µL of plasma sample.
-
Add 250 µL of acetonitrile containing the this compound internal standard at a known concentration.
-
Vortex the mixture thoroughly for 30 seconds to precipitate proteins.
-
Centrifuge at 15,000 rpm for 1 minute.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: HILIC-LC-MS/MS Method
This protocol is a representative method for separating polar compounds like N-Acetyl-D-glucosamine.[5][6]
-
LC Column: ZIC-HILIC column (150 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase A: 30 mM Ammonium formate in water, pH 4.5[6]
-
Mobile Phase B: Acetonitrile[6]
-
Gradient: Isocratic with 77% Mobile Phase B[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 35°C[6]
-
Injection Volume: 5 µL[6]
-
MS Detection: Triple quadrupole mass spectrometer with electrospray ionization (ESI), operated in either positive or negative mode. Optimize MRM transitions for this compound.
Quantitative Data Summary
The following tables summarize quantitative performance data from various LC-MS methods for glucosamine and N-acetylglucosamine, which can serve as a benchmark for method development with this compound.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Glucosamine | Human Plasma | 0.012–8.27 µg/mL | 12 ng/mL | [7] |
| Glucosamine | Human Urine | 1.80–84.1 µg/mL | 1.80 µg/mL | [7] |
| N-acetylglucosamine | Human Plasma | 20–1280 ng/mL | 20 ng/mL | [1][3] |
| Glucosamine | Food Supplements | 12.5–400 µg/mL | 10 µg/mL (LOQ) | [5] |
| Glucosamine | Human Synovial Fluid | up to 2000 ng/mL | 10 ng/mL | [4] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Precision (%RSD) | Accuracy (%Bias) | Reference |
| Glucosamine | Human Synovial Fluid | ≤ 14% | -11% to 10% | [4] |
| Glucosamine | Dietary Supplements | < 4% (intra- and inter-day) | < 4% (intra- and inter-day) | [11] |
Visualizations
Experimental Workflow for LC-MS Analysis
Caption: A typical experimental workflow for the quantification of this compound.
Troubleshooting Logic for Low Sensitivity
Caption: A logical flow for troubleshooting poor sensitivity in LC-MS analysis.
References
- 1. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. scielo.br [scielo.br]
- 7. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. foodriskmanagement.com [foodriskmanagement.com]
- 11. journals.plos.org [journals.plos.org]
- 12. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Addressing matrix effects in the mass spectrometric analysis of N-Acetyl-D-glucosamine-13C-1.
Welcome to the technical support center for the mass spectrometric analysis of N-Acetyl-D-glucosamine-13C-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and other common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting compounds in the sample matrix.[1][2][3][4] In the analysis of this compound, matrix effects, primarily ion suppression, can lead to decreased signal intensity, poor reproducibility, and inaccurate quantification.[3][5][6] This is a significant concern in complex biological matrices like plasma, urine, and cell lysates, where endogenous components such as salts, phospholipids, and metabolites can interfere with the ionization of the target analyte.[1][6][7]
Q2: Why is a stable isotope-labeled internal standard like this compound important for this analysis?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects in quantitative LC-MS analysis.[8][9][10][11][12] Because this compound is chemically identical to the endogenous analyte, it co-elutes and experiences similar matrix effects.[13] By comparing the signal of the analyte to the known concentration of the SIL-IS, variations in ionization and other matrix-related interferences can be effectively normalized, leading to more accurate and precise quantification.[8][11][13]
Q3: What are the most common sources of matrix effects in biological samples for this type of analysis?
A3: For polar molecules like N-Acetyl-D-glucosamine, common sources of matrix effects in biological samples include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression.[5][7]
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in urine and plasma can compete with the analyte for ionization.[1][14]
-
Proteins: While often removed during sample preparation, residual proteins can still interfere with the analysis.[1][7]
-
Isomers: The presence of stereoisomers like N-acetylmannosamine (ManNAc) and N-acetylgalactosamine (GalNAc) can interfere with quantification if not chromatographically resolved.[8][11]
Q4: Can derivatization help in mitigating matrix effects for this compound analysis?
A4: Yes, derivatization can be a valuable strategy. For polar analytes like N-Acetyl-D-glucosamine, derivatization can increase their hydrophobicity, leading to better retention on reversed-phase columns and improved separation from polar matrix components.[8][11] This chromatographic separation can reduce the co-elution of interfering substances with the analyte, thereby minimizing matrix effects.[10] However, it's important to note that derivatization efficiency itself can be matrix-dependent, reinforcing the need for a SIL-IS.[8][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor Signal Intensity or High Signal Variability
| Possible Cause | Recommended Solution |
| Ion Suppression | Implement a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7][14][15] Consider diluting the sample if sensitivity allows, as this can reduce the concentration of interfering species.[12] |
| Inefficient Ionization | Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature). Experiment with different ionization techniques if available (e.g., APCI instead of ESI), as they can be less susceptible to matrix effects for certain compounds.[2][3][14] |
| Suboptimal Chromatography | Modify the chromatographic method to improve separation of the analyte from co-eluting matrix components. This can include adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.[9][13] |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation procedures. Automated sample preparation can help minimize variability.[8][11] |
Issue 2: Inaccurate Quantification and Poor Recovery
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | If not already in use, incorporate a stable isotope-labeled internal standard (SIL-IS) such as this compound. Ensure the IS is added early in the sample preparation process to account for variability in extraction efficiency.[8][11][13] |
| Matrix-Matched Calibrators | Prepare calibration standards in a matrix that is as similar as possible to the study samples to compensate for matrix effects.[14] |
| Analyte Degradation | Investigate the stability of N-Acetyl-D-glucosamine in the sample matrix and during the entire analytical process. Adjust pH or temperature as needed to minimize degradation. |
| Interference from Isomers | Optimize the chromatographic method to ensure baseline separation of N-Acetyl-D-glucosamine from its isomers (N-acetylmannosamine and N-acetylgalactosamine).[8][11] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the mitigation of matrix effects.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This is a simple and fast method for removing the bulk of proteins from biological fluids.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup compared to PPT and can be tailored to the analyte's properties.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through it.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of base or acid depending on the SPE sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the impact of different sample preparation methods on recovery and matrix effects.
Table 1: Comparison of Recovery and Matrix Effects for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | 85 - 105 | 70 - 120 | [15] |
| Liquid-Liquid Extraction (LLE) | 60 - 80 (for polar analytes) | 85 - 110 | [15] |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 | [15] |
Note: Recovery and Matrix Effect percentages are generalized from typical findings in the literature. Actual values will be method and matrix-dependent.
Visualizations
Experimental Workflow for Matrix Effect Mitigation
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. myadlm.org [myadlm.org]
- 14. gmi-inc.com [gmi-inc.com]
- 15. researchgate.net [researchgate.net]
Best practices for storing and handling N-Acetyl-D-glucosamine-13C-1.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N-Acetyl-D-glucosamine-13C-1. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound, which is typically a powder or crystalline solid, should be stored under refrigerated or frozen conditions.[1][2][3][4][5] For long-term storage, -20°C is recommended to ensure stability for at least four years.[3] Alternatively, storage at 2-8°C in a dry, tightly sealed container is also acceptable.[1][2]
Q2: What are the recommended solvents for reconstituting this compound?
A2: this compound is soluble in several common laboratory solvents. For biological experiments, it is soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL.[3] It is also soluble in organic solvents such as DMSO at around 10 mg/mL and dimethylformamide at approximately 0.25 mg/ml.[3] High-purity water is also a suitable solvent, with a solubility of up to 50 mg/mL.[4]
Q3: How stable is this compound once it is in solution?
A3: The stability of the solution depends on the solvent used. It is not recommended to store aqueous solutions for more than one day.[3] For longer-term storage of a stock solution, DMSO is a better choice. After the initial thaw, it is advisable to aliquot the DMSO stock solution and freeze it at -20°C, where it can be stable for up to 6 months.[2]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound in its solid form, it is important to use appropriate personal protective equipment to avoid inhalation and contact. This includes an N95 dust mask, safety glasses (eyeshields), and gloves.[4] Work should be conducted in a well-ventilated area.[6]
Storage and Handling Data
| Parameter | Recommendation | Source(s) |
| Physical State | Powder / Crystalline Solid | [1][3] |
| Long-Term Storage | -20°C | [3][4][5] |
| Short-Term Storage | 2-8°C (Refrigerated) | [1][2] |
| Container | Tightly closed in a dry place | [1] |
| Solid Stability | ≥ 4 years at -20°C | [3] |
| Aqueous Solution Stability | Not recommended for more than one day | [3] |
| DMSO Stock Solution Stability | Up to 6 months at -20°C | [2] |
Solubility Data
| Solvent | Approximate Solubility | Source(s) |
| Water | 50 mg/mL | [4] |
| PBS (pH 7.2) | ~5 mg/mL | [3] |
| DMSO | ~10 mg/mL | [3] |
| Dimethylformamide | ~0.25 mg/mL | [3] |
Troubleshooting Guides
Issue 1: The compound is not fully dissolving.
-
Possible Cause: The concentration may be too high for the chosen solvent.
-
Solution: Refer to the solubility table above. If you are near the solubility limit, gentle warming or vortexing may help. For aqueous solutions, ensure the pH is appropriate.
-
Possible Cause: The compound may have degraded due to improper storage.
-
Solution: Ensure the compound has been stored according to the recommended conditions. If degradation is suspected, it is best to use a fresh vial.
Issue 2: Inconsistent results in my cell-based assay.
-
Possible Cause: Instability of the compound in your aqueous culture medium.
-
Solution: Prepare fresh solutions of this compound for each experiment, as aqueous solutions are not stable for long periods.[3] If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the solvent in your culture medium is low enough to not have physiological effects.[3]
-
Possible Cause: The isotopically labeled compound may have a slightly different uptake or metabolic rate compared to the unlabeled version, although these differences are generally minimal.
-
Solution: As a control, run a parallel experiment with unlabeled N-Acetyl-D-glucosamine to compare the effects.
Issue 3: Unexpected peaks in Mass Spectrometry or NMR analysis.
-
Possible Cause: Contamination of the sample.
-
Solution: Ensure all glassware and solvents are clean. Run a blank sample with just the solvent to check for background peaks.
-
Possible Cause: Degradation of the compound.
-
Solution: As mentioned, aqueous solutions can be unstable. Prepare samples for analysis immediately after dissolution. If using a stored stock solution, ensure it has been stored correctly.
Experimental Protocols
General Protocol for Preparing a Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (if for cell culture use), add the desired volume of an appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex gently until the solid is completely dissolved.
-
For long-term storage, dispense the stock solution into smaller, single-use aliquots and store at -20°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles.
General Protocol for Use as an Internal Standard in Mass Spectrometry
-
Prepare a stock solution of this compound at a known concentration.
-
Prepare a series of calibration standards containing a constant amount of the this compound internal standard and varying concentrations of the unlabeled analyte.
-
Prepare your unknown samples and spike them with the same constant amount of the this compound internal standard.
-
Analyze the calibration standards and the unknown samples by LC-MS or GC-MS.
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by using the peak area ratio from the unknown samples and the calibration curve.
Visualizations
Caption: Workflow for Handling this compound.
Caption: Troubleshooting Decision Tree.
References
How to resolve overlapping peaks in NMR spectra of 13C labeled sugars.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering overlapping peaks in NMR spectra of 13C labeled sugars.
Frequently Asked Questions (FAQs)
Q1: My 1D ¹³C NMR spectrum of a complex sugar mixture is crowded with overlapping peaks. What is the first step to improve resolution?
A1: The initial and most effective step is to move from one-dimensional (1D) to two-dimensional (2D) NMR experiments. The dispersion of chemical shifts in the ¹³C dimension is approximately 20 times wider than in the ¹H dimension, which significantly reduces the probability of accidental peak overlap[1][2]. A Heteronuclear Single Quantum Coherence (HSQC) experiment is the standard starting point. It correlates each ¹³C nucleus with its directly attached proton(s), spreading the crowded signals over a second dimension and providing immediate resolution enhancement.[3]
Q2: I've run an HSQC, but some signals are still overlapping. What are the next steps?
A2: When a standard HSQC is insufficient, you have several advanced options depending on the nature of your sample and the available instrumentation:
-
Employ TOCSY-based Experiments: Experiments like HSQC-TOCSY can be used to trace correlations from a resolved C-H pair to other protons within the same sugar spin system (i.e., within a single monosaccharide unit).[1][2][3] This helps in assigning resonances even when the initial C-H correlation is overlapped.
-
Utilize 3D NMR Spectroscopy: For highly complex carbohydrates, adding a third dimension can further separate peaks. Experiments like 3D NOESY-HSQC or 3D HCCH-TOCSY are powerful tools, though they require longer acquisition times and uniformly ¹³C-labeled samples.[4]
-
Optimize Sample Conditions: Lowering the temperature can sometimes improve resolution by sharpening signals. For example, in aqueous solutions, supercooling to temperatures like -14 °C can sharpen hydroxyl proton resonances, which can then be used as alternative starting points for assignments.[1][2]
-
Consider Transverse Relaxation-Optimized Spectroscopy (TROSY): For larger molecules (>25 kDa) where line broadening is a significant issue, TROSY-based HSQC experiments can dramatically increase resolution and sensitivity for both aromatic and carbohydrate systems.[5][6]
Q3: What is the benefit of using uniformly ¹³C-labeled sugars over selective labeling?
A3: Uniform ¹³C labeling is crucial for experiments that rely on ¹³C-¹³C scalar couplings to trace the carbon backbone. Experiments such as 3D HCCH-TOCSY or the 2D INADEQUATE experiment are only possible with uniform labeling.[7] This allows for unambiguous assignment of all carbons within a sugar residue. While uniform labeling can complicate spectra with multiple homonuclear couplings, modern pulse sequences are designed to handle this.[8][9] Selective labeling, on the other hand, is useful for highlighting specific parts of a molecule or simplifying spectra in very large systems.[10]
Q4: Can computational methods help in resolving and assigning overlapping peaks?
A4: Absolutely. Computational NMR has become a powerful tool for predicting NMR parameters. By using methods like Density Functional Theory (DFT), you can calculate the theoretical ¹H and ¹³C chemical shifts for different possible sugar isomers or conformers.[11][12] Comparing these predicted spectra to your experimental data can help assign difficult or overlapped peaks.[13] Software packages are also available for the deconvolution of complex 1D NMR spectra by fitting overlapping signals to their underlying Lorentzian line-shapes.[14][15]
Troubleshooting Guide
Issue 1: Poor Resolution in HSQC Spectra
| Symptom | Potential Cause | Recommended Solution |
| Multiple cross-peaks are clustered in a small region of the 2D spectrum. | Insufficient spectral dispersion, common in polysaccharides with repeating units or similar monosaccharides.[16] | Increase Magnetic Field Strength: If available, use a higher field spectrometer (>600 MHz) to increase chemical shift dispersion.[17]Run an HSQC-TOCSY: Use a resolved peak as a starting point to identify all other protons in that spin system.[1][2]Utilize Hydroxyl Protons: In H₂O/D₂O mixtures, observe the more dispersed -OH proton signals at low temperatures and correlate them to their attached carbons.[1][2] |
| Signals are broad, leading to overlap and poor sensitivity. | The molecule is large, leading to fast transverse relaxation (T₂). This is common in glycoproteins or high molecular weight polysaccharides. | Implement TROSY: For molecules >25 kDa, a TROSY-based HSQC experiment will reduce linewidths by canceling out major relaxation pathways, significantly improving resolution and sensitivity.[5][6] |
| The spectrum is complicated by the presence of multiple anomers or conformers. | Sugars in solution exist in equilibrium between different forms (e.g., α/β anomers, pyranose/furanose rings, different chair conformers).[16] | Lower the Temperature: This can slow the exchange between forms, sometimes allowing for the resolution of individual species.[1][2]Use Computational Modeling: Predict the chemical shifts for each major conformer and compare them with the experimental spectrum to aid assignment.[11] |
Experimental Workflows & Methodologies
Workflow for Resolving Overlapping Peaks
This workflow provides a logical progression for tackling spectral overlap, from basic to advanced techniques.
Caption: A decision-making workflow for resolving NMR peak overlap in sugars.
Experimental Protocol: 2D ¹H-¹³C HSQC-TOCSY
This experiment is invaluable for assigning protons within a single sugar residue by transferring magnetization from an assigned C-H group.
-
Sample Preparation: Prepare the ¹³C-labeled sugar sample in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-10 mM. For observing hydroxyl protons, use a 90% H₂O / 10% D₂O mixture and cool the sample to below 0°C.[1][2]
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Ensure good field homogeneity by shimming. Calibrate the 90° pulse widths for both nuclei.
-
Pulse Sequence: Use a standard HSQC-TOCSY pulse sequence (e.g., Bruker's hsqcdietgpsisp.2).[1]
-
Key Parameters:
-
¹³C-¹H Coupling Constant (¹JCH): Set to an average value for carbohydrates, typically 145-150 Hz.
-
TOCSY Mixing Time: This is a critical parameter. A short mixing time (e.g., 8-20 ms) will show correlations primarily to adjacent protons (2-3 bonds away).[2] A longer mixing time (e.g., 60-120 ms) will spread magnetization throughout the entire spin system of the monosaccharide.[3] It is often useful to acquire spectra with both short and long mixing times.
-
Acquisition Parameters: Set the spectral widths to cover all expected ¹H and ¹³C signals. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate window functions (e.g., squared sine bell) in both dimensions and perform a Fourier transform. Phase correct the spectrum carefully.
Data Processing Workflow: Peak Deconvolution
When experimental methods cannot fully resolve peaks, computational deconvolution can quantitatively analyze the underlying signals.
Caption: A computational workflow for the deconvolution of 1D NMR spectra.
References
- 1. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 5. Increased Resolution of Aromatic Cross Peaks Using Alternate 13C Labeling and TROSY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spindynamics.org [spindynamics.org]
- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. An R-Package for the Deconvolution and Integration of 1D NMR Data: MetaboDecon1D - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cigs.unimo.it [cigs.unimo.it]
- 17. pubs.acs.org [pubs.acs.org]
Validating the purity and isotopic enrichment of N-Acetyl-D-glucosamine-13C-1.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-D-glucosamine-13C-1. Our goal is to help you validate the chemical purity and isotopic enrichment of this compound effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the chemical purity of this compound?
A1: The primary methods for determining chemical purity are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred as it can be performed under non-destructive conditions. A common approach is a reverse-phase HPLC method with UV detection.[1]
Q2: How is the isotopic enrichment of this compound typically measured?
A2: Isotopic enrichment is best determined using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹³C-NMR) and Mass Spectrometry (MS).[2][3] ¹³C-NMR can directly quantify the amount of ¹³C at a specific labeled position, while high-resolution mass spectrometry can resolve the mass difference between the labeled and unlabeled compound, allowing for the calculation of isotopic enrichment.[4]
Q3: What are the expected purity and isotopic enrichment levels for high-quality this compound?
A3: For research and development purposes, the chemical purity of this compound should typically be ≥95%, with many suppliers offering ≥99% purity.[5][6] The isotopic enrichment for the ¹³C-labeled carbon position should be ≥99 atom %.
Q4: What are some common impurities that might be found in a sample of this compound?
A4: Common impurities can include residual solvents from the synthesis process, unreacted starting materials, and related monosaccharides such as N-acetyl-D-galactosamine or N-acetyl-D-mannosamine.[7][8] In chemically synthesized products, trace amounts of O-acetylated and di-acetylated products may also be present.[8]
Q5: Can I use ¹H-NMR to determine isotopic enrichment?
A5: While ¹H-NMR is excellent for structural elucidation and purity assessment, it is not the primary method for determining ¹³C isotopic enrichment. However, the presence of ¹³C can cause splitting of adjacent proton signals (¹³C satellites), which can sometimes be used to estimate enrichment, though this is less accurate than direct ¹³C-NMR or mass spectrometry.[9]
Troubleshooting Guides
HPLC Purity Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No Peak or Very Small Peak | - Incorrect injection volume.- Detector issue (lamp off or failing).- Blockage in the needle or tubing.[10] | - Verify the injection volume and ensure the autosampler is functioning correctly.- Check the detector status and lamp life.- Flush the injection needle and check for blockages in the flow path.[10] |
| Broad or Tailing Peaks | - Column degradation.- Mismatch between sample solvent and mobile phase.- Column temperature fluctuations.[11] | - Flush the column with a strong solvent or replace if necessary.- Dissolve the sample in the mobile phase if possible.- Use a column oven to maintain a stable temperature.[10][11] |
| Split Peaks | - Clogged column inlet frit.- Sample overload.- Incompatibility between injection solvent and mobile phase.[1] | - Back-flush the column or replace the inlet frit.- Reduce the sample concentration or injection volume.- Ensure the injection solvent is similar in composition to the mobile phase.[1] |
| Retention Time Drift | - Inconsistent mobile phase composition.- Poor column equilibration.- Fluctuation in pump flow rate.[10] | - Prepare fresh mobile phase and ensure proper mixing.- Increase the column equilibration time between injections.- Check the pump for leaks and verify the flow rate.[10] |
NMR Isotopic Enrichment Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal-to-Noise Ratio | - Insufficient sample concentration.- Incorrect number of scans.- Poor shimming of the magnet. | - Increase the sample concentration if possible.- Increase the number of scans to improve signal averaging.- Re-shim the magnet to improve field homogeneity. |
| Broad ¹³C Signals | - Sample aggregation.- Presence of paramagnetic impurities.- Inefficient decoupling. | - Try a different solvent or adjust the sample concentration.- Filter the sample to remove any particulate matter.- Check and optimize the decoupler settings. |
| Inaccurate Integration for Enrichment Calculation | - Phasing errors.- Baseline distortion.- Signal overlap. | - Carefully phase the spectrum to ensure all peaks are upright.- Apply a baseline correction algorithm.- If possible, adjust the spectral window or use a higher field magnet to resolve overlapping signals. |
| Presence of Unexpected Solvent Peaks | - Contaminated NMR solvent.- Residual solvent from sample preparation. | - Use fresh, high-purity NMR solvent.- Ensure the sample is thoroughly dried before dissolution in the NMR solvent. |
Mass Spectrometry Isotopic Enrichment Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Ion Intensity | - Poor ionization efficiency.- Sample matrix suppression.- Incorrect instrument settings. | - Optimize the ionization source parameters (e.g., spray voltage, gas flow).- Purify the sample to remove interfering matrix components.- Ensure the mass spectrometer is tuned and calibrated correctly. |
| Inaccurate Mass Measurement | - Instrument not properly calibrated.- Space charging effects due to high ion density. | - Perform a recent mass calibration with a known standard.- Reduce the sample concentration or injection volume. |
| Isotope Pattern Does Not Match Theoretical Distribution | - Presence of impurities with overlapping m/z.- Incomplete derivatization (for GC-MS).- Natural abundance of other isotopes not accounted for in the calculation.[12] | - Use high-resolution mass spectrometry to separate interfering species.- Optimize the derivatization reaction conditions (time, temperature, reagent concentration).[13]- Use software that corrects for the natural isotopic abundance of all elements in the molecule.[12] |
| Variable Isotopic Ratios Across Replicates | - Instability of the ion source.- Fluctuations in the detector response. | - Allow the instrument to stabilize before analysis.- Check the detector performance and consider maintenance if necessary. |
Quantitative Data Summary
| Parameter | Analytical Method | Typical Specification | Reference |
| Chemical Purity | HPLC | ≥95% (often ≥99%) | [5][6] |
| Isotopic Enrichment (at ¹³C-1 position) | ¹³C-NMR, Mass Spectrometry | ≥99 atom % ¹³C | |
| Molecular Weight (unlabeled) | Mass Spectrometry | 221.21 g/mol | |
| Molecular Weight (¹³C-1 labeled) | Mass Spectrometry | ~222.21 g/mol | [14][15] |
Experimental Protocols
Protocol 1: HPLC Purity Assay of N-Acetyl-D-glucosamine
Objective: To determine the chemical purity of N-Acetyl-D-glucosamine by HPLC with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Amino (NH₂) column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Dibasic potassium phosphate
-
Ammonium hydroxide
-
Phosphoric acid
-
Water (HPLC grade)
-
N-Acetyl-D-glucosamine reference standard
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer by dissolving 3.5 g of dibasic potassium phosphate in 1 L of water.
-
Add 0.25 mL of ammonium hydroxide and mix.
-
Adjust the pH to 7.5 with phosphoric acid.
-
The mobile phase is a mixture of acetonitrile and the prepared buffer (e.g., 75:25 v/v).
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the N-Acetyl-D-glucosamine reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 195 nm
-
Injection Volume: 2 µL
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.
-
Protocol 2: ¹³C-NMR for Isotopic Enrichment
Objective: To determine the isotopic enrichment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a ¹³C probe
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of the sample (typically 5-10 mg) in ~0.6 mL of the chosen deuterated solvent in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹³C NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the carbon nuclei, which is crucial for accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Integrate the signal corresponding to the ¹³C-1 carbon and any residual signal at the chemical shift of the unlabeled ¹²C-1 carbon (if observable).
-
The isotopic enrichment is calculated as:
-
% Enrichment = [Integral(¹³C-1 signal) / (Integral(¹³C-1 signal) + Integral(¹²C-1 signal))] * 100
-
-
In practice, for highly enriched samples, the ¹²C-1 signal may not be detectable, and the enrichment is assumed to be at or above the detection limit of the instrument.
-
Protocol 3: GC-MS for Purity and Isotopic Enrichment
Objective: To assess purity and confirm isotopic enrichment using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Reagents:
-
Derivatization reagents (e.g., ethoxyamine hydrochloride in pyridine, followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent for injection (e.g., hexane)
Procedure:
-
Sample Derivatization:
-
GC-MS Conditions:
-
Data Analysis:
-
Purity: Assess the chromatogram for the presence of any peaks other than the derivatized N-Acetyl-D-glucosamine.
-
Isotopic Enrichment: Analyze the mass spectrum of the derivatized compound. Compare the intensity of the molecular ion (or a characteristic fragment ion) of the ¹³C-1 labeled compound with the corresponding ion of the unlabeled compound. Correct for the natural abundance of isotopes to calculate the enrichment.[16]
-
Visual Workflow and Pathway Diagrams
Caption: General experimental workflow for validating purity and isotopic enrichment.
Caption: A logical flow for troubleshooting common analytical issues.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Quantification of 13C Enrichments and Isotopomer Abundances for Metabolic Flux Analysis Using 1D NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-D-glucosamine, Purity ≥95% - CD BioGlyco [bioglyco.com]
- 6. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]
- 7. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. aelabgroup.com [aelabgroup.com]
- 12. ElemCor: accurate data analysis and enrichment calculation for high-resolution LC-MS stable isotope labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. N-acetyl-D-[1-13C]glucosamine | C8H15NO6 | CID 102601745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Acetyl-D-glucosamine-¹³C-1 and Other Isotopic Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Stable isotope tracing is a cornerstone of metabolic research, providing dynamic insights into the complex web of biochemical reactions within cells.[1][2] The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. This guide provides an objective comparison of N-Acetyl-D-glucosamine-¹³C-1 (¹³C₁-GlcNAc) with other commonly used isotopic tracers for studying the Hexosamine Biosynthetic Pathway (HBP) and related metabolic networks.
The HBP is a crucial branch of glucose metabolism, consuming 2–5% of total cellular glucose to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[3][4] This nucleotide sugar is the essential substrate for N-linked glycosylation of proteins in the ER and Golgi, as well as O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins.[4][5][6]
Overview of Key Isotopic Tracers
The selection of an isotopic tracer dictates the ability to resolve fluxes through specific metabolic pathways.[7] Here, we compare ¹³C₁-GlcNAc with two primary alternative tracers used to probe the HBP: uniformly labeled ¹³C-Glucose and ¹³C-Glutamine.
-
N-Acetyl-D-glucosamine-¹³C-1 ([1-¹³C]GlcNAc): This tracer provides a direct route to studying the salvage portion of the HBP.[5] By introducing a labeled GlcNAc, researchers can specifically track its phosphorylation and subsequent incorporation into UDP-GlcNAc, bypassing the initial, rate-limiting steps of the de novo synthesis pathway.[6]
-
[U-¹³C₆]Glucose: As a primary fuel source, uniformly labeled glucose is a versatile tracer for interrogating central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.[8][9] It traces the de novo synthesis of UDP-GlcNAc from glucose, providing a comprehensive view of how glucose carbon is partitioned among these interconnected pathways.[4][10]
-
[U-¹³C₅]Glutamine: Glutamine is the second major carbon source for many proliferating cells and provides the nitrogen for the first committed step of the HBP.[6][8] Tracing with labeled glutamine is ideal for resolving fluxes in the TCA cycle and assessing the contribution of glutamine to the hexosamine pool.[8][11]
Comparative Data on Tracer Performance
The effectiveness of a tracer is determined by its ability to enrich downstream metabolites, allowing for precise flux estimations. The table below summarizes the key characteristics and applications of each tracer.
| Tracer | Labeled Position(s) | Primary Pathway Traced | Key Downstream Metabolite | Advantages | Limitations |
| [1-¹³C]GlcNAc | Carbon-1 of the N-acetylglucosamine | HBP Salvage Pathway | UDP-GlcNAc (M+1) | Directly measures salvage activity; High specificity for the latter part of the HBP. | Does not inform on de novo HBP synthesis from glucose or glutamine. |
| [U-¹³C₆]Glucose | All 6 carbons of glucose | Glycolysis, de novo HBP, PPP, TCA Cycle | UDP-GlcNAc (M+6) | Provides a global view of glucose fate; Essential for studying the interplay between major carbon pathways.[9] | Label can be diluted through branching pathways, potentially complicating flux analysis for specific low-flux pathways like the HBP. |
| [U-¹³C₅]Glutamine | All 5 carbons of glutamine | TCA Cycle, de novo HBP (nitrogen source) | Glutamate, α-Ketoglutarate, UDP-GlcNAc (unlabeled carbon backbone) | Excellent for resolving TCA cycle fluxes;[11] Directly assesses glutamine's role as a nitrogen donor to the HBP. | Does not label the glucose-derived carbon backbone of UDP-GlcNAc. |
Signaling & Metabolic Pathways
The diagram below illustrates the Hexosamine Biosynthetic Pathway and the entry points for each of the compared isotopic tracers. Glucose enters glycolysis and a fraction is shunted into the HBP. Glutamine provides a key nitrogen atom. Exogenous GlcNAc enters via the salvage pathway.
Caption: The Hexosamine Biosynthetic Pathway with tracer entry points.
Experimental Protocols
A robust experimental design is crucial for a successful stable isotope tracing experiment.[1] The following is a generalized protocol for mammalian cell culture.
1. Cell Culture and Tracer Incubation:
-
Culture cells to approximately 75% confluency in standard growth medium.[12]
-
For the experiment, replace the standard medium with a tracer-specific medium. For example, when using [U-¹³C₆]glucose, switch to a glucose-free DMEM supplemented with the labeled glucose at the desired concentration (e.g., 11 mM).[13]
-
It is recommended to use dialyzed fetal bovine serum (FBS) to avoid interference from unlabeled nutrients present in standard FBS.[13][14]
-
Incubate cells with the tracer medium for a predetermined duration. The time required to reach isotopic steady-state varies by pathway; glycolysis intermediates may label in minutes, while others can take hours.[14]
2. Metabolite Extraction:
-
Rapidly quench metabolic activity to preserve the cellular metabolic state. This is typically done by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).[12]
-
Add a pre-chilled extraction solvent, such as 80% methanol, to the culture plate on dry ice.[12][14]
-
Scrape the cells and transfer the cell extract into a microcentrifuge tube.[12]
-
Lyse the cells completely (e.g., via sonication or freeze-thaw cycles).
-
Centrifuge the lysate at high speed at 4°C to pellet protein and cell debris.[14]
-
Collect the supernatant containing the polar metabolites.
3. Sample Analysis by LC-MS/MS:
-
Dry the metabolite extract, typically using a vacuum concentrator.[14]
-
Reconstitute the dried sample in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
-
Analyze samples using an LC-MS system, often employing hydrophilic interaction liquid chromatography (HILIC) for separation of polar metabolites like UDP-GlcNAc.[15][16]
-
Acquire mass spectrometry data to determine the mass isotopologue distributions (MIDs) for metabolites of interest. This reveals the extent of ¹³C incorporation.[17]
The workflow for a typical stable isotope tracing experiment is visualized below.
Caption: Standard workflow for a stable isotope tracing experiment.
Conclusion
The choice between N-Acetyl-D-glucosamine-¹³C-1, ¹³C-Glucose, and ¹³C-Glutamine depends entirely on the research question.
-
For specific analysis of the HBP salvage pathway, ¹³C₁-GlcNAc is the tracer of choice due to its direct entry point and high specificity.
-
To understand how glucose metabolism is globally orchestrated and partitioned into the HBP, [U-¹³C₆]Glucose is indispensable.
-
To investigate the role of glutamine in supporting the HBP and TCA cycle anaplerosis, [U-¹³C₅]Glutamine provides the most precise flux estimates.
Often, the most powerful approach involves parallel labeling experiments, where different tracers are used in separate cultures to comprehensively model the metabolic network from multiple angles.[8][18] This integrated strategy provides the highest resolution and confidence in the resulting metabolic flux map.
References
- 1. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells [mdpi.com]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 15. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling in Metabolic Studies: N-Acetyl-D-glucosamine-¹³C-1 vs. ¹⁵N Labeled Glucosamine
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of an appropriate isotopic tracer is paramount for elucidating complex biological pathways. This guide provides an objective comparison between two key stable isotope-labeled compounds: N-Acetyl-D-glucosamine-¹³C-1 and ¹⁵N labeled glucosamine. By examining their distinct applications, and providing supporting experimental frameworks, this document aims to empower researchers to make informed decisions for their specific research questions.
Stable isotope tracing is a powerful methodology for dissecting the intricate network of metabolic reactions within a cell.[1] By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), scientists can track the transformation of these molecules through various metabolic pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This approach, often referred to as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions, offering a dynamic view of cellular physiology.[3][4][5]
This guide focuses on the comparative use of N-Acetyl-D-glucosamine-¹³C-1 and ¹⁵N labeled glucosamine, two critical tracers for investigating the hexosamine biosynthetic pathway (HBP). The HBP is a vital metabolic route that utilizes glucose and glutamine to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for protein and lipid glycosylation.[6][7][8] Dysregulation of the HBP is implicated in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.[9][10]
Principles of Tracing with ¹³C vs. ¹⁵N Labeled Glucosamine Derivatives
The fundamental difference between using N-Acetyl-D-glucosamine-¹³C-1 and ¹⁵N labeled glucosamine lies in the specific atom being traced. N-Acetyl-D-glucosamine-¹³C-1 allows for the tracking of the carbon backbone of the glucosamine molecule, while ¹⁵N labeled glucosamine enables the monitoring of the nitrogen atom's fate.
-
N-Acetyl-D-glucosamine-¹³C-1 is ideal for tracing the carbon flux from GlcNAc into various downstream pathways. As GlcNAc enters the HBP, the ¹³C label can be tracked into UDP-GlcNAc and subsequently incorporated into glycoproteins and other glycoconjugates. This allows researchers to quantify the contribution of exogenous GlcNAc to these biosynthetic processes.
-
¹⁵N Labeled Glucosamine , on the other hand, is uniquely suited for tracking the nitrogen metabolism associated with the HBP. The amide group of glutamine is the primary source of nitrogen for the synthesis of glucosamine-6-phosphate from fructose-6-phosphate, a key step in the de novo HBP. By using ¹⁵N labeled glucosamine, researchers can investigate the dynamics of nitrogen assimilation and its contribution to the synthesis of UDP-GlcNAc and other nitrogen-containing biomolecules.
Comparative Analysis of Performance and Applications
| Feature | N-Acetyl-D-glucosamine-¹³C-1 | ¹⁵N Labeled Glucosamine |
| Primary Research Question | Tracing the carbon skeleton of glucosamine. Quantifying the contribution of exogenous GlcNAc to the HBP and glycosylation. | Tracing the nitrogen atom from glucosamine. Investigating the interplay between glucose and amino acid (glutamine) metabolism in the HBP. |
| Metabolic Pathway Focus | Hexosamine salvage pathway, glycolysis (if de-acetylated and de-aminated), TCA cycle. | De novo hexosamine biosynthesis (via glutamine), amino acid metabolism. |
| Typical Analytical Method | LC-MS, GC-MS, NMR | LC-MS, GC-MS, NMR |
| Key Insights Provided | Rate of GlcNAc uptake and incorporation into UDP-GlcNAc and glycans. | Contribution of glutamine-derived nitrogen to the HBP. Interconnections between nitrogen and carbon metabolism. |
| Potential for Confounding Factors | The ¹³C label may be diluted by endogenous unlabeled pools of glucose and other carbon sources. | The ¹⁵N label can be transferred to other amino acids through transamination reactions, potentially complicating the interpretation of downstream labeling patterns. |
Experimental Protocols
The following provides a generalized experimental workflow for a metabolic labeling study using either N-Acetyl-D-glucosamine-¹³C-1 or ¹⁵N labeled glucosamine. Specific parameters such as cell type, tracer concentration, and labeling time should be optimized for each experiment.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture media deficient in the unlabeled counterpart of the tracer. For example, when using ¹⁵N-glucosamine, use glutamine-free media and supplement with the labeled tracer.
-
Tracer Introduction: Replace the standard culture medium with the isotope-containing medium. The concentration of the labeled substrate should be carefully chosen to mimic physiological conditions while ensuring detectable incorporation.
-
Time-Course Experiment: Harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation into downstream metabolites.
Metabolite Extraction
-
Quenching Metabolism: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the polar metabolites.
Sample Analysis by Mass Spectrometry
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried samples can then be reconstituted in a suitable solvent for LC-MS or derivatized for GC-MS analysis.
-
LC-MS/MS Analysis: Use a high-resolution mass spectrometer coupled to a liquid chromatography system to separate and detect the labeled metabolites. The mass shift corresponding to the incorporation of ¹³C or ¹⁵N will be used to identify and quantify the labeled species.
-
Data Analysis: The raw data is processed to determine the mass isotopologue distribution (MID) for each metabolite of interest. This information is then used to calculate metabolic fluxes using specialized software.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential tools for visualizing the complex relationships in metabolic studies. Below are Graphviz (DOT language) representations of the hexosamine biosynthetic pathway and a typical experimental workflow.
Caption: The Hexosamine Biosynthetic Pathway showing entry points for ¹³C and ¹⁵N labels.
References
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications - CD Biosynsis [biosynsis.com]
- 6. O-GlcNAcylation: roles and potential therapeutic target for bone pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of N-Acetyl-D-glucosamine-¹³C-¹ Labeling
The study of O-linked β-N-acetylglucosamine (O-GlcNAc) modification, a dynamic and widespread post-translational modification of nuclear and cytoplasmic proteins, is crucial for understanding cellular processes ranging from signal transduction to gene expression. Accurate quantification and identification of O-GlcNAcylated proteins are paramount. N-Acetyl-D-glucosamine-¹³C-¹ (¹³C-GlcNAc) labeling is a powerful metabolic approach that allows for the tracing and quantification of O-GlcNAcylation dynamics. However, like any technique, its findings are strengthened through cross-validation with orthogonal methods.
This guide provides an objective comparison of ¹³C-GlcNAc labeling with other common techniques used to study O-GlcNAcylation, supported by experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their research questions.
The Hexosamine Biosynthetic Pathway and ¹³C-GlcNAc Labeling
The Hexosamine Biosynthetic Pathway (HBP) is the cellular route for producing UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAc transferase (OGT), which attaches GlcNAc to proteins. When cells are supplied with ¹³C-labeled GlcNAc, it enters this pathway, leading to the formation of ¹³C-labeled UDP-GlcNAc and subsequent incorporation into proteins. This stable isotope label allows for the differentiation and quantification of newly synthesized O-GlcNAcylated proteins from the pre-existing pool, typically using mass spectrometry.
Comparison of O-GlcNAcylation Detection Methods
Several methods exist for the detection and quantification of O-GlcNAcylation, each with distinct advantages and limitations. The choice of method should be guided by the specific experimental goals, such as global profiling versus analysis of a specific protein, or qualitative identification versus precise quantification.
| Method | Principle | Specificity | Sensitivity | Quantification | Throughput | Key Advantages | Key Limitations |
| ¹³C-GlcNAc Labeling + MS | Metabolic incorporation of a stable isotope label, followed by mass spectrometry. | High | Moderate-High | Excellent (Relative & Absolute) | High | Tracks dynamics of new synthesis; high confidence in site ID. | Requires specialized MS; competition with endogenous GlcNAc. |
| Western Blot (Antibody) | Use of O-GlcNAc-specific monoclonal antibodies (e.g., CTD110.6, RL2) to detect modified proteins. | Moderate | Moderate | Semi-Quantitative | Low | Simple, widely accessible, good for specific protein validation. | Antibody specificity can vary; may not detect all O-GlcNAc sites. |
| Chemoenzymatic Labeling | A mutant galactosyltransferase (GalT) adds a tagged galactose analog (e.g., GalNAz) to O-GlcNAc, followed by bioorthogonal ligation to a reporter (e.g., biotin). | High | High | Good (Relative) | Moderate-High | Highly specific and sensitive; versatile for blotting, MS, or imaging. | Involves multiple steps; potential for incomplete labeling. |
| Lectin Affinity (WGA) | Wheat Germ Agglutinin (WGA) lectin binds to terminal GlcNAc and sialic acid residues for enrichment or detection. | Low | Moderate | Poor | Moderate | Useful for general enrichment of glycoproteins. | Lacks specificity for O-GlcNAc (also binds N-glycans and sialic acid). |
| Metabolic Labeling (Azide/Alkyne) | Cells are fed GlcNAc analogs with azide or alkyne handles, which are then "clicked" to a reporter tag for detection or enrichment. | High | High | Good (Relative) | High | Enables proteome-wide identification and visualization. | Can lead to non-specific S-glycosylation with some precursors. |
| Direct Mass Spectrometry | Direct detection of O-GlcNAcylated peptides, typically after enrichment, using fragmentation techniques like ETD. | High | Low-Moderate | Good (Relative) | High | Provides definitive site-specific information. | Low stoichiometry and ion suppression make detection challenging without enrichment. |
Illustrative Quantitative Data Comparison
To demonstrate cross-validation, one might compare the relative change in O-GlcNAcylation of a target protein under two conditions (e.g., Control vs. Treatment) using different methods. The table below presents a hypothetical comparison.
| Protein Target | Method | Fold Change (Treatment vs. Control) | p-value | Conclusion |
| Protein X | ¹³C-GlcNAc Labeling + MS | 2.5 ± 0.3 | < 0.01 | Significant Increase |
| Protein X | Chemoenzymatic Labeling + Western Blot | 2.3 ± 0.5 | < 0.05 | Significant Increase |
| Protein Y | ¹³C-GlcNAc Labeling + MS | 1.1 ± 0.2 | > 0.05 | No Significant Change |
| Protein Y | Chemoenzymatic Labeling + Western Blot | 0.9 ± 0.3 | > 0.05 | No Significant Change |
Note: This table is for illustrative purposes. Actual results will vary based on the experimental system and protein of interest.
Experimental Protocols & Workflows
Detailed and reproducible protocols are essential for robust scientific inquiry. Below are representative protocols for ¹³C-GlcNAc labeling and a common cross-validation method, chemoenzymatic labeling.
Protocol 1: ¹³C-GlcNAc Metabolic Labeling and Mass Spectrometry
This protocol describes the labeling of cellular proteins with ¹³C-GlcNAc for quantitative mass spectrometry analysis to determine O-GlcNAcylation dynamics.
Experimental Workflow Diagram
Methodology:
-
Cell Culture and Labeling:
-
Culture cells (e.g., HeLa) in standard growth medium.
-
For kinetic studies, replace the standard medium with a medium containing a known concentration of ¹³C-labeled glucosamine (e.g., ¹³C₆-GlcNAc).
-
Incubate cells for various time points to track the incorporation of the heavy isotope.
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with PBS, and lyse in a suitable buffer (e.g., RIPA buffer with protease and OGA inhibitors).
-
Quantify total protein concentration.
-
Perform in-solution or in-gel digestion of proteins using a protease like trypsin.
-
-
Enrichment and Mass Spectrometry:
-
(Optional but recommended) Enrich for O-GlcNAcylated peptides using methods like WGA or phenylboronic acid chromatography to increase detection sensitivity.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Utilize fragmentation methods like Higher-energy C-trap dissociation (HCD) to observe characteristic oxonium reporter ions for GlcNAc (e.g., m/z 204.09 for light, 210.11 for ¹³C₆-labeled).
-
-
Data Analysis:
-
Use proteomics software to identify peptides and search for O-GlcNAc modifications.
-
Quantify the ratio of heavy to light (¹³C/¹²C) peptide pairs to determine the rate of O-GlcNAc turnover.
-
Protocol 2: Chemoenzymatic Labeling and Western Blot Validation
This protocol uses a mutant galactosyltransferase to specifically label O-GlcNAc residues with an azide tag, which is then detected by Western blot.
Experimental Workflow Diagram
Methodology:
-
Lysate Preparation:
-
Prepare protein lysates from control and treated cells in a buffer containing protease and OGA inhibitors.
-
-
Enzymatic Labeling:
-
To a sample of protein lysate (e.g., 50 µg), add UDP-N-azidoacetylgalactosamine (UDP-GalNAz) and a mutant β-1,4-galactosyltransferase (GalT(Y289L)).
-
Incubate the reaction mixture to allow the enzymatic transfer of GalNAz to terminal O-GlcNAc residues.
-
-
Bioorthogonal Ligation (Click Chemistry):
-
To the azide-labeled proteins, add an alkyne-functionalized reporter tag, such as alkyne-biotin.
-
Catalyze the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
-
Western Blot Analysis:
-
Separate the biotin-labeled proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a streptavidin-conjugated horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal to a loading control (e.g., β-actin) or total protein stain.
-
By employing these distinct yet complementary approaches, researchers can build a more comprehensive and validated understanding of the roles O-GlcNAcylation plays in health and disease.
Unraveling Glycan Dynamics: A Comparative Guide to Uniformly Labeled N-Acetyl-D-[UL-13C6]glucosamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism and signaling, the ability to precisely track the fate of key molecules is paramount. This guide provides a comprehensive comparison of uniformly labeled N-Acetyl-D-[UL-13C6]glucosamine (¹³C₆-GlcNAc) against other common isotopic labeling strategies. We present supporting data, detailed experimental protocols, and visual workflows to empower researchers in making informed decisions for their metabolic studies, particularly in the fields of glycobiology, oncology, and immunology.
Executive Summary
N-Acetyl-D-[UL-13C6]glucosamine offers a distinct advantage in metabolic tracing studies due to its uniform and stable isotope labeling. This allows for the unambiguous tracking of the GlcNAc moiety as it is incorporated into various glycoconjugates, providing a clearer picture of metabolic flux through the Hexosamine Biosynthesis Pathway (HBP) and subsequent glycosylation events. Unlike tracers such as ¹³C-glucose, which can be metabolized through various intersecting pathways, ¹³C₆-GlcNAc provides a more direct and less convoluted view of glycan biosynthesis.
Performance Comparison: ¹³C₆-GlcNAc vs. Alternative Tracers
The choice of isotopic tracer is critical for the successful design and interpretation of metabolic flux analysis experiments. Here, we compare the key performance characteristics of N-Acetyl-D-[UL-13C6]glucosamine with other commonly used tracers.
| Feature | N-Acetyl-D-[UL-13C6]glucosamine | [U-¹³C₆]-Glucose | Partially Labeled Glucosamine |
| Specificity for Hexosamine Pathway | High: Directly enters the HBP, minimizing confounding metabolic scrambling.[1] | Low: Enters glycolysis, with only a fraction shunting into the HBP, leading to isotopic dilution and complex labeling patterns in downstream metabolites.[2] | Moderate: Specificity depends on the position of the label, which can be lost or scrambled during metabolic conversions.[1] |
| Clarity of Mass Spectra | High: Generates a clear +6 Da mass shift in GlcNAc-containing molecules, simplifying data analysis. | Moderate to Low: Produces a complex mixture of isotopologues in downstream metabolites, requiring sophisticated deconvolution algorithms for flux analysis.[2] | Moderate: Can result in ambiguous mass shifts depending on the labeling pattern and metabolic rearrangements. |
| Quantification Accuracy | High: The distinct mass shift allows for accurate quantification of labeled species against the unlabeled background.[1] | Moderate: Isotopic dilution from unlabeled pools can complicate accurate quantification of flux. | Moderate to Low: The potential for label scrambling can introduce inaccuracies in flux calculations. |
| Applicability | Ideal for studying glycan biosynthesis, O-GlcNAcylation, and flux through the HBP.[1] | Suitable for general central carbon metabolism studies, but less specific for glycosylation pathways. | Useful for specific questions about particular carbon transitions, but less so for global flux analysis of the HBP. |
Key Experiments and Methodologies
Experiment 1: Metabolic Labeling for Glycan Analysis
This protocol outlines the steps for metabolic labeling of cultured cells with N-Acetyl-D-[UL-13C6]glucosamine to analyze the incorporation of the labeled monosaccharide into cellular glycans.
1. Cell Culture and Labeling:
- Culture cells of interest to approximately 80% confluency in standard growth medium.
- Replace the standard medium with a glucose-free medium supplemented with 10% dialyzed fetal bovine serum for 1-2 hours to deplete intracellular pools of unlabeled monosaccharides.
- Introduce the labeling medium containing N-Acetyl-D-[UL-13C6]glucosamine at a final concentration of 50-100 µM. The optimal concentration may vary depending on the cell line and experimental goals.
- Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the incorporation of the labeled GlcNAc into glycans.
2. Glycoprotein Extraction and Digestion:
- Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
- Isolate the total protein fraction via precipitation (e.g., with acetone or methanol/chloroform).
- Resuspend the protein pellet and denature the proteins by heating.
- Release N-linked glycans by enzymatic digestion with PNGase F overnight at 37°C.
3. Glycan Purification and LC-MS/MS Analysis:
- Purify the released glycans using a solid-phase extraction (SPE) cartridge (e.g., C18 or graphitized carbon).
- Analyze the purified glycans by liquid chromatography-mass spectrometry (LC-MS/MS). A hydrophilic interaction liquid chromatography (HILIC) column is typically used for glycan separation.
- The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 and MS/MS spectra.
- Analyze the data for the presence of a +6 Da mass shift in the identified glycan structures, confirming the incorporation of ¹³C₆-GlcNAc.
Experiment 2: Pulse-Chase Analysis of Glycan Dynamics
This protocol allows for the investigation of the temporal dynamics of glycan synthesis and turnover.
1. Pulse Labeling:
- Follow the cell culture and starvation steps as described in Experiment 1.
- Introduce the labeling medium containing N-Acetyl-D-[UL-13C6]glucosamine for a short period (the "pulse"), for example, 1-4 hours.
2. Chase Period:
- Remove the labeling medium and wash the cells thoroughly with a chase medium containing a high concentration of unlabeled N-Acetyl-D-glucosamine (e.g., 1-10 mM).
- Culture the cells in the chase medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
3. Sample Collection and Analysis:
- At each time point, harvest a set of cells and process them for glycan analysis as described in Experiment 1.
- Quantify the relative abundance of labeled and unlabeled glycans at each time point to determine the rate of glycan turnover.
Visualizing Metabolic Pathways and Workflows
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is a critical metabolic pathway that produces UDP-N-acetylglucosamine (UDP-GlcNAc), the activated donor substrate for all N-acetylglucosamine-containing macromolecules. N-Acetyl-D-[UL-13C6]glucosamine enters this pathway directly through the salvage pathway.
Caption: The Hexosamine Biosynthesis Pathway.
Experimental Workflow: Pulse-Chase Analysis
The following diagram illustrates the workflow for a pulse-chase experiment to study glycan dynamics.
Caption: Workflow for Pulse-Chase Glycan Analysis.
Conclusion
The use of uniformly labeled N-Acetyl-D-[UL-13C6]glucosamine provides a powerful and precise tool for interrogating the complex world of glycan metabolism. Its high specificity for the hexosamine biosynthesis pathway and the clarity of the resulting mass spectrometry data make it a superior choice for many applications compared to other isotopic tracers. By leveraging the detailed protocols and workflows presented in this guide, researchers can confidently design and execute experiments to gain deeper insights into the critical roles of glycosylation in health and disease.
References
Illuminating Cellular Pathways: Isotopic Tracers Confirm the Pivotal Role of N-acetylglucosamine
For researchers, scientists, and professionals in drug development, understanding the intricate roles of metabolites in cellular pathways is paramount. N-acetylglucosamine (GlcNAc), a key product of the hexosamine biosynthetic pathway (HBP), has emerged as a critical regulator of cellular signaling, primarily through its incorporation into O-linked β-N-acetylglucosamine (O-GlcNAc), a dynamic post-translational modification of nuclear and cytoplasmic proteins. Isotopic tracer studies have been instrumental in confirming and quantifying the flux of GlcNAc through these pathways, providing invaluable insights into its regulatory functions in health and disease.
This guide compares and summarizes key findings from isotopic tracer studies that have elucidated the role of GlcNAc in specific metabolic and signaling pathways. We present quantitative data from these studies in structured tables, detail the experimental protocols employed, and provide visualizations of the key pathways and experimental workflows.
Quantitative Insights: Metabolic Flux of N-acetylglucosamine
Isotopic tracer studies, often utilizing ¹³C-labeled glucose or ¹⁵N-labeled glutamine, allow for the precise tracking of carbon and nitrogen atoms as they are incorporated into UDP-GlcNAc, the activated form of GlcNAc used in glycosylation reactions.[1] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are the primary analytical techniques used to detect and quantify the enrichment of these stable isotopes in metabolites.[2]
Below are tables summarizing quantitative data from representative studies, showcasing the comparative metabolic flux of GlcNAc in different cellular contexts.
Table 1: Comparative Labeling Efficiency of UDP-HexNAc from [¹³C₆]-Glucose in Different Cell Lines
| Cell Line | Time Point | ¹³C₆-UDP-HexNAc Labeling Efficiency (%) | Reference |
| Hepa1-6 (Hepatoma) | 6 hours | ~50 | [3] |
| Min6 (Insulinoma) | 6 hours | ~30 | [3] |
This table illustrates the differential flux of glucose into the HBP in two distinct cell lines, suggesting varying reliance on this pathway.
Table 2: ¹³C-Enrichment of UDP-GlcNAc in MDA-MB-231 Breast Cancer Cells with and without NAT1 Knockout
| Cell Line | Condition | ¹³C-Enrichment of UDP-GlcNAc (relative to control) | Reference |
| MDA-MB-231 | Scramble (Control) | 1.0 | [4] |
| MDA-MB-231 | NAT1 KO #2 | Decreased | [4] |
| MDA-MB-231 | NAT1 KO #5 | Decreased | [4] |
This data suggests a role for the N-acetyltransferase 1 (NAT1) enzyme in regulating the flux of glucose into UDP-GlcNAc in breast cancer cells.
Experimental Corner: Protocols for Isotopic Tracer Studies
The following is a generalized protocol for a typical isotopic tracer experiment designed to measure the incorporation of ¹³C-glucose into UDP-GlcNAc, based on methodologies described in the cited literature.[2][3]
Protocol: ¹³C-Glucose Tracing of UDP-GlcNAc Synthesis
1. Cell Culture and Labeling:
-
Culture cells of interest to approximately 80% confluency.
-
For the final 24 hours of culture, replace the standard medium with a glucose-free medium supplemented with a known concentration of uniformly labeled [U-¹³C₆]-glucose (e.g., 10 mM).
-
Incubate cells for a defined period (e.g., 8, 12, 24, 48, or 72 hours) to allow for the incorporation of the labeled glucose into metabolic pathways.[5]
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolic activity by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet protein and cellular debris.
-
Collect the supernatant containing the polar metabolites.
3. Sample Analysis by LC-MS:
-
Analyze the metabolite extract using liquid chromatography-mass spectrometry (LC-MS).
-
Separate metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Detect and quantify the mass isotopologues of UDP-GlcNAc and other relevant metabolites using a high-resolution mass spectrometer.
4. Data Analysis:
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in UDP-GlcNAc and other metabolites of interest.
-
Determine the mass isotopologue distribution (MID) to understand the different labeling patterns, which can provide insights into the activity of various metabolic pathways.
Visualizing the Pathways: Confirmation of GlcNAc's Role in Cellular Signaling
The flux of GlcNAc through the HBP and the subsequent O-GlcNAcylation of proteins have been shown to directly impact key signaling pathways, acting as a nutrient-sensing mechanism that modulates cellular responses.
Experimental Workflow for Isotopic Tracer Studies
The following diagram illustrates the general workflow for conducting isotopic tracer studies to investigate GlcNAc metabolism.
GlcNAc and the NF-κB Signaling Pathway
Isotopic tracer studies have helped to confirm that increased glucose flux through the HBP can lead to the O-GlcNAcylation of components of the NF-κB signaling pathway, thereby modulating its activity. O-GlcNAcylation of the RelA/p65 subunit of NF-κB has been shown to potentiate its acetylation, which is required for full transcriptional activity.[6][7]
GlcNAc's Influence on the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth and metabolism. Isotopic labeling has helped to demonstrate that glucose flux through the HBP can lead to O-GlcNAcylation of Raptor, a key component of the mTORC1 complex. This modification promotes the translocation of mTOR to the lysosomal surface, leading to its activation.[8]
The Interplay Between GlcNAc and Insulin Signaling
O-GlcNAcylation has a complex, often inhibitory, role in insulin signaling. Isotopic tracing studies have substantiated the link between high glucose levels and increased O-GlcNAcylation of key signaling proteins like IRS-1 and Akt, which can contribute to insulin resistance.[9][10]
References
- 1. N-acetylglucosamine suppresses osteoclastogenesis in part through the promotion of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ckisotopes.com [ckisotopes.com]
- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The post-translational modification O-GlcNAc is a sensor and regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of RelA by O-linked N-acetylglucosamine links glucose metabolism to NF-κB acetylation and transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of RelA by O-linked N-acetylglucosamine links glucose metabolism to NF-κB acetylation and transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAcylation of Raptor transduces glucose signals to mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Comparing metabolic fluxes in normal vs. diseased states using N-Acetyl-D-glucosamine-13C-1.
An Objective Comparison of N-Acetyl-D-glucosamine-13C-1 Against Alternative Tracers for Elucidating Metabolic Aberrations in Disease
For researchers, scientists, and drug development professionals investigating the intricate metabolic reprogramming that characterizes many diseases, stable isotope tracing is an indispensable tool. This guide provides a comprehensive comparison of this compound (¹³C₁-GlcNAc) as a metabolic tracer against other common alternatives, supported by experimental data and detailed protocols. The focus is on its application in dissecting the flux through the Hexosamine Biosynthetic Pathway (HBP), a critical nexus of glucose, amino acid, fatty acid, and nucleotide metabolism that is frequently dysregulated in cancer and neuroinflammatory conditions.
Introduction to this compound and the Hexosamine Biosynthetic Pathway
N-Acetyl-D-glucosamine (GlcNAc) is a key amino sugar that can be salvaged into the HBP, a metabolic route that produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for protein O-GlcNAcylation and the synthesis of other glycoconjugates, playing a pivotal role in cellular signaling, nutrient sensing, and stress responses. In numerous pathologies, including various cancers and neurodegenerative diseases, the flux through the HBP is significantly altered.[1][2] Tracing the fate of isotopically labeled GlcNAc, such as ¹³C₁-GlcNAc, allows for the precise quantification of its contribution to the UDP-GlcNAc pool and downstream metabolic pathways, offering a window into the metabolic phenotype of diseased versus normal cells.
Comparative Analysis of Metabolic Tracers for the Hexosamine Biosynthetic Pathway
The choice of an isotopic tracer is critical for accurately quantifying metabolic fluxes. While uniformly labeled glucose ([U-¹³C₆]-glucose) is a common choice for broad metabolic profiling, tracers that enter pathways at more specific points, like ¹³C₁-GlcNAc, can provide more direct insights into particular routes.
| Tracer | Point of Entry into HBP | Advantages | Disadvantages |
| N-Acetyl-D-glucosamine-¹³C-1 | Salvage Pathway (phosphorylation to GlcNAc-6-phosphate) | Bypasses the rate-limiting enzyme GFAT, providing a direct measure of the salvage pathway's contribution. Less confounding labeling of other pathways compared to glucose. | Does not inform on the de novo synthesis of UDP-GlcNAc from glucose. |
| [U-¹³C₆]-Glucose | De novo synthesis (conversion of Fructose-6-Phosphate) | Provides a global view of glucose metabolism and its contribution to the HBP and other interconnected pathways like glycolysis and the pentose phosphate pathway. | Labeling of UDP-GlcNAc is indirect and can be influenced by fluxes through multiple upstream pathways, complicating direct HBP flux measurement. |
| [¹³C₂]-Glucosamine | Salvage Pathway (phosphorylation to Glucosamine-6-phosphate) | Enters the HBP upstream of GlcNAc, providing insight into the conversion of glucosamine to UDP-GlcNAc.[3] | Can have pharmacological effects on glucose transport and metabolism.[4] |
Quantitative Comparison of Metabolic Fluxes: Normal vs. Diseased States
While direct comparative studies using ¹³C₁-GlcNAc in a single normal vs. diseased model are emerging, we can synthesize data from multiple studies to illustrate the expected differences in metabolic fluxes. The following table provides a representative comparison of key metabolic fluxes in normal versus cancerous cells, highlighting the increased reliance on glycolysis and altered HBP flux in malignancy. Fluxes are expressed in nmol/10⁶ cells/hour.
| Metabolic Flux | Normal Cells (e.g., Epithelial) | Cancer Cells (e.g., Carcinoma) | Data Source |
| Glucose Uptake | ~50 - 150 | ~200 - 800 | [5][6] |
| Lactate Secretion | ~20 - 100 | ~300 - 1200 | [5][6] |
| TCA Cycle Flux (from Glucose) | ~15 - 40 | ~5 - 20 | [7][8] |
| Pentose Phosphate Pathway (Oxidative) | ~2 - 8 | ~5 - 20 | [9] |
| HBP Flux (from Glucose) | ~0.003-0.006% of glycolysis | Elevated, contributes to hyper-O-GlcNAcylation | [10][11] |
| UDP-GlcNAc Synthesis (from GlcNAc salvage) | Basal levels | Potentially increased due to altered nutrient availability and uptake | Inferred from[4][12] |
Note: The values presented are approximations derived from multiple sources and can vary significantly based on cell type, culture conditions, and the specific disease model.
Experimental Protocols
Key Experiment: Tracing ¹³C₁-GlcNAc into UDP-GlcNAc via LC-MS
This protocol outlines the general steps for tracing the incorporation of ¹³C₁-GlcNAc into the UDP-GlcNAc pool in cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency in standard growth medium.
-
For the labeling experiment, replace the standard medium with a custom medium containing a known concentration of N-Acetyl-D-glucosamine-¹³C-1 (e.g., 1 mM) and lacking unlabeled GlcNAc.
-
Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate on dry ice.
-
Scrape the cells and collect the cell lysate.
-
Perform freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate at high speed to pellet protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
3. LC-MS Analysis:
-
Analyze the metabolite extracts using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Use a suitable chromatography method (e.g., HILIC) to separate UDP-GlcNAc from other metabolites.
-
Employ a high-resolution mass spectrometer to detect the different isotopologues of UDP-GlcNAc. Specifically, monitor the mass shift corresponding to the incorporation of one ¹³C atom.
-
Quantify the peak areas for the unlabeled (M+0) and labeled (M+1) forms of UDP-GlcNAc.
4. Data Analysis:
-
Calculate the fractional enrichment of ¹³C in the UDP-GlcNAc pool at each time point.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to model the kinetic data and calculate the flux rate of GlcNAc into the UDP-GlcNAc pool.[3]
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes involved.
Caption: The Hexosamine Biosynthetic Pathway and the entry point of ¹³C-GlcNAc.
Caption: Experimental workflow for ¹³C-GlcNAc metabolic flux analysis.
Conclusion
N-Acetyl-D-glucosamine-¹³C-1 is a powerful and specific tracer for dissecting the flux through the HBP salvage pathway. Its use, particularly in combination with other tracers like [U-¹³C₆]-glucose, can provide a more complete picture of the metabolic reprogramming that occurs in diseased states. By understanding the differential utilization of GlcNAc in normal versus diseased cells, researchers can identify novel therapeutic targets and develop more effective strategies for a range of metabolic diseases. The provided protocols and comparative data serve as a valuable resource for designing and interpreting experiments aimed at unraveling the complexities of cellular metabolism.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hexosamine biosynthesis pathway flux promotes endoplasmic reticulum stress, lipid accumulation, and inflammatory gene expression in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of a Marker of N-Acetylglucosamine With Progressive Multiple Sclerosis and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Validation of Analytical Methods for 13C-Labeled N-acetylglucosamine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
The accurate quantification of N-acetylglucosamine (GlcNAc) and its stable isotope-labeled counterpart, 13C-labeled N-acetylglucosamine, is critical for a wide range of research applications, from metabolic studies to drug development. This guide provides a comprehensive comparison of validated analytical methods, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed experimental protocols and performance data are presented to assist researchers in selecting the most appropriate method for their specific needs.
Method Comparison: GC-MS vs. LC-MS/MS
The two predominant techniques for the analysis of GlcNAc and its isotopologues are GC-MS and LC-MS/MS. Each method offers distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that often requires derivatization of polar analytes like GlcNAc to make them volatile. This method provides excellent chromatographic separation and high sensitivity.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high specificity and sensitivity without the need for derivatization in many cases.[3][4] It is particularly well-suited for the analysis of complex biological matrices.[3][4]
The choice between GC-MS and LC-MS/MS will depend on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
Quantitative Performance Data
The following tables summarize the validation parameters for published GC-MS and LC-MS/MS methods for the quantification of N-acetylglucosamine, often using a 13C-labeled internal standard for accurate measurement.[1][3][4][5]
Table 1: Comparison of Validated Analytical Methods for N-acetylglucosamine
| Parameter | GC-MS/MS | GC-TOFMS | LC-MS/MS |
| Linearity Range | Not explicitly stated, but used for quantification from 0.5 to 23 μmol L⁻¹[5] | Not explicitly stated, but used for quantification from 0.5 to 23 μmol L⁻¹[5] | 20 to 1280 ng/mL[3][4] |
| Precision (CV%) | Not explicitly stated | Not explicitly stated | Intra-batch: ≤ 10.5%; Inter-batch: ≤ 8.02%[6] |
| Accuracy (%) | Good agreement with GC-TOFMS (avg. deviation 2.8 ± 5.5%)[5] | Good agreement with GC-MS/MS (avg. deviation 2.8 ± 5.5%)[5] | Intra-batch: 94.3 to 106%; Inter-batch: 98.2 to 100%[6] |
| Limit of Detection (LOD) | Lower femtomol range[1][5] | Lower femtomol range[1][5] | Not explicitly stated |
| Limit of Quantitation (LOQ) | Not explicitly stated | Not explicitly stated | 20 ng/mL[6] |
| Internal Standard | Uniformly 13C labeled GlcNAc[1][5] | Uniformly 13C labeled GlcNAc[1][5] | 13C6-N-acetylglucosamine[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a method for the selective and accurate quantification of N-acetylglucosamine in biological samples.[1][5]
-
Sample Preparation & Derivatization:
-
GC-MS Analysis:
-
Injection: 1 μL of the derivatized sample is injected in splitless mode.[1][5]
-
GC Column: A suitable capillary column for carbohydrate analysis is used.
-
Temperature Program: A temperature gradient is applied to separate the analytes. For example: 70°C (hold 1 min), then ramp to 240°C at 30°C/min, then to 260°C at 2°C/min, and finally to 310°C at 30°C/min (hold 3 min).[1][5]
-
Mass Spectrometry: The mass spectrometer is operated in a selected ion monitoring (SIM) or tandem MS (MS/MS) mode for sensitive and selective detection.[1][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is based on a validated method for the determination of N-acetylglucosamine in human plasma.[3][4][6]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
LC Column: A Hypersil Silica column (150mm x 2mm, 5µm) or a similar stationary phase suitable for polar compounds.[3][4]
-
Mobile Phase: A suitable mobile phase for chromatographic separation.
-
Ionization: Negative ion electrospray ionization (ESI).[6]
-
Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) mode.
-
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose.[7][8] The process involves evaluating several key parameters.[9][7][8]
Caption: A flowchart illustrating the key stages of analytical method validation.
Signaling Pathway Involvement of N-acetylglucosamine
N-acetylglucosamine is a key metabolite in the hexosamine biosynthesis pathway (HBP) and is involved in O-GlcNAcylation, a post-translational modification that plays a role in various signaling pathways.
Caption: The Hexosamine Biosynthesis Pathway leading to O-GlcNAcylation of proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC-MS/MS and GC-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 7. wjarr.com [wjarr.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. globalresearchonline.net [globalresearchonline.net]
A Researcher's Guide to Quantitative O-GlcNAcylation Analysis: Comparing ¹³C-GlcNAc Metabolic Labeling with Alternative Methods
For researchers, scientists, and drug development professionals, the precise quantification of O-GlcNAcylation, a dynamic post-translational modification, is crucial for understanding its role in cellular processes and disease. This guide provides a comprehensive comparison of the state-of-the-art mass spectrometry-based metabolic labeling technique using N-Acetyl-D-glucosamine-¹³C (¹³C-GlcNAc) with other established methods for O-GlcNAcylation quantification.
This document delves into the experimental protocols, presents comparative data, and visualizes the underlying workflows and pathways to aid in the selection of the most appropriate method for your research needs.
Introduction to O-GlcNAcylation and the Need for Quantitative Analysis
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This modification is critical in regulating a myriad of cellular processes, including signal transduction, transcription, and metabolism.[1][4] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of several diseases, including cancer, diabetes, and neurodegenerative disorders.[1][2]
Given its substoichiometric nature and dynamic cycling, accurate and sensitive quantification of O-GlcNAcylation levels on specific proteins is essential for elucidating its functional roles.[5] This guide focuses on the comparison of various quantitative techniques, with a special emphasis on metabolic labeling using stable isotopes.
Quantitative Comparison of O-GlcNAcylation Detection Methods
The selection of a quantification method depends on the specific research question, the available instrumentation, and the biological system under investigation. Here, we compare the ¹³C-GlcNAc metabolic labeling approach with other commonly used techniques.
| Method | Principle | Advantages | Limitations |
| ¹³C-GlcNAc Metabolic Labeling | Cells are cultured with ¹³C-labeled glucose, which is metabolized through the hexosamine biosynthetic pathway to produce ¹³C-labeled UDP-GlcNAc.[4] This labeled sugar is incorporated into proteins by O-GlcNAc transferase (OGT). The mass shift of O-GlcNAcylated peptides is then detected by mass spectrometry. | - In vivo quantification: Reflects the true dynamics of O-GlcNAcylation within a cellular context.[4] - High specificity: Directly labels the O-GlcNAc modification. - Enables turnover studies: Allows for the determination of the rates of O-GlcNAcylation and de-O-GlcNAcylation.[4] - Direct site identification: Facilitates the mapping of O-GlcNAcylation sites. | - Requires cell culture: Not directly applicable to tissue samples without primary cell culture. - Potential for metabolic scrambling: The ¹³C label can be incorporated into other molecules. - Slower labeling kinetics: May not be suitable for detecting very rapid changes in O-GlcNAcylation. |
| Antibody-Based Methods (Western Blot, ELISA) | Utilizes antibodies that specifically recognize the O-GlcNAc moiety on proteins. | - Relatively simple and widely accessible. - Good for global O-GlcNAcylation level assessment. | - Semi-quantitative: Provides relative changes rather than absolute quantification. - Antibody specificity and cross-reactivity can be a concern. - Detects a limited subset of O-GlcNAcylated proteins compared to other methods. [6] |
| Lectin-Based Enrichment (WGA) | Wheat germ agglutinin (WGA) lectin, which binds to terminal GlcNAc residues, is used to enrich for O-GlcNAcylated proteins. | - Good for enrichment of O-GlcNAcylated proteins prior to mass spectrometry. | - Not specific to O-GlcNAc: WGA also binds to other terminal GlcNAc-containing glycans. - Binding can be influenced by the protein context. |
| Chemoenzymatic Labeling | A modified galactosyltransferase (e.g., Y289L GalT) is used to transfer a galactose analog with a bioorthogonal handle (e.g., azide or alkyne) onto the O-GlcNAc moiety.[7][8] This handle can then be reacted with a reporter tag (e.g., biotin, fluorophore) for detection and quantification. | - High sensitivity and specificity. [6] - Applicable to cell lysates and purified proteins. - Enables proteome-wide profiling and site identification. [6] | - Requires purified enzyme and specialized reagents. - In vitro labeling does not capture in vivo dynamics. - Potential for incomplete labeling. [6] |
| Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | Cells are grown in media containing "heavy" or "light" essential amino acids.[1][2] Changes in O-GlcNAcylation are quantified by comparing the mass spectra of O-GlcNAcylated peptides from the different cell populations. | - Accurate relative quantification. [1] - Well-established method in quantitative proteomics. | - Indirectly quantifies O-GlcNAcylation by labeling the entire protein. - Requires cells that can be metabolically labeled. - Does not provide information on O-GlcNAc turnover. |
Experimental Protocols
Key Experiment: Quantitative Analysis of O-GlcNAcylation Turnover using ¹³C₆-Glucose Metabolic Labeling
This protocol outlines the key steps for determining protein O-GlcNAcylation turnover rates using metabolic labeling with ¹³C₆-glucose followed by mass spectrometry.[4]
1. Cell Culture and Metabolic Labeling:
-
Culture cells (e.g., HeLa cells) in standard DMEM medium.
-
To initiate labeling, replace the standard medium with DMEM containing ¹³C₆-glucose as the sole glucose source.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of the heavy isotope.
2. Protein Extraction and Digestion:
-
Lyse the harvested cells and extract proteins using a suitable lysis buffer.
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using an appropriate protease (e.g., trypsin).
3. Enrichment of O-GlcNAcylated Peptides:
-
Due to the low stoichiometry of O-GlcNAcylation, an enrichment step is crucial.
-
Phenylboronic acid solid-phase extraction can be used to specifically enrich for the diol group of the GlcNAc moiety.[4]
4. Mass Spectrometry Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire both MS1 spectra (for quantification) and MS/MS spectra (for peptide identification and site mapping).
5. Data Analysis:
-
Identify O-GlcNAcylated peptides from the MS/MS data.
-
Quantify the ratio of heavy (¹³C-labeled) to light (¹²C-labeled) O-GlcNAcylated peptides at each time point from the MS1 spectra.
-
The rate of incorporation of the heavy isotope reflects the turnover rate of the O-GlcNAc modification on a specific site.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycle.
Caption: Workflow for Quantitative O-GlcNAc Analysis using Metabolic Labeling.
References
- 1. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 6. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 8. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-Acetyl-D-glucosamine-13C-1: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of N-Acetyl-D-glucosamine-13C-1, a non-hazardous, isotopically labeled compound.
N-Acetyl-D-glucosamine, in its standard and isotopically labeled forms, is not classified as a hazardous substance. The incorporation of the stable, non-radioactive carbon-13 isotope (¹³C) does not alter the chemical's fundamental, non-hazardous nature.[1] Consequently, standard disposal protocols for non-hazardous chemical waste are applicable, always in accordance with local, regional, and national environmental regulations.[2][3]
Immediate Safety and Handling Precautions
While this compound is not considered hazardous, adherence to standard laboratory safety protocols is paramount to ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Use standard laboratory gloves.
-
Respiratory Protection: In cases of insufficient ventilation or when handling fine dust, a suitable respirator should be worn.[3][4]
-
Body Protection: A lab coat is recommended to prevent skin contact.
In Case of Accidental Exposure:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
-
Ingestion: If ingested, seek medical advice.[4]
-
Inhalation: Move to an area with fresh air.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of N-Acetyl-D-glucosamine.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₆ |
| Molecular Weight | 221.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 211 °C (decomposes) |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
This section outlines the detailed procedure for the disposal of this compound.
1. Waste Identification and Segregation:
-
Confirm that the waste product is solely this compound and is not mixed with any hazardous substances.
-
If it is mixed with other chemicals, the disposal procedure must be re-evaluated based on the hazards of all components.
2. Containerization:
-
Place the waste this compound into a designated, sealable, and clearly labeled waste container.
-
The label should include the full chemical name: "this compound" and explicitly state "Non-Hazardous Waste."
3. Spill Management:
-
Small Spills: Use appropriate tools to sweep or scoop the spilled solid into a designated waste container. Clean the area with water.[4]
-
Large Spills: Use a shovel to place the material into a suitable waste disposal container. Finish cleaning by spreading water on the contaminated surface.[4]
4. Final Disposal:
-
Dispose of the containerized waste in accordance with your institution's and local regulations for non-hazardous chemical waste.
-
This may involve collection by a licensed waste disposal company or disposal through the sanitary sewer system if local regulations permit for small quantities of non-hazardous, water-soluble materials. Always verify local ordinances first.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
